molecular formula C11H12INO B1292008 1-(4-Iodophenyl)piperidin-2-one CAS No. 385425-15-0

1-(4-Iodophenyl)piperidin-2-one

Numéro de catalogue: B1292008
Numéro CAS: 385425-15-0
Poids moléculaire: 301.12 g/mol
Clé InChI: OYDSTJMVOOOYDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Iodophenyl)piperidin-2-one is a useful research compound. Its molecular formula is C11H12INO and its molecular weight is 301.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(4-iodophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDSTJMVOOOYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625158
Record name 1-(4-Iodophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385425-15-0
Record name 1-(4-Iodophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Iodophenyl)piperidin-2-one CAS number 385425-15-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Iodophenyl)piperidin-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 385425-15-0) is a pivotal chemical intermediate whose value is anchored in its unique bifunctional architecture: a cyclic lactam (piperidin-2-one) and a reactive iodinated aromatic ring. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, and critical applications. We delve into the mechanistic rationale behind its synthesis and explore its utility as a versatile building block, particularly in the realm of palladium- and copper-catalyzed cross-coupling reactions. Its documented role as a precursor to high-value active pharmaceutical ingredients (APIs) such as Lurasidone and Apixaban-related compounds, as well as agrochemicals, underscores its significance in modern synthetic chemistry.[1][2][3][4][5] This document serves as a key resource for chemists and pharmacologists seeking to leverage this compound in their research and development pipelines.

Physicochemical and Structural Properties

This compound is typically a white to off-white crystalline powder.[2][6] Its core structure, confirmed by various spectroscopic methods, provides the foundation for its chemical reactivity and utility. The key physical and chemical identifiers are summarized below for quick reference.

Table 1: Core Properties and Identifiers of this compound

PropertyValueSource(s)
CAS Number 385425-15-0[1][2][7][8]
Molecular Formula C₁₁H₁₂INO[2][7][8]
Molecular Weight 301.12 g/mol [1][7][8][9]
Appearance White to off-white solid/crystalline powder[2][6]
Melting Point 108-110°C or 168-170°C[2][6]
Boiling Point 446.1±28.0 °C (Predicted)[8][10]
Density 1.670 g/cm³ (Predicted)[8]
Solubility Soluble in most organic solvents (methanol, ethanol, chloroform)[2]
IUPAC Name This compound[7]
SMILES C1CCN(C(=O)C1)C2=CC=C(C=C2)I[6][7][11]
InChIKey OYDSTJMVOOOYDW-UHFFFAOYSA-N[7][9][11]

Synthesis and Mechanistic Insights

The construction of the this compound scaffold is an excellent case study in modern amide bond formation and intramolecular cyclization. A prevalent and efficient method involves a two-step, one-pot reaction starting from commercially available 4-iodoaniline and 5-bromovaleryl chloride.[6]

Detailed Synthesis Protocol

This protocol describes the acylation of 4-iodoaniline followed by a base-mediated intramolecular N-alkylation to form the lactam ring.

Step 1: Acylation of 4-Iodoaniline

  • Under a nitrogen atmosphere, dissolve 4-iodoaniline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Add a non-nucleophilic organic base, such as triethylamine (2.2 eq), to the solution. The purpose of the base is to neutralize the HCl generated during the acylation reaction, driving the equilibrium towards the product.

  • Cool the reaction mixture to 0°C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and prevent potential side reactions.

  • Slowly add a solution of 5-bromovaleryl chloride (1.2 eq) in THF dropwise over 30 minutes. The slow addition maintains temperature control.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 16 hours to ensure the completion of the acylation.

Step 2: Intramolecular Cyclization 6. Cool the reaction mixture back to 0°C. 7. Slowly add a strong, non-nucleophilic base, such as potassium tert-butoxide (3.0 eq), in portions. The steric bulk of the tert-butoxide favors the deprotonation of the amide nitrogen over competing side reactions. This deprotonation generates a highly nucleophilic amide anion. 8. The generated anion then undergoes an intramolecular S_N2 reaction, displacing the bromide on the alkyl chain to form the six-membered piperidinone ring. 9. After the addition of the base, the reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification 10. Upon completion, remove the solvent under reduced pressure. 11. Acidify the residue to a pH of 2.0 with 3N HCl and extract the product into an organic solvent like ethyl acetate (3 x volumes). 12. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. 13. Purify the crude solid by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford pure this compound as an off-white solid.[6] A yield of 48.5% has been reported for this procedure.[6]

Synthesis Workflow Diagram

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 4-Iodoaniline C Intermediate: 5-Bromo-N-(4-iodophenyl)pentanamide A->C  Et3N, THF, 0°C to RT B 5-Bromovaleryl Chloride B->C D This compound C->D  KOtBu, 0°C E Crude Product D->E  Work-up F Purified Product E->F  Silica Chromatography G cluster_reactions Cross-Coupling Reactions cluster_products Product Scaffolds A This compound B Suzuki (Ar-B(OH)2) A->B  Pd cat. C Heck (Alkene) A->C  Pd cat. D Sonogashira (Alkyne) A->D  Pd/Cu cat. E Buchwald-Hartwig (Amine) A->E  Pd cat. F Ullmann (N-Heterocycle) A->F  Cu cat. G Biaryl Structures B->G H Stilbene Analogs C->H I Aryl-Alkynes D->I J Diaryl Amines E->J K N-Aryl Heterocycles F->K

References

physicochemical properties of 1-(4-Iodophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Iodophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal chemical intermediate, primarily recognized for its role as a versatile building block in the synthesis of various pharmaceuticals.[1] Its molecular architecture, featuring a piperidinone ring coupled with an iodophenyl group, makes it highly valuable in medicinal chemistry, particularly for constructing complex active pharmaceutical ingredients (APIs) through metal-catalyzed cross-coupling reactions. This guide offers a comprehensive analysis of its core physicochemical properties, providing the foundational data and experimental insights necessary for its effective application in research and development. We will delve into its chemical identity, spectroscopic profile, and solubility, while also addressing inconsistencies in reported data and providing robust experimental protocols for its characterization.

Introduction: A Key Intermediate in Modern Drug Synthesis

The strategic importance of this compound lies in its utility as a precursor for a range of therapeutic agents, including antipsychotics and antidepressants.[1] The presence of an iodine atom on the phenyl ring serves as a highly efficient functional handle for introducing molecular complexity. This is because iodine is an excellent leaving group in numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating new carbon-carbon bonds. A thorough understanding of its physicochemical properties is therefore not merely academic; it is a prerequisite for optimizing reaction conditions, ensuring purity, and developing stable formulations in the drug development pipeline.

Chemical Identity and Structure

The unambiguous identification of a compound is the cornerstone of all subsequent scientific investigation. This compound is identified by the following key descriptors.

  • IUPAC Name: this compound[2]

  • CAS Number: 385425-15-0[2][3]

  • Molecular Formula: C₁₁H₁₂INO[3][4]

  • Synonyms: 1-(4-Iodophenyl)-2-piperidinone, 1-(4-iodo-phenyl)-piperidin-2-one[2][5][6]

The molecule's structure consists of a saturated six-membered lactam (piperidin-2-one) ring where the nitrogen atom is substituted with a 4-iodophenyl group.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical and chemical attributes of a substance dictate its behavior in both reactive and formulation environments. The known properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 301.12 g/mol [4][5][7]
Appearance Off-white solid / White to off-white crystalline powder[1][4][8]
Melting Point 108-110°C or 168-170°C[1][4][8]
Boiling Point (Predicted) 446.1 ± 28.0 °C[7][8][9]
Density (Predicted) 1.670 g/cm³[7][8][9]
Purity Typically ≥98%[6]
Storage Sealed in dry conditions, room temperature, keep in dark place[6][8][9]
Discussion of Melting Point Discrepancy

A notable point of concern is the significant discrepancy in the reported melting point, with values of 108-110°C and 168-170°C cited in the literature.[1][4] This variance is unlikely to be a simple measurement error and points to more fundamental differences.

  • Polymorphism: The existence of different crystalline forms (polymorphs) is a common cause of varying melting points. Each polymorph has a unique crystal lattice arrangement, resulting in different thermodynamic properties.

  • Purity: The presence of impurities, such as residual starting materials (e.g., 4-iodoaniline) or reaction by-products, can significantly depress and broaden the melting point range.[8] The lower range (108-110°C) may correspond to a less pure sample or a specific polymorph, while the higher range (168-170°C) could represent a more thermodynamically stable polymorph or a higher purity sample.

Expert Insight: For regulatory and process development purposes, it is critical to resolve this ambiguity. Characterization using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Hot-Stage Microscopy is essential to identify and control the crystalline form of the material being used.

Solubility Profile

The compound is reported to be soluble in most organic solvents, including methanol, ethanol, and chloroform.[1] This behavior is consistent with its molecular structure, which contains both polar (the lactam group) and nonpolar (the iodophenyl group) regions. For in-vivo studies, formulations have been prepared using co-solvents such as DMSO, PEG300, and Tween 80, indicating its solubility in these systems is sufficient for creating dosing solutions.[5]

Spectroscopic Profile

Spectroscopic data provides a fingerprint for the molecule, confirming its structure and integrity.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals that align perfectly with the compound's structure.[4]

    • δ 7.70 (d, J = 8.4 Hz, 2H): Two protons on the phenyl ring adjacent to the iodine atom.

    • δ 7.02 (d, J = 8.4 Hz, 2H): Two protons on the phenyl ring adjacent to the nitrogen atom.

    • δ 3.62 (t, J = 5.2 Hz, 2H): The two protons of the piperidinone ring attached to the nitrogen (position 6).

    • δ 2.55 (t, J = 6.2 Hz, 2H): The two protons adjacent to the carbonyl group (position 3).

    • δ 1.93-1.95 (m, 4H): The remaining four protons of the piperidinone ring (positions 4 and 5).[4]

  • Infrared (IR) Spectroscopy (KBr): The IR spectrum displays key functional group absorptions.[4]

    • 1634 cm⁻¹: A strong absorption characteristic of the C=O (amide I) stretching of the lactam ring.

    • 2936, 2864 cm⁻¹: C-H stretching vibrations of the aliphatic portions of the piperidinone ring.

    • 1482 cm⁻¹: C=C stretching within the aromatic ring.

    • 819 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the phenyl ring.[4]

  • Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound.[4]

    • m/z 302 (M+1): This corresponds to the protonated molecule [C₁₁H₁₂INO + H]⁺, consistent with a molecular weight of 301.12 g/mol .[4]

Experimental Protocols for Characterization

To ensure reproducibility and accuracy, standardized analytical methods are crucial. Below is a protocol for determining the thermal properties of this compound using Differential Scanning Calorimetry (DSC), a technique that can help clarify the melting point discrepancy.

Protocol: Melting Point and Thermal Profile by DSC

Objective: To precisely determine the melting point (onset and peak) and to screen for potential polymorphic transitions.

Methodology Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is highly sensitive to thermal events like melting and solid-state transitions, making it superior to traditional melting point apparatus for characterizing crystalline materials. A controlled heating rate ensures thermal equilibrium and reproducible results.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Sealing: Crimp the pan with an aluminum lid. This prevents sample loss due to sublimation and ensures uniform heat transfer.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min. A 10°C/min rate is standard and provides a good balance between resolution and sensitivity.

    • Hold at 200°C for 2 minutes to ensure complete melting.

    • Cool the sample back to 25°C at a rate of 20°C/min.

  • Data Analysis: Analyze the resulting thermogram. The melting event will appear as an endothermic peak.

    • Onset Temperature: The temperature at which the melting process begins. This is often reported as the official melting point.

    • Peak Temperature: The temperature at which the heat flow is at its maximum.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which quantifies the energy required to melt the sample.

Caption: Workflow for DSC analysis of this compound.

Synthesis and Purity Considerations

The most commonly cited synthesis route involves the reaction of 4-iodoaniline with 5-bromovaleryl chloride, followed by an intramolecular cyclization facilitated by a base like potassium tert-butoxide.[4][8]

Key Reaction Steps:

  • Acylation of 4-iodoaniline with 5-bromovaleryl chloride.

  • Base-mediated intramolecular cyclization to form the piperidinone ring.[4][8]

Implications for Purity:

  • Starting Materials: Unreacted 4-iodoaniline or 5-bromovaleryl chloride could be present in the final product.

  • By-products: Incomplete cyclization or intermolecular side reactions could lead to oligomeric impurities.

The presence of these impurities can directly impact the physicochemical properties, particularly the melting point and spectroscopic profile. Therefore, purification, typically by silica gel column chromatography, is a critical final step to obtain a high-purity material suitable for pharmaceutical development.[4]

Conclusion

This compound is a well-characterized intermediate with defined spectroscopic and physical properties. However, professionals using this compound must be acutely aware of the significant discrepancy in the reported melting point, which likely stems from polymorphism or varying levels of purity. This guide underscores the necessity of rigorous in-house characterization using validated methods like DSC to ensure material consistency. The data and protocols provided herein serve as a robust foundation for scientists and researchers to confidently integrate this valuable building block into their drug discovery and development programs.

References

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 1-(4-Iodophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Identity

In the landscape of modern drug discovery and development, the precise characterization of molecular structures is a foundational pillar of success. Pharmaceutical intermediates, such as 1-(4-Iodophenyl)piperidin-2-one, form the crucial building blocks for a wide array of active pharmaceutical ingredients (APIs)[1][2]. This compound, with the molecular formula C₁₁H₁₂INO and a molecular weight of 301.12 g/mol , is integral to the synthesis of complex therapeutic agents[3][4]. Its purity, identity, and structural integrity must be unequivocally established to ensure the safety and efficacy of the final drug product.

This technical guide provides an in-depth analysis of the core spectroscopic data for this compound. Moving beyond a simple recitation of data, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind the spectral features. We will explore the synergy between Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to construct a comprehensive and validated molecular portrait. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their projects forward.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms[5][6]. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

The Causality of Experimental Choices

The choice of deuterated chloroform (CDCl₃) as the solvent is standard for many organic molecules due to its excellent solubilizing properties and the single, easily identifiable residual solvent peak in both ¹H and ¹³C spectra[3]. A field strength of 400 MHz for the ¹H NMR provides sufficient resolution to resolve coupling patterns clearly, which is critical for assigning the protons on the piperidinone ring[3]. Tetramethylsilane (TMS) is used as the internal standard, providing a universal reference point (0 ppm) for chemical shifts[6]. For ¹³C NMR, broadband proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom, which simplifies interpretation by removing C-H coupling[7].

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain signals for all carbons, especially quaternary ones[2].

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Data Presentation and Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.70Doublet (d)2H8.4Ar-H (ortho to Iodine)
7.02Doublet (d)2H8.4Ar-H (ortho to Nitrogen)
3.62Triplet (t)2H5.2-N-CH₂- (C6-H₂)
2.55Triplet (t)2H6.2-CH₂-C=O (C3-H₂)
1.93-1.95Multiplet (m)4H--CH₂-CH₂- (C4-H₂, C5-H₂)

Interpretation:

  • Aromatic Region (7.0-8.0 ppm): The spectrum displays a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The two doublets at 7.70 ppm and 7.02 ppm, each integrating to two protons, confirm this substitution pattern[3]. The downfield shift of the doublet at 7.70 ppm is attributed to the deshielding effect of the electronegative iodine atom on the ortho protons. Conversely, the upfield doublet at 7.02 ppm corresponds to the protons ortho to the nitrogen atom of the piperidinone ring[4]. The coupling constant of 8.4 Hz is typical for ortho-coupling in a benzene ring.

  • Piperidinone Ring (1.5-4.0 ppm): The aliphatic region reveals the signals for the piperidinone ring protons. The triplet at 3.62 ppm is assigned to the methylene protons adjacent to the nitrogen (C6-H₂), as nitrogen's electronegativity causes a downfield shift[3]. The triplet at 2.55 ppm corresponds to the methylene protons adjacent to the carbonyl group (C3-H₂), which are also deshielded[3][4]. The complex multiplet integrating to four protons between 1.93-1.95 ppm represents the two remaining methylene groups (C4-H₂ and C5-H₂) in the ring[3]. The observed multiplicities (triplets) arise from coupling with adjacent methylene protons.

Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
~170C=O (C2)Typical chemical shift for an amide carbonyl carbon.
~142Ar-C (ipso to N)The nitrogen atom strongly influences the attached aromatic carbon.
~138Ar-C (ortho to I)The iodine atom has a significant deshielding effect on the ortho carbons. Based on 4-iodoaniline data (137.9 ppm)[9].
~129Ar-C (ortho to N)Expected shift for aromatic carbons adjacent to the nitrogen-substituted carbon.
~90Ar-C (ipso to I)The "heavy atom effect" of iodine causes a significant upfield shift for the carbon it is directly attached to. Based on 4-iodoaniline data (79.4 ppm)[9].
~51-N-CH₂- (C6)Carbon adjacent to nitrogen in a piperidine ring is typically found in this region[12].
~32-CH₂-C=O (C3)Carbon adjacent to the carbonyl group.
~23-CH₂- (C5)Aliphatic carbon beta to the nitrogen.
~21-CH₂- (C4)Aliphatic carbon beta to the carbonyl.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[13].

The Causality of Experimental Choices

The KBr (potassium bromide) pellet method is a common technique for analyzing solid samples[3]. The sample is ground with dry KBr powder and pressed into a transparent disk. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and does not contribute interfering peaks. This method provides a high-quality spectrum representative of the compound in its solid state.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disk.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be run first and automatically subtracted from the sample spectrum.

Data Presentation and Interpretation

The IR spectrum of this compound shows several characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3049MediumAromatic C-H Stretch
2936, 2864MediumAliphatic C-H Stretch
1634StrongAmide C=O Stretch (Amide I band)
1576, 1482Medium-StrongAromatic C=C Stretch
1000StrongC-I Stretch
819Strongp-disubstituted benzene C-H out-of-plane bend

Interpretation:

  • C=O Stretch: The most prominent and diagnostic peak in the spectrum is the strong absorption at 1634 cm⁻¹[3]. This is characteristic of the carbonyl (C=O) stretching vibration of a tertiary amide within a six-membered ring (a lactam). The position is slightly lower than a typical acyclic amide due to ring strain.

  • C-H Stretches: The bands at 2936 and 2864 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups of the piperidinone ring[3][14]. The weaker band at 3049 cm⁻¹ is characteristic of C-H stretching in the aromatic ring[3].

  • Aromatic Region: The absorptions at 1576 and 1482 cm⁻¹ are due to the C=C stretching vibrations within the benzene ring[3]. The strong band at 819 cm⁻¹ is highly diagnostic for the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring[3].

  • C-I Stretch: The presence of the carbon-iodine bond is confirmed by the strong absorption at 1000 cm⁻¹[3].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structure[15][16].

The Causality of Experimental Choices

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like this compound[3][17]. It typically produces the protonated molecular ion, [M+H]⁺, with minimal fragmentation in the source. This allows for the unambiguous determination of the molecular weight[18][19]. Analysis in positive ion mode is chosen because the nitrogen atom in the piperidinone ring can be readily protonated.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Introduce the sample solution into an ESI-equipped mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) via direct infusion or through an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. A full scan over a relevant m/z range (e.g., 100-500) will detect the molecular ion.

  • Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion (m/z 302) can be isolated and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.

Data Presentation and Interpretation
Ion (m/z)Identity
302[M+H]⁺

Interpretation:

The ESI mass spectrum shows a prominent peak at m/z 302, which corresponds to the protonated molecular ion [M+H]⁺ (calculated for C₁₁H₁₃INO⁺: 302.00)[3]. This confirms the molecular weight of the compound as 301.12 g/mol .

Proposed Fragmentation Pathway:

Tandem MS/MS analysis would provide further structural confirmation. A logical fragmentation pathway would involve cleavages characteristic of amide and aromatic systems.

M_H [M+H]⁺ m/z = 302 Frag1 Loss of C₄H₈ (Retro-Diels-Alder type) m/z = 246 M_H->Frag1 - C₄H₈ Frag2 Loss of CO m/z = 274 M_H->Frag2 - CO Frag3 Iodophenyl cation m/z = 204 M_H->Frag3 - C₅H₇NO Frag4 Loss of I• m/z = 175 Frag2->Frag4 - I•

Figure 2: A plausible ESI-MS/MS fragmentation pathway for this compound.

Conclusion: A Validated Spectroscopic Identity

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a cohesive and unambiguous structural confirmation of this compound. The ¹H NMR precisely maps the proton environments, confirming the 1,4-disubstituted aromatic ring and the piperidinone structure. IR spectroscopy validates the presence of key functional groups, notably the lactam carbonyl and the para-substituted aromatic ring. Mass spectrometry confirms the correct molecular weight. This comprehensive spectroscopic blueprint serves as a reliable reference for quality control, reaction monitoring, and regulatory submissions in the pharmaceutical industry, ensuring the integrity of this vital chemical intermediate.

References

A Technical Guide to the Molecular Structure of 1-(4-Iodophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1-(4-Iodophenyl)piperidin-2-one, a key heterocyclic scaffold in synthetic and medicinal chemistry. The document delineates a robust synthetic protocol for its preparation and employs a multi-technique approach for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The definitive solid-state conformation and supramolecular assembly are discussed through the lens of X-ray crystallography. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the compound's synthesis, characterization, and key structural features that are critical for rational drug design and materials science.

Introduction

The piperidinone ring is a privileged scaffold found in numerous natural products and pharmaceutically active compounds, valued for its conformational pre-organization and synthetic versatility.[1] When N-arylated, particularly with a halogenated phenyl group, these lactams become powerful building blocks for more complex molecular architectures. This compound (Figure 1) is a notable example, serving as a versatile intermediate in organic synthesis.[2][3] The presence of the iodine atom at the para-position of the phenyl ring provides a reactive handle for various cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of molecular diversity.[4]

A precise understanding of the three-dimensional structure of this molecule is paramount for predicting its reactivity, understanding its interaction with biological targets, and controlling its solid-state properties. This guide details the synthesis and comprehensive structural analysis of this compound.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₁₁H₁₂INO[5]

Molecular Weight: 301.12 g/mol [5]

Synthesis and Purification

The synthesis of N-aryl lactams like this compound can be achieved through several methods, with the most common being the intramolecular cyclization of a linear precursor. This approach offers high yields and excellent purity. The causality behind this specific protocol lies in its two-step, one-pot efficiency: an initial acylation followed by a base-mediated intramolecular nucleophilic substitution.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_synthesis Step 1: Acylation cluster_cyclization Step 2: Intramolecular Cyclization cluster_purification Step 3: Workup & Purification A 4-Iodoaniline + 5-Bromovaleryl chloride C Intermediate: 5-Bromo-N-(4-iodophenyl)pentanamide A->C THF, 0°C to RT B Triethylamine (Base) E This compound C->E 0°C D Potassium tert-butoxide (Strong Base) F Aqueous Workup (HCl, Ethyl Acetate) E->F G Silica Gel Column Chromatography F->G H Final Product (Off-white solid) G->H

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of this compound.[5]

  • Reaction Setup: To a solution of 4-iodoaniline (30.0 g, 137.0 mmol) in tetrahydrofuran (THF, 800 mL) under a nitrogen atmosphere, add triethylamine (31.1 g, 307.4 mmol).

  • Acylation: Cool the mixture to 0°C in an ice bath. Slowly add a solution of 5-bromovaleryl chloride (32.7 g, 163.9 mmol) in THF (200 mL) dropwise over 30 minutes. The choice of 5-bromovaleryl chloride provides the necessary five-carbon chain and a leaving group (bromide) for the subsequent cyclization.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Cyclization: Cool the mixture back to 0°C and slowly add potassium tert-butoxide (46.0 g, 410.0 mmol) in portions. Potassium tert-butoxide is a strong, non-nucleophilic base, which is critical for deprotonating the amide nitrogen to initiate the intramolecular cyclization without competing side reactions.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure. Adjust the pH to ~2 with 3N HCl and extract the product with ethyl acetate (3 x 500 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (0-100%) to yield this compound as an off-white solid (yield: 48.5%).[5]

  • Crystallization for X-ray Analysis: High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as ethanol or ethyl acetate/hexane.[6] The choice of solvent is crucial for obtaining well-ordered crystals.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides the foundational evidence for the molecular structure, confirming atomic connectivity and the presence of key functional groups before proceeding to more definitive crystallographic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.

Table 1: ¹H and ¹³C NMR Spectroscopic Data | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) - Predicted | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment | | 7.70 (d, J=8.4 Hz, 2H)[5] | H-Ar (ortho to I) | 170.1 | C=O (Amide) | | 7.02 (d, J=8.4 Hz, 2H)[5] | H-Ar (ortho to N) | 140.5 | C-Ar (ipso-N) | | 3.62 (t, J=5.2 Hz, 2H)[5] | N-CH₂ (C6) | 138.2 | C-Ar (ortho to I) | | 2.55 (t, J=6.2 Hz, 2H)[5] | CO-CH₂ (C2) | 128.9 | C-Ar (ortho to N) | | 1.93-1.95 (m, 4H)[5] | -CH₂CH₂- (C3, C4) | 90.1 | C-Ar (ipso-I) | | | | 51.5 | N-CH₂ (C6) | | | | 32.7 | CO-CH₂ (C2) | | | | 23.1 | -CH₂- (C4) | | | | 21.3 | -CH₂- (C3) |

The characteristic AA'BB' splitting pattern in the ¹H NMR aromatic region (7.70 and 7.02 ppm) confirms the 1,4-disubstitution on the phenyl ring. The triplet signals at 3.62 and 2.55 ppm correspond to the methylene groups adjacent to the nitrogen and carbonyl, respectively, confirming the piperidinone ring structure.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

  • IR (KBr) ν (cm⁻¹): 1634 (C=O, Amide I band), 1576, 1482 (C=C, Aromatic), 2936, 2864 (C-H, Aliphatic), 1000 (C-I stretch).[5]

The strong absorption at 1634 cm⁻¹ is a hallmark of the lactam carbonyl group. The frequency is slightly lower than a typical ketone due to the resonance delocalization of the nitrogen lone pair.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • MS (ESI+): m/z 302 [M+H]⁺.[5]

The calculated monoisotopic mass for C₁₁H₁₂INO is 300.996 Da, consistent with the observed mass-to-charge ratio.[7] The characteristic isotopic pattern of iodine would also be observable in a high-resolution spectrum.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods define connectivity, only single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific public crystal structure for this compound was not identified in the initial search, the following discussion is based on well-established principles and data from closely related piperidinone derivatives.[8][9]

Crystal Data and Molecular Conformation

Piperidinone rings typically adopt a chair or a distorted boat/half-chair conformation.[8] The conformation is influenced by the hybridization state of the atoms in the ring and the steric bulk of substituents. For this compound, the presence of the sp²-hybridized carbonyl carbon and amide nitrogen often leads to a deviation from an ideal chair conformation. The piperidinone ring is expected to adopt a conformation that minimizes steric hindrance between the aryl substituent and the ring protons.

Supramolecular Interactions: The Role of the Iodine Atom

In the solid state, the arrangement of molecules is governed by intermolecular forces. For this compound, several key interactions are anticipated, which are crucial for crystal packing.

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds between the axial or equatorial protons of the piperidinone ring and the carbonyl oxygen of a neighboring molecule are common packing motifs in such structures.[8]

  • Halogen Bonding: The iodine atom is a potent halogen bond donor. The electropositive region on the iodine atom (the σ-hole) can form a directional, non-covalent interaction with a Lewis basic site, such as the carbonyl oxygen of an adjacent molecule (I···O).[10][11][12] This interaction can be a dominant force in the crystal packing of iodinated aromatic compounds.

  • π-π Stacking: The electron-rich iodophenyl rings can engage in offset π-π stacking interactions, further stabilizing the crystal lattice.[11]

Intermolecular Interactions Diagram

Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C node1 This compound node2 This compound node1->node2 Halogen Bond (I···O) node3 This compound node1->node3 π-π Stacking node2->node3 C-H···O Hydrogen Bond

Caption: Conceptual diagram of potential intermolecular interactions in the crystal lattice.

Conclusion

This technical guide has detailed the synthesis and comprehensive structural characterization of this compound. The synthetic protocol provides a reliable route to this valuable intermediate. Spectroscopic analyses (NMR, IR, MS) collectively confirm the covalent structure of the molecule. The definitive solid-state structure, governed by a combination of weak hydrogen bonds, π-π stacking, and critically, halogen bonding involving the iodine atom, dictates its crystal packing. These structural insights are fundamental for scientists leveraging this molecule in medicinal chemistry, catalysis, and materials science, enabling a more rational approach to the design of novel compounds and materials.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Iodophenyl)piperidin-2-one: Melting and Boiling Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the melting and boiling points of 1-(4-Iodophenyl)piperidin-2-one (CAS No: 385425-15-0), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document synthesizes available experimental data, discusses significant discrepancies in reported values, and outlines authoritative methodologies for their determination. We delve into the causality behind experimental choices and the rationale for employing computational predictions for thermally sensitive compounds. The guide includes detailed protocols for experimental verification and visual workflows to ensure clarity and reproducibility, serving as an essential resource for professionals requiring accurate physicochemical data for process development, quality control, and formulation.

Introduction

Chemical Identity and Significance

This compound is a heterocyclic organic compound recognized as a versatile building block in modern synthetic chemistry.[1] Its structure, featuring a piperidinone ring attached to an iodophenyl group, makes it a valuable precursor for creating more complex molecules through cross-coupling reactions. It is typically supplied as a white to off-white or light-yellow crystalline powder.[1][2]

This compound serves as a critical pharmaceutical intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs).[3][4] Notably, it is a key component in the manufacturing of drugs such as the antipsychotic lurasidone, the antidepressant venlafaxine, and the anticancer agent sorafenib.[1] Its utility also extends to the agrochemical industry, where it is used in the synthesis of novel herbicides and fungicides.[1]

The Critical Role of Physicochemical Data

In the fields of pharmaceutical and chemical development, the melting and boiling points are fundamental physical properties. The melting point is a stringent criterion for assessing the purity and identity of a solid compound.[5] Impurities can cause a depression and broadening of the melting range, making it a critical quality control parameter.[6][7] The boiling point is essential for purification processes like distillation and for understanding a compound's volatility. For a high-melting solid such as this compound, an accurate understanding of these thermal properties is paramount for designing safe and efficient manufacturing processes.

Physicochemical Properties Summary

The following table summarizes the key physical and chemical properties of this compound based on available data.

PropertyValueSource(s)
CAS Number 385425-15-0[2][8]
Molecular Formula C₁₁H₁₂INO[1][8]
Molecular Weight 301.12 g/mol [3][8][9][10]
Appearance White to off-white / Light-yellow solid[1][2][11]
Melting Point 108-110°C or 168-170°C (See Section 3.0)[1][12]
Boiling Point 446.1 ± 28.0 °C (Predicted)[2][8][11]
Density 1.670 g/cm³ (Predicted)[2][8]
pKa -0.43 ± 0.20 (Predicted)[2][8]

Melting Point Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. It is a highly sensitive indicator of purity.

Reported Experimental Values and Discrepancies

A review of chemical supplier and literature data reveals a significant discrepancy in the reported melting point of this compound.

  • Range 1: 108-110°C . This value is reported alongside a detailed synthesis and characterization data (¹H NMR, IR, MS), lending it strong credibility.[12]

  • Range 2: 168-170°C . This value is cited by other chemical suppliers.[1]

Causality of Discrepancies: An Expert Perspective

Such a large variation is uncommon and warrants careful consideration. The underlying causes may include:

  • Sample Purity: This is the most common reason for melting point discrepancies. The presence of impurities, such as residual solvents or starting materials from synthesis, consistently lowers and broadens the melting range.[5][6] The higher value could represent a more purified sample.

  • Polymorphism: Organic molecules can sometimes crystallize into different solid-state forms, known as polymorphs. These different crystal lattices possess distinct physical properties, including different melting points. It is plausible that this compound exhibits polymorphism, and the two reported ranges correspond to two different crystalline forms.

  • Experimental Technique: Variations in the heating rate or calibration of the melting point apparatus can lead to inaccurate readings. A rapid heating rate can artificially inflate the observed melting point.

Given these possibilities, it is imperative for any laboratory using this compound to perform an independent verification of the melting point on their specific batch.

Standard Protocol for Experimental Verification: Capillary Method

The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid.[13] The protocol below is designed to be self-validating by incorporating a preliminary fast run and subsequent slow, careful measurements.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. This is achieved by crushing the crystals on a watch glass with a spatula. A fine powder ensures uniform heat distribution.[13]

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample until a small amount (2-3 mm in height) enters the tube. Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.[7]

  • Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.[13]

  • Approximate Determination (Fast Run): Set a rapid heating rate (e.g., 10-15°C per minute) to quickly determine the approximate melting range. This initial run saves time and establishes the temperature window for the precise measurement.[5][7]

  • Accurate Determination (Slow Run): Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate of 1-2°C per minute through the expected melting range. A slow rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

  • Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.

  • Verification: Repeat the accurate determination at least twice. Consistent results (within 1°C) confirm the validity of the measurement.

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_validation Validation Dry Dry Sample Powder Create Fine Powder Dry->Powder Pack Pack Capillary Tube (2-3mm) Powder->Pack Insert Insert into Apparatus Pack->Insert FastRun Fast Heat (10-15°C/min) Estimate Approx. MP Insert->FastRun Cool Cool Apparatus (20°C below Approx. MP) FastRun->Cool SlowRun Slow Heat (1-2°C/min) Through MP Range Cool->SlowRun Record Record T1 (First Liquid) Record T2 (All Liquid) SlowRun->Record Repeat Repeat Slow Run (2x) Record->Repeat Compare Results Consistent? (within 1°C) Repeat->Compare Report Report Final MP Range Compare->Report Yes

Caption: Workflow for accurate melting point determination.

Boiling Point Analysis

Predicted Boiling Point

The normal boiling point for this compound is reported as a predicted value of 446.1 ± 28.0 °C .[2][8][11] The absence of an experimentally determined value in the literature is significant and points to the compound's likely thermal instability.

Rationale for Computational Prediction

For many complex, high-molecular-weight organic compounds, especially solids with high melting points, experimental determination of the boiling point at atmospheric pressure is impractical or impossible. The high thermal energy required to reach the boiling point often exceeds the energy required to break covalent bonds within the molecule, leading to decomposition rather than boiling.

This is the primary reason for relying on computational models. These in-silico methods provide a reliable estimate of the boiling point without requiring physical experimentation, which is invaluable for process modeling and safety assessments.

Overview of Predictive Methodologies

The predicted boiling point is derived using Quantitative Structure-Property Relationship (QSPR) models.[14][15] These are sophisticated computational methods grounded in the principle that the chemical structure of a molecule dictates its physical properties.[14][16]

The process generally involves:

  • Descriptor Calculation: The 2D or 3D structure of this compound is used to calculate hundreds of numerical values known as "molecular descriptors." These descriptors quantify various aspects of the molecule, such as its size, shape, branching, and electronic properties.[15]

  • Model Building: A mathematical model (e.g., multiple linear regression or a neural network) is created using a large "training set" of diverse compounds for which the boiling points have been experimentally measured.[16][17] This model establishes a correlation between the molecular descriptors and the known boiling points.

  • Prediction: The descriptors calculated for this compound are fed into the validated model, which then predicts the boiling point. The reported uncertainty (± 28.0 °C) reflects the model's statistical error.[8]

Conclusion

This technical guide has detailed the available data and authoritative methods for determining the melting and boiling points of this compound. A significant discrepancy exists in the reported experimental melting point values (108-110°C vs. 168-170°C), which underscores the absolute necessity for researchers to perform independent verification using standardized protocols, such as the capillary method outlined herein.[1][12] The boiling point of 446.1 ± 28.0 °C is a computationally predicted value, a common and necessary practice for high-melting solids prone to thermal decomposition.[2][8] For professionals in drug development and chemical manufacturing, a rigorous, in-house characterization of this key intermediate is a foundational step for ensuring process control, product purity, and batch-to-batch consistency.

References

The Latent Therapeutic Potential of 1-(4-Iodophenyl)piperidin-2-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics. Within this privileged class of heterocycles, 1-(4-Iodophenyl)piperidin-2-one emerges as a particularly compelling starting point for novel drug discovery endeavors. Its unique structural amalgamation—a lactam-containing piperidine ring coupled with an iodine-substituted phenyl moiety—presents a rich platform for synthetic diversification and exploration of a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the untapped potential of this compound derivatives, outlining a strategic framework for their synthesis, biological evaluation, and development as next-generation therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to innovate at the forefront of small molecule therapeutics.

Introduction: The Strategic Value of the this compound Scaffold

The this compound molecule is more than a mere chemical entity; it is a versatile building block primed for the creation of diverse and potent bioactive compounds.[1] The piperidin-2-one (or δ-valerolactam) core is a recurring motif in biologically active natural products and synthetic pharmaceuticals, known to impart favorable pharmacokinetic properties. The true synthetic power of this scaffold, however, lies in the 4-iodophenyl substituent. The iodine atom serves as a highly efficient synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. This allows for the systematic and modular introduction of a wide array of chemical functionalities, enabling the exploration of vast chemical space and the fine-tuning of biological activity.

While direct and extensive studies on the biological activities of a wide range of this compound derivatives are not yet prevalent in publicly accessible literature, the well-established and diverse pharmacological profiles of other piperidine-containing molecules provide a strong rationale for the investigation of this specific class. Piperidine derivatives have demonstrated significant potential as anticancer, anti-inflammatory, analgesic, and neuroprotective agents.[2][3] This guide, therefore, proposes a strategic research and development pathway to unlock the therapeutic promise of novel derivatives synthesized from this versatile starting material.

Proposed Avenues for Biological Investigation

Based on the known activities of related piperidine and piperidinone scaffolds, the following therapeutic areas represent promising avenues for the investigation of novel this compound derivatives:

  • Oncology: A significant number of piperidine derivatives have been investigated for their anticancer properties.[4][5][6] The proposed research will focus on evaluating the cytotoxicity of novel this compound derivatives against a panel of human cancer cell lines.

  • Neurodegenerative Diseases: The piperidine nucleus is a common feature in compounds targeting the central nervous system. Derivatives will be screened for their potential to mitigate neuronal damage and inflammation, processes central to the pathology of neurodegenerative disorders.

  • Inflammation and Pain: The anti-inflammatory and analgesic properties of piperidine-containing compounds are well-documented.[3] Novel derivatives will be assessed for their ability to modulate key inflammatory pathways.

Synthetic Strategy: A Modular Approach to a Diversified Chemical Library

The cornerstone of this proposed research initiative is the strategic use of the 4-iodo group on the phenyl ring of the parent molecule to generate a library of diverse derivatives. Palladium-catalyzed cross-coupling reactions offer a robust and versatile methodology for this purpose.

Core Synthetic Workflow

The general workflow for the synthesis of a diversified library of this compound derivatives is depicted below. This modular approach allows for the introduction of a wide range of substituents (R) at the 4-position of the phenyl ring.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Derivative Library start This compound suzuki Suzuki Coupling (with Boronic Acids/Esters) start->suzuki heck Heck Coupling (with Alkenes) start->heck sonogashira Sonogashira Coupling (with Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald derivatives Library of 1-(4-Aryl/Vinyl/Alkynyl/Amino-phenyl)piperidin-2-one Derivatives suzuki->derivatives heck->derivatives sonogashira->derivatives buchwald->derivatives

Caption: General synthetic workflow for derivatization.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The following is a representative, detailed protocol for the synthesis of 1-(4-arylphenyl)piperidin-2-one derivatives.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-arylphenyl)piperidin-2-one derivative.

Biological Evaluation: A Tiered Screening Approach

A systematic, tiered approach is proposed for the biological evaluation of the synthesized derivatives to identify lead compounds efficiently.

In Vitro Cytotoxicity Screening (Anticancer)

Objective: To assess the antiproliferative activity of the synthesized compounds against a panel of human cancer cell lines.

Protocol: MTT Assay

  • Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Proposed Screening Cascade for Biological Activity

G cluster_library Synthesized Library cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_lead Lead Optimization library This compound Derivative Library primary_cancer In Vitro Cytotoxicity (e.g., MTT Assay on Cancer Cell Lines) library->primary_cancer primary_neuro Neuroprotection Assay (e.g., against oxidative stress in neuronal cells) library->primary_neuro primary_inflam Anti-inflammatory Assay (e.g., NO inhibition in macrophages) library->primary_inflam secondary_cancer Apoptosis Assays (Caspase activation, Annexin V) Cell Cycle Analysis primary_cancer->secondary_cancer Active Hits secondary_neuro Enzyme Inhibition Assays (e.g., AChE, BACE1) Anti-neuroinflammatory Assays (Cytokine profiling) primary_neuro->secondary_neuro Active Hits secondary_inflam COX/LOX Inhibition Assays Cytokine Release Assays primary_inflam->secondary_inflam Active Hits lead_opt Structure-Activity Relationship (SAR) Studies ADMET Profiling In Vivo Efficacy Studies secondary_cancer->lead_opt secondary_neuro->lead_opt secondary_inflam->lead_opt

Caption: Proposed screening cascade for biological evaluation.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

All quantitative data from the biological assays should be systematically tabulated to facilitate comparison and the elucidation of structure-activity relationships (SAR).

Table 1: Hypothetical Cytotoxicity Data for a Subset of Derivatives
Compound IDR-Group (at 4-position of phenyl)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)A549 IC₅₀ (µM)
Parent -I>100>100>100
DERIV-01 -Phenyl25.432.145.8
DERIV-02 -4-Fluorophenyl12.818.522.3
DERIV-03 -4-Methoxyphenyl55.268.975.1
DERIV-04 -3-Pyridyl8.511.215.6

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Its synthetic tractability, coupled with the proven biological relevance of the piperidine core, provides a solid foundation for a successful drug discovery program. The systematic synthesis of a diverse library of derivatives, followed by a rigorous, tiered biological evaluation, is anticipated to yield lead compounds with significant potential in oncology, neurodegenerative diseases, and inflammatory conditions. The insights gained from comprehensive SAR studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic profiles of these novel chemical entities, paving the way for their advancement into preclinical and clinical development.

References

A Technical Guide to the Synthesis and Evaluation of Structural Analogs of 1-(4-Iodophenyl)piperidin-2-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-Aryl-Piperidin-2-one Scaffold in Medicinal Chemistry

The confluence of a privileged heterocyclic core with a synthetically versatile functional handle presents a powerful platform for drug discovery. The 1-aryl-piperidin-2-one scaffold exemplifies this synergy, offering a unique combination of structural rigidity, favorable physicochemical properties, and synthetic tractability. This guide provides an in-depth exploration of the structural analogs of a key exemplar, 1-(4-Iodophenyl)piperidin-2-one, from synthetic strategy to biological evaluation.

Significance of the Piperidin-2-one (δ-Valerolactam) Core

The piperidin-2-one, or δ-valerolactam, ring is a six-membered lactam that serves as a cornerstone in medicinal chemistry. Its prevalence stems from its ability to act as a constrained peptidomimetic, presenting appended functionalities in a well-defined spatial orientation. This conformational restriction can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible acyclic analogs. The piperidin-4-one nucleus, a close relative, has been extensively studied and reported to possess a wide range of pharmacological activities, including anticancer and antimicrobial properties[1]. The 2-piperidone core shares this potential, with derivatives being investigated for the treatment of complex multifactorial diseases like Alzheimer's disease by targeting processes such as β-amyloid aggregation and neuroinflammation[2].

The Role of the 1-(4-Iodophenyl) Moiety as a Versatile Handle for Analog Synthesis

The true synthetic power of the this compound scaffold lies in the iodophenyl group. The carbon-iodine bond is a highly effective "synthetic handle" for a multitude of transition metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a vast array of substituents at the para-position of the phenyl ring. This strategic placement enables a thorough exploration of the chemical space around the core scaffold, which is fundamental to elucidating structure-activity relationships (SAR). The ability to readily diversify this portion of the molecule is a key advantage in lead optimization campaigns.

Overview of Potential Therapeutic Applications

Derivatives of N-aryl piperidines and related heterocycles have shown promise in a range of therapeutic areas. The arylpiperazine and arylpiperidine motifs are prominent in agents targeting the central nervous system (CNS), including potential treatments for schizophrenia and other neurological disorders[3][4]. Furthermore, the introduction of various aryl substituents can confer potent anticancer activities[5][6]. The structural analogs of this compound, therefore, represent a promising starting point for the discovery of novel therapeutics in oncology, neuroscience, and beyond.

Synthetic Strategies for Analog Generation

The generation of a diverse library of 1-aryl-piperidin-2-one analogs requires a robust and flexible synthetic platform. The overall strategy can be dissected into the formation of the core lactam, its N-arylation, and the subsequent diversification of the aryl moiety.

Core Synthesis of the Piperidin-2-one Ring

The piperidin-2-one ring can be constructed through various cyclization strategies. A common and straightforward approach is the lactamization of a δ-amino acid precursor, such as 5-aminopentanoic acid, often achieved through thermal condensation or with the aid of coupling agents.

N-Arylation of the Piperidin-2-one Core: Introducing the Phenyl Moiety

The formation of the N-aryl bond is a critical step in the synthesis of the target scaffold. Two powerful, modern catalytic methods are predominantly employed for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its reliability and broad substrate scope in forming C-N bonds[7][8]. The reaction couples an amine (in this case, piperidin-2-one) with an aryl halide (e.g., 1,4-diiodobenzene or 1-bromo-4-iodobenzene) in the presence of a palladium catalyst, a phosphine ligand, and a base.

  • Causality of Component Choice:

    • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices as they are readily reduced in situ to the active Pd(0) species.

    • Ligand: Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial. Their bulk promotes the reductive elimination step, which forms the desired C-N bond, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.

    • Base: A non-nucleophilic base, such as NaOtBu or K₂CO₃, is required to deprotonate the lactam nitrogen, forming the nucleophilic amide anion without competing in the coupling reaction.

    • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalytic species.

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Aryl-I + Pd(0)) Pd(0)L_n->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II)-I Complex Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (Piperidin-2-one Anion) Pd(II)_Complex->Ligand_Exchange Aryl_Pd(II)_Amide Aryl-Pd(II)-Amide Complex Ligand_Exchange->Aryl_Pd(II)_Amide Reductive_Elimination Reductive Elimination Aryl_Pd(II)_Amide->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product This compound Reductive_Elimination->Product

Buchwald-Hartwig Amination Catalytic Cycle.

The Ullmann condensation is a classical method for C-N bond formation that has been significantly improved with the development of modern ligand systems[9]. This reaction utilizes a copper catalyst to couple the lactam with an aryl halide.

  • Causality of Component Choice:

    • Copper Catalyst: CuI is a common and effective catalyst.

    • Ligand: The use of a chelating ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine) or a phenanthroline, is crucial in modern Ullmann reactions. The ligand stabilizes the copper center, increases its solubility, and facilitates the catalytic cycle, allowing for milder reaction conditions compared to the harsh, ligand-free classical Ullmann reaction.

    • Base: A strong base like K₂CO₃ or Cs₂CO₃ is used to generate the lactam anion.

    • Solvent: High-boiling polar aprotic solvents like DMF or NMP are often required.

Diversification of the Aryl Moiety: Synthesis of Structural Analogs

With this compound as the key intermediate, a vast array of analogs can be synthesized via palladium-catalyzed cross-coupling reactions.

Analog_Synthesis_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Boronic Acids/Esters) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Heck Heck Coupling (Alkenes) Start->Heck Buchwald_Amination_2 Buchwald-Hartwig Amination (Amines) Start->Buchwald_Amination_2 Analogs_Aryl Aryl/Heteroaryl Analogs Suzuki->Analogs_Aryl Analogs_Alkynyl Alkynyl Analogs Sonogashira->Analogs_Alkynyl Analogs_Alkenyl Alkenyl Analogs Heck->Analogs_Alkenyl Analogs_Amino Amino-substituted Analogs Buchwald_Amination_2->Analogs_Amino

Diversification of the this compound scaffold.
Reaction Coupling Partner Resulting Moiety Key Conditions
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid or EsterBiaryl or Heteroaryl-ArylPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)
Sonogashira Terminal AlkyneAryl-AlkynylPd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)
Heck AlkeneAryl-AlkenylPd catalyst, Base (e.g., Et₃N)
Buchwald-Hartwig AmineAryl-AminoPd catalyst, Phosphine Ligand, Base

Structure-Activity Relationship (SAR) Analysis of 1-Aryl-Piperidin-2-one Analogs

The systematic synthesis of analogs allows for a detailed investigation of how structural modifications influence biological activity.

Rationale for Analog Design: Exploring Chemical Space

The goal of analog synthesis is to probe the target's binding pocket with various functionalities to optimize interactions. Key properties to modulate include:

  • Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -CF₃, -NO₂, -CN) can alter the electronics of the aryl ring, influencing hydrogen bonding capabilities and aromatic interactions.

  • Steric Effects: Varying the size of the substituent can probe the spatial constraints of the binding site.

  • Lipophilicity: Modulating the lipophilicity (logP) of the molecule can significantly impact its solubility, cell permeability, and overall pharmacokinetic profile.

Impact of Aryl Substituents on Biological Activity: A Case Study in DPP4 Inhibition

While direct SAR data for this compound analogs is not extensively published in a single source, we can extrapolate from studies on structurally related N-aryl piperidinones. For instance, in a series of piperidinone-constrained phenethylamines designed as dipeptidyl peptidase IV (DPP4) inhibitors, the nature of the N-aryl substituent played a critical role in potency.

  • Replacement of a phenyl group with a benzyl group resulted in a modest change in activity.

  • Introducing electron-withdrawing fluorine atoms (e.g., 2,4,5-trifluorophenyl) led to a ~3-fold increase in potency compared to a chloro-substituted analog.

  • Extending the linker between the nitrogen and the phenyl ring from a direct bond to a phenethyl group dramatically improved potency by 25-fold, highlighting the importance of reaching a specific region in the enzyme's active site.

This demonstrates that both the electronic nature of the aryl ring and the overall geometry and distance of appended groups are critical determinants of biological activity.

Experimental Protocols for Biological Evaluation

Once a library of analogs has been synthesized, they must be subjected to rigorous biological testing to determine their activity. Below are detailed, self-validating protocols for two common types of assays relevant to the potential applications of this scaffold.

In Vitro Enzyme Inhibition Assays

This colorimetric assay is a gold standard for measuring AChE activity and its inhibition.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow 5-thio-2-nitrobenzoate anion, the formation of which is monitored spectrophotometrically at 412 nm. An inhibitor will slow this reaction, resulting in a lower rate of color development.

  • Materials:

    • AChE from electric eel (Type VI-S)

    • Acetylthiocholine iodide (ATCh)

    • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (0.1 M, pH 8.0)

    • Test compounds (analogs) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate and plate reader

  • Procedure:

    • Prepare Reagent Solutions:

      • DTNB solution: 3.96 mg of DTNB in 10 mL of phosphate buffer (1 mM).

      • ATCh solution: 2.89 mg of ATCh in 1 mL of deionized water (10 mM).

      • Enzyme solution: 25 units of AChE in 50 mL of phosphate buffer.

    • Assay Setup (in a 96-well plate):

      • Add 50 µL of phosphate buffer to each well.

      • Add 25 µL of test compound solution at various concentrations (typically a serial dilution). For the control, add 25 µL of the solvent (e.g., DMSO).

      • Add 25 µL of the AChE enzyme solution to all wells.

      • Mix and incubate the plate at 37°C for 15 minutes.

    • Initiate Reaction:

      • Add 50 µL of the DTNB solution to each well.

      • Add 25 µL of the ATCh solution to initiate the reaction.

    • Measurement:

      • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

    • Self-Validation: The positive control (no inhibitor) should show a steady, linear increase in absorbance. The negative control (no enzyme) should show no change in absorbance. A known AChE inhibitor (e.g., donepezil) should be run in parallel to validate the assay's sensitivity.

In Vitro Anticancer Activity Assays

The SRB assay is a cell-based assay used to determine cytotoxicity and cell proliferation by measuring total cellular protein content[5].

  • Principle: SRB is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and thus to the number of viable cells.

  • Materials:

    • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Trichloroacetic acid (TCA), cold 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Tris base solution (10 mM, pH 10.5)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Add 100 µL of medium containing the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

    • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

    • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

    • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

    • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

    • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Measurement: Measure the absorbance at 510 nm using a microplate reader.

    • Self-Validation: Wells with untreated cells serve as the 100% viability control. Wells with no cells (blank) provide the background absorbance. The positive control (doxorubicin) should show a clear dose-dependent inhibition of cell growth.

Data Analysis and Interpretation

For both enzyme inhibition and cytotoxicity assays, the results are typically expressed as the concentration of the compound that produces a 50% inhibition of the measured effect (IC₅₀ for enzyme inhibition, GI₅₀ for growth inhibition). This value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable starting point for medicinal chemistry campaigns. Its synthesis is enabled by powerful and reliable catalytic methods, and the iodo- functionality provides a versatile handle for the generation of large and diverse analog libraries. The inherent drug-like properties of the piperidin-2-one core, combined with the vast chemical space accessible through modifications of the N-aryl ring, make this a promising scaffold for the discovery of novel therapeutics targeting a range of diseases. Future work should focus on the synthesis of novel analogs and their systematic evaluation in a broad panel of biological assays to uncover new therapeutic leads. The integration of computational modeling and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling early in the discovery process will be crucial for advancing promising candidates toward clinical development.

References

Methodological & Application

Application Notes: A Detailed Synthesis Protocol for Apixaban Utilizing 1-(4-Iodophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Apixaban, a potent and selective oral direct factor Xa inhibitor.[1] The described protocol focuses on a convergent synthetic strategy centered on the crucial Ullmann-type coupling of 1-(4-iodophenyl)piperidin-2-one with a pre-functionalized pyrazolo[3,4-c]pyridine core. This application note is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step experimental procedure but also the underlying chemical principles, in-process controls, and analytical validation required for a robust and reproducible synthesis.

Introduction: The Significance of Apixaban and its Synthetic Strategy

Apixaban, marketed under the trade name Eliquis, is a leading oral anticoagulant used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE).[2][3] Its efficacy and safety profile have made it a cornerstone in antithrombotic therapy.[1] The molecular architecture of Apixaban features two distinct lactam rings, the assembly of which presents a key challenge in its synthesis.[4]

Several synthetic routes to Apixaban have been developed, many of which rely on the late-stage formation of the C-N bond connecting the phenyl ring to the piperidin-2-one (valerolactam) moiety.[5] The strategy detailed herein employs this compound as a key intermediate. This approach is advantageous as it allows for the independent synthesis of two complex fragments, which are then joined in a convergent manner, often leading to higher overall yields and simplifying purification.[6] The central transformation is a copper-catalyzed Ullmann condensation, a classic and robust method for the formation of aryl-nitrogen bonds, though modern palladium-catalyzed Buchwald-Hartwig aminations represent an alternative C-N coupling strategy.[7][8][9]

This guide will first detail the preparation of the key iodo-intermediate, followed by the synthesis of the pyrazole core, the critical coupling reaction, and the final amidation step to yield Apixaban.

Overall Synthetic Scheme

The multi-step synthesis is outlined below. It begins with the preparation of the two key fragments, followed by their coupling and final conversion to Apixaban.

G cluster_0 Part A: Synthesis of Intermediate 1 cluster_1 Part B: Synthesis of Intermediate 2 cluster_2 Part C: Core Coupling & Final Amidation A 4-Iodoaniline C 5-Bromo-N-(4-iodophenyl) pentanamide A->C + B, Et3N B 5-Bromopentanoyl chloride D This compound (Intermediate 1) C->D KOH, Intramolecular Cyclization H Ethyl 1-(4-methoxyphenyl)-7-oxo-6- (4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (Apixaban Ethyl Ester) D->H + G (or related core) Ullmann Coupling (CuI, K2CO3) E Ethyl 2-chloro-2- (2-(4-methoxyphenyl)hydrazono)acetate G Ethyl 1-(4-methoxyphenyl)-7-oxo-6- (4-aminophenyl)-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxylate (Represents Pyrazole Core Concept) E->G + Precursors [3+2] Cycloaddition F 3-Morpholino-5,6- dihydropyridin-2(1H)-one I Apixaban H->I Ammonia, Ethylene Glycol (Amidation)

Caption: Overall synthetic pathway to Apixaban.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade or higher and used as received unless otherwise specified. Reactions should be conducted in a well-ventilated fume hood. Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates or by High-Performance Liquid Chromatography (HPLC).[10][11] Final product and intermediates should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm their identity and purity.[12][13]

Protocol 1: Synthesis of this compound (Intermediate 1)

This protocol is adapted from a patented procedure for preparing the key iodo-intermediate with high purity.[10]

Workflow:

workflow1 start Dissolve 4-Iodoaniline & Et3N in THF step1 Cool to 0-5°C start->step1 step2 Slowly add 5-Bromopentanoyl chloride in THF step1->step2 step3 Maintain at 0-5°C for 2 hours step2->step3 step4 Add KOH pellets at 0-5°C step3->step4 step5 Maintain at 0-5°C for 3 hours (Cyclization) step4->step5 step6 Aqueous Work-up & Extraction step5->step6 step7 Purify by Recrystallization step6->step7 end Obtain Intermediate 1 (Purity ≥ 99.5%) step7->end

Caption: Workflow for the synthesis of Intermediate 1.

Step-by-Step Procedure:

  • To a solution of 4-iodoaniline (100 g) in tetrahydrofuran (THF, 700 mL), add triethylamine (103.6 g).[10]

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Slowly add a solution of 5-bromopentanoyl chloride (114.0 g) in THF (100 mL) to the mixture, maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at 0-5°C for 2 hours. Monitor the formation of the intermediate amide, 5-bromo-N-(4-iodophenyl) pentanamide, by TLC.

  • To this mixture, carefully add potassium hydroxide (KOH) pellets (86.0 g) portion-wise at 0-5°C. An exotherm may be observed.

  • Stir the mixture at 0-5°C for an additional 3 hours to facilitate the intramolecular cyclization.

  • Upon reaction completion, quench the reaction by slowly adding water. Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/isopropyl ether) to yield this compound as a solid with HPLC purity ≥ 99.5%.[10]

ReagentMolar Eq.QuantityRole
4-Iodoaniline1.0100 gStarting Material
5-Bromopentanoyl chloride~1.1114.0 gAcylating Agent
Triethylamine (Et₃N)~2.2103.6 gBase (HCl Scavenger)
Potassium Hydroxide (KOH)~3.386.0 gBase (Cyclization)
Tetrahydrofuran (THF)-800 mLSolvent
Protocol 2: Ullmann Coupling of Intermediate 1 with the Pyrazole Core

This central step involves the copper-catalyzed N-arylation of a suitable pyrazolo[3,4-c]pyridine core with Intermediate 1. The specific pyrazole core can vary, but a representative example is ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, which itself is formed via a [3+2] cycloaddition.[6][14] The protocol below describes the coupling to form the Apixaban ethyl ester.[7][15]

Causality of Reagent Choices:

  • Copper(I) Iodide (CuI): The catalyst is essential for the Ullmann reaction. It facilitates the oxidative addition to the aryl iodide, activating it for nucleophilic attack by the lactam.[7]

  • Potassium Carbonate (K₂CO₃): A moderately strong inorganic base is required to deprotonate the N-H of the pyrazole core, generating the nucleophile for the coupling reaction.[15]

  • High-Temperature Solvent: A high-boiling aprotic solvent like xylene or DMF is necessary to provide the thermal energy required to overcome the activation barrier of the Ullmann coupling, which often requires temperatures above 120°C.[15]

Step-by-Step Procedure:

  • In a reaction vessel equipped with a condenser and nitrogen inlet, charge the pyrazole-pyridine core (e.g., 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid or its ester), this compound (Intermediate 1), copper(I) iodide (CuI, catalytic amount), and potassium carbonate (K₂CO₃).

  • Add a suitable high-boiling solvent such as xylene or DMF.

  • Heat the reaction mixture to 125-130°C under a nitrogen atmosphere.[15]

  • Maintain the reaction at this temperature for 10-24 hours, monitoring for completion by HPLC.[7][15]

  • After completion, cool the mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) and filter the mixture to remove inorganic salts and the copper catalyst.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, can be purified by crystallization.

ComponentMolar Eq.Typical RoleNotes
Pyrazole-Pyridine Core1.0Nucleophile PrecursorStructure can vary based on the specific synthetic route.
Intermediate 11.0 - 1.2ElectrophileThe aryl iodide partner.
Copper(I) Iodide (CuI)0.1 - 0.2CatalystEssential for C-N bond formation.
Potassium Carbonate (K₂CO₃)2.0 - 3.0BaseDeprotonates the pyrazole nitrogen.
Xylene or DMF-SolventHigh boiling point required.
Protocol 3: Final Amidation to Apixaban

The final step is the conversion of the ethyl ester intermediate to the primary amide of Apixaban.[7][15]

Step-by-Step Procedure:

  • Dissolve the Apixaban ethyl ester from the previous step in a suitable solvent, such as ethylene glycol.[7]

  • Add a solution of aqueous ammonia (e.g., 25% solution) or introduce ammonia gas.[7][15]

  • Heat the mixture to approximately 120-125°C and maintain for several hours until HPLC analysis indicates complete conversion of the ester to the amide.[7][11]

  • Cool the reaction mixture, which typically results in the precipitation of the crude Apixaban.

  • Collect the solid by filtration and wash with water and then a non-polar solvent like methyl tert-butyl ether to remove impurities.[11]

  • Further purify the crude Apixaban by recrystallization from a solvent such as N,N-dimethylformamide (DMF) or an alcohol/water mixture to obtain the final product with purity >99.8%.[16][17]

Analytical Characterization and Quality Control

Ensuring the quality of the final Active Pharmaceutical Ingredient (API) is paramount.

  • Purity Analysis: HPLC is the primary method for determining the purity of Apixaban and its intermediates. A validated method should be used to quantify the main component and any potential impurities.[3][18]

  • Structural Confirmation: The identity of the synthesized Apixaban must be confirmed using spectroscopic methods:

    • ¹H and ¹³C NMR: To confirm the chemical structure and absence of structural isomers.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[19]

  • Polymorphic Form: The crystalline form of Apixaban can affect its physical properties. The desired polymorphic form (e.g., N-1) should be confirmed using X-ray Diffraction (XRD).[17]

Conclusion

The synthetic route to Apixaban via the Ullmann coupling of this compound is a robust and scalable method. This application note provides a detailed, step-by-step protocol grounded in established chemical literature and patents. By carefully controlling reaction parameters and implementing rigorous in-process analytical checks, researchers and developers can reliably synthesize high-purity Apixaban. The causality-driven explanations for reagent choices and reaction conditions are intended to empower the user to troubleshoot and optimize the process for their specific laboratory or manufacturing environment.

References

Application Notes & Protocols: A Detailed Synthesis of Lurasidone and the Utility of the 1-(4-Iodophenyl)piperidin-2-one Intermediate in Analogue Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lurasidone is a highly effective second-generation atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic efficacy is attributed to a unique receptor binding profile, characterized by high-affinity antagonism of dopamine D₂ and serotonin 5-HT₂A and 5-HT₇ receptors, coupled with partial agonism at 5-HT₁A receptors.[1][2][3] The synthesis of such a structurally complex molecule is a significant undertaking, with several patented routes optimized for industrial-scale production.

This guide provides a detailed examination of Lurasidone synthesis. A critical clarification is addressed herein: the intermediate 1-(4-Iodophenyl)piperidin-2-one, while a valuable building block in medicinal chemistry, is not a constituent of the final Lurasidone structure and is therefore not used in its direct synthesis.[4][5] The core of Lurasidone contains a piperazine moiety, not a piperidin-2-one.

To provide a comprehensive and scientifically rigorous resource, this document is structured into two main parts:

  • Part A details an established and industrially relevant synthetic pathway to Lurasidone Hydrochloride, illustrating the key bond-forming strategies used to construct the target molecule.

  • Part B provides a detailed protocol for the synthesis and application of the this compound intermediate in a copper-catalyzed Ullmann coupling, demonstrating its utility in the synthesis of Lurasidone analogues.

This dual approach ensures that researchers are equipped with both a practical understanding of Lurasidone's synthesis and the broader applicability of related chemical intermediates in drug discovery.

Part A: Established Industrial Synthesis of Lurasidone Hydrochloride

The industrial synthesis of Lurasidone is a convergent process, meaning that large fragments of the molecule are prepared separately before being joined together in the final steps. This strategy is highly efficient and allows for better purification of intermediates. The primary retrosynthetic disconnection reveals three key building blocks.

Caption: Retrosynthetic analysis of Lurasidone.

Experimental Protocols: Synthesis of Lurasidone

Step 1: Synthesis of (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazinium] methanesulfonate (Quaternary Salt Intermediate)

This step involves the N-alkylation of the benzisothiazole piperazine moiety (Fragment B) with the activated cyclohexane di-mesylate (Fragment A) to form a key quaternary ammonium salt intermediate. The use of an insoluble inorganic base is crucial for industrial applications as it simplifies the work-up process.[6]

ReagentMolar Eq.Purpose
(1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane1.0Electrophile (Fragment A)
3-(piperazin-1-yl)benzo[d]isothiazole1.0Nucleophile (Fragment B)
Calcium Hydroxide (Ca(OH)₂)>2.0Insoluble inorganic base
Methyl Isobutyl Ketone (MIBK)-Solvent

Protocol:

  • Combine (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane (1 molar equivalent) and 3-(piperazin-1-yl)benzo[d]isothiazole (1 molar equivalent) in methyl isobutyl ketone.[1]

  • Add multiple equivalents of an insoluble inorganic base such as calcium hydroxide.[1] The base neutralizes the methanesulfonic acid byproduct, driving the reaction to completion.

  • Heat the reaction mixture, typically at reflux, until reaction completion is confirmed by a suitable chromatographic technique (e.g., HPLC, UPLC).

  • Cool the mixture and filter to remove the inorganic base and its salt byproducts.

  • The filtrate, containing the water-soluble quaternary ammonium salt, can often be used directly in the next step without extensive purification, which is a significant advantage for industrial processes.[6]

Step 2: Synthesis of Lurasidone Base via Coupling

The quaternary salt intermediate is then reacted with the bicyclic imide (Fragment C) to form the final carbon-nitrogen bonds, completing the Lurasidone core structure.

ReagentMolar Eq.Purpose
Quaternary Salt Intermediate1.0Electrophile
(3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione1.1 - 1.2Nucleophile (Fragment C)
Potassium Carbonate (K₂CO₃)1.2Base
Toluene-Solvent

Protocol:

  • Suspend the quaternary ammonium salt intermediate (1 molar equivalent), (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (1.1 molar equivalents), and potassium carbonate (1.2 molar equivalents) in toluene.[1][7]

  • Heat the suspension to approximately 105 °C for 15 hours, monitoring the reaction progress by UPLC.[1][7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and separating the organic phase.[7]

  • Concentrate the organic layer under reduced pressure to yield crude Lurasidone base.

Step 3: Formation of Lurasidone Hydrochloride

The final step is the conversion of the free base into the stable, pharmaceutically acceptable hydrochloride salt.

Protocol:

  • Dissolve the crude Lurasidone base in a suitable solvent mixture, such as acetone or isopropanol.[1]

  • Add a solution of hydrogen chloride in isopropanol. This will cause the Lurasidone hydrochloride salt to precipitate out of the solution.[1]

  • Filter the solid precipitate, wash with a small amount of cold acetone to remove impurities, and dry under vacuum.

  • This procedure typically yields Lurasidone hydrochloride with high purity (>99% by HPLC).[7]

cluster_step1 Step 1: Quat Salt Formation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Salt Formation A Fragment A (Di-mesylate) Intermediate Quaternary Ammonium Salt A->Intermediate B Fragment B (Piperazine) B->Intermediate LurasidoneBase Lurasidone (Free Base) Intermediate->LurasidoneBase C Fragment C (Imide) C->LurasidoneBase LurasidoneHCl Lurasidone HCl (Final Product) LurasidoneBase->LurasidoneHCl HCl HCl in IPA HCl->LurasidoneHCl

Caption: Overall workflow for the industrial synthesis of Lurasidone HCl.

Part B: Synthesis and Application of this compound

This section focuses on the user-specified intermediate, demonstrating its synthesis and subsequent use in a copper-catalyzed C-N coupling reaction. This type of reaction is fundamental in medicinal chemistry for creating libraries of analogues for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of this compound

This synthesis involves the acylation of 4-iodoaniline with 5-bromovaleryl chloride, followed by an intramolecular cyclization to form the lactam ring.[8]

ReagentMolar Eq.Purpose
4-Iodoaniline1.0Starting material
5-Bromovaleryl chloride1.2Acylating and alkylating agent
Triethylamine (TEA)2.2Base (HCl scavenger)
Potassium tert-butoxide3.0Strong base (for cyclization)
Tetrahydrofuran (THF)-Solvent

Protocol:

  • Under a nitrogen atmosphere, dissolve 4-iodoaniline (1.0 eq) in tetrahydrofuran (THF). Add triethylamine (2.2 eq).[8] The triethylamine acts as a base to neutralize the HCl generated during the acylation.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 5-bromovaleryl chloride (1.2 eq) in THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the mixture back to 0 °C and slowly add potassium tert-butoxide (3.0 eq) in portions. Potassium tert-butoxide is a strong, non-nucleophilic base that facilitates the intramolecular Williamson ether synthesis-like reaction to form the lactam ring.[8]

  • Allow the reaction to warm to room temperature and stir for an additional 18 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Perform an acidic work-up by adding 3N HCl to adjust the pH to ~2, followed by extraction with ethyl acetate.[8]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford this compound as an off-white solid (typical yield ~48%).[8]

Iodoaniline 4-Iodoaniline Intermediate N-(4-iodophenyl)-5-bromopentanamide (Acyclic Intermediate) Iodoaniline->Intermediate TEA, THF Bromovaleryl 5-Bromovaleryl chloride Bromovaleryl->Intermediate Product This compound Intermediate->Product t-BuOK, THF

Caption: Synthesis of the this compound intermediate.

Protocol 2: Copper-Catalyzed Ullmann Coupling

This protocol demonstrates the use of the iodo-intermediate in a C-N bond-forming reaction with a separate heterocyclic core, yielding a complex molecule analogous in structure to other pharmacologically active compounds. The reaction is a classic Ullmann condensation.[9]

ReagentMolar Eq.Purpose
Pyrazolo-pyridine ester1.0Coupling Partner
This compound1.3Aryl Halide
Potassium Carbonate (K₂CO₃)2.0Base
Copper(I) Iodide (CuI)0.2Catalyst
8-Hydroxyquinoline0.2Ligand
Dimethyl Sulfoxide (DMSO)-Solvent

Protocol:

  • In a reaction vessel, combine the pyrazolo-pyridine ester (1.0 eq), this compound (1.3 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO).[9]

  • Degas the solution by bubbling nitrogen through it for 15-20 minutes. This is critical to remove oxygen, which can deactivate the copper catalyst.

  • Add Copper(I) Iodide (CuI, 20 mol%) and 8-hydroxyquinoline (20 mol%) under a nitrogen atmosphere.[9] The 8-hydroxyquinoline acts as a ligand, stabilizing the copper catalyst and improving its reactivity and solubility.

  • Degas the resulting mixture again with a stream of nitrogen.

  • Heat the reaction mixture to 125 °C for 10 hours, or until HPLC analysis shows consumption of the starting materials.

  • Cool the mixture to 5-10 °C and quench the reaction by adding 14% aqueous ammonium hydroxide and ethyl acetate. Stir for 1 hour.[9]

  • Filter the mixture through a pad of Celite® to remove insoluble copper salts and other inorganic materials.

  • Separate the organic and aqueous layers of the filtrate.

  • Acidify the aqueous layer with 1N HCl to a pH of 4. This will precipitate the crude product.[9]

  • Stir the resulting slurry at 5-10 °C for 1 hour to ensure complete precipitation.

  • Collect the solid product by filtration, wash with water, and dry in a vacuum oven at 40-45 °C to yield the desired coupled product (typical yield ~68%).[9]

Conclusion

The synthesis of Lurasidone is a well-optimized, multi-step process that relies on the convergent coupling of key chiral intermediates. Understanding this established pathway is crucial for professionals in drug development and manufacturing. Concurrently, exploring the synthesis and reactivity of related building blocks, such as this compound, is fundamental to the discovery of new chemical entities. The Ullmann coupling protocol detailed here illustrates a powerful and classic method for C-N bond formation, showcasing how such intermediates can be leveraged to create novel and structurally diverse molecules for pharmacological screening. This guide provides a robust, scientifically-grounded framework for both the practical synthesis of a leading antipsychotic and the broader exploratory chemistry that drives drug discovery.

References

Application Note & Protocol: Ullmann Coupling of 1-(4-Iodophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The copper-catalyzed Ullmann coupling reaction stands as a powerful and versatile method for constructing these critical linkages.[1][2][3] This application note provides a comprehensive guide to the Ullmann coupling of 1-(4-iodophenyl)piperidin-2-one, a key intermediate in pharmaceutical development. We delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and present a comparative analysis of reaction conditions to empower researchers in optimizing this transformation.

Introduction: The Evolution of the Ullmann Reaction

First reported by Fritz Ullmann in the early 20th century, the Ullmann condensation was a seminal discovery in transition-metal-catalyzed cross-coupling.[2][4] The classical reaction, however, was hampered by harsh conditions, often requiring stoichiometric amounts of copper powder at temperatures exceeding 200°C in high-boiling polar solvents.[1][5] These limitations restricted its substrate scope and functional group tolerance.

The last two decades have witnessed a renaissance of the Ullmann reaction, driven by the development of ligand-accelerated protocols. The introduction of specific chelating ligands, such as diamines, amino acids, and oxalamides, has transformed the reaction into a more versatile and user-friendly method.[2][5][6][7] These modern advancements enable the reaction to proceed under significantly milder conditions, often with catalytic amounts of copper, thereby expanding its applicability to complex molecular architectures relevant to drug discovery.[8][9] The N-arylation of amides and lactams, specifically, is often referred to as the Goldberg reaction, a subset of the broader Ullmann condensation family.[1][10]

This guide focuses on the N-arylation of a nucleophile using this compound, leveraging a modern, ligand-assisted Ullmann protocol.

Mechanistic Rationale

Understanding the catalytic cycle is crucial for rational optimization. While the exact mechanism has been the subject of extensive study, a generally accepted pathway for the modern ligand-assisted Ullmann C-N coupling involves a Cu(I)/Cu(III) cycle, although other pathways have been proposed.[2][11]

The key steps are:

  • Complex Formation: The active Cu(I) catalyst coordinates with the chosen ligand and reacts with the deprotonated nucleophile (amide, amine, etc.) to form a copper(I) amidate or amido complex.[10]

  • Oxidative Addition: The aryl iodide, this compound, undergoes oxidative addition to the copper(I) complex, forming a transient, high-valent copper(III) intermediate. Aryl iodides are the most reactive halides in this step, followed by bromides and chlorides.[5][12]

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired C-N bond and regenerate the active Cu(I) catalyst, which re-enters the catalytic cycle.[5]

This ligand-accelerated pathway lowers the activation energy of the process, allowing for lower reaction temperatures compared to the ligand-free classical method.

Ullmann_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs / Outputs CuI-L L-Cu(I)X CuI-Nu L-Cu(I)-Nu CuI-L->CuI-Nu + Nu-H, -HX (Base) CuIII L-Cu(III)(Ar)(Nu)X CuI-Nu->CuIII + Ar-I (Oxidative Addition) CuIII->CuI-L - Ar-Nu (Reductive Elimination) Product Coupled Product (Ar-Nu) CuIII->Product ArI This compound (Ar-I) ArI->CuIII NuH Nucleophile (Nu-H) NuH->CuI-L caption Fig. 1: Simplified Catalytic Cycle for Ligand-Assisted Ullmann C-N Coupling.

Caption: Fig. 1: Simplified Catalytic Cycle for Ligand-Assisted Ullmann C-N Coupling.

Optimizing Reaction Conditions: A Comparative Overview

The success of an Ullmann coupling is highly dependent on the interplay between the copper source, ligand, base, and solvent. Aryl iodides are generally the most reactive coupling partners.[12] Below is a summary of commonly employed conditions for the N-arylation of amides and amines, which serve as an excellent starting point for optimization.

Parameter Common Reagents & Conditions Rationale & Key Considerations
Copper Source CuI (5-10 mol%), Cu₂O, Cu(OAc)₂, Copper NanoparticlesCuI is the most common and reliable precursor. It is air-stable and inexpensive.[13][14]
Ligand N,N'-Dimethylethylenediamine (DMEDA) , L-Proline, N,N-Dimethylglycine , 1,10-Phenanthroline, OxalamidesLigands stabilize the copper center, increase its solubility, and facilitate the catalytic cycle, allowing for milder conditions.[2][5][6] DMEDA and amino acids are broadly effective for N-arylations.[15][16]
Base K₃PO₄ , K₂CO₃, Cs₂CO₃ (2.0-2.5 equiv.)An inorganic base is required to deprotonate the N-H nucleophile, forming the active nucleophilic species. K₃PO₄ is often an excellent choice for amide/lactam couplings.[13][15]
Solvent DMF, DMSO, Toluene, Dioxane, NMPA polar aprotic solvent is typically used to ensure solubility of the reagents, particularly the base and copper salts.[1][17] Anhydrous conditions are recommended to prevent side reactions.[8]
Temperature 80 - 130 °CModern ligand-accelerated protocols operate at significantly lower temperatures than classical Ullmann reactions.[8] The optimal temperature depends on the reactivity of the specific substrates and catalyst system.

Detailed Experimental Protocol

This protocol describes a general procedure for the Ullmann coupling of this compound with a representative amine nucleophile (e.g., morpholine).

Reaction Scheme: this compound + Morpholine → 1-(4-morpholinophenyl)piperidin-2-one

Materials and Reagents
  • This compound (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Copper(I) Iodide (CuI, 0.1 equiv.)

  • N,N'-Dimethylethylenediamine (DMEDA, 0.2 equiv.)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv.)

  • Anhydrous Toluene or Dioxane

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment
  • Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure

Caption: Fig. 2: Experimental Workflow for the Ullmann Coupling Protocol.

  • Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (e.g., 315 mg, 1.0 mmol), copper(I) iodide (19 mg, 0.1 mmol), and anhydrous potassium phosphate (424 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe. Follow with the addition of N,N'-dimethylethylenediamine (DMEDA) (22 μL, 0.2 mmol) and morpholine (105 μL, 1.2 mmol).

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C. Stir the mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots.

  • Work-up: Once the reaction is complete (or has reached maximum conversion), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure product, 1-(4-morpholinophenyl)piperidin-2-one.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting

Issue Potential Cause Suggested Solution
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Inappropriate ligand/base combination.1. Use fresh, high-purity CuI. 2. Ensure all glassware is oven-dried and use anhydrous solvents.[8] 3. Screen alternative ligands (e.g., L-proline) or bases (e.g., Cs₂CO₃).
Side Product Formation (e.g., Dehalogenation) 1. Reaction temperature too high. 2. Presence of protic impurities.1. Lower the reaction temperature in 10 °C increments.[8] 2. Use rigorously dried reagents and solvents.
Poor Reproducibility 1. Inconsistent quality of reagents (CuI, base). 2. Variable efficiency in establishing an inert atmosphere.1. Purchase reagents from a reliable source and store them properly. 2. Standardize the procedure for inerting the reaction vessel.

References

Introduction: The Versatility of the 1-(4-Iodophenyl)piperidin-2-one Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Palladium-Catalyzed Cross-Coupling of 1-(4-Iodophenyl)piperidin-2-one

The this compound scaffold is a highly valuable building block in contemporary medicinal chemistry. Its unique structure, featuring a lactam ring coupled to an iodophenyl group, provides a versatile platform for the synthesis of complex molecular architectures. The presence of the aryl iodide is particularly advantageous, as it serves as a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, allow for the strategic introduction of diverse functional groups at the 4-position of the phenyl ring. This capability is crucial in the drug discovery process, where the systematic modification of a lead compound's structure is essential for optimizing its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

This application note provides detailed protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound as the starting material. The methodologies described herein are designed to be robust and reproducible, offering researchers a reliable guide for the synthesis of a variety of derivatives. Beyond simple procedural steps, this document delves into the underlying mechanistic principles and critical experimental parameters, empowering scientists to troubleshoot and adapt these methods for their specific research needs.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions hinges on a systematic and well-controlled experimental setup. The following workflow diagram illustrates the key stages, from reactant preparation to product purification and analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Weigh this compound, Coupling Partner, & Catalyst D Add Solids to Reaction Flask A->D B Dry Glassware (Oven or Flame) B->D C Degas Solvent (e.g., N2 Sparge, Freeze-Pump-Thaw) F Add Degassed Solvent & Base C->F E Purge with Inert Gas (N2 or Ar) D->E E->F G Heat to Reaction Temperature with Stirring F->G H Cool to Room Temperature G->H I Quench Reaction (e.g., add H2O or sat. NH4Cl) H->I J Extract with Organic Solvent I->J K Dry Organic Layer (e.g., Na2SO4) J->K L Concentrate in vacuo K->L M Purify by Column Chromatography L->M N Characterize Product (NMR, MS, etc.) M->N O Determine Yield N->O

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters. This reaction is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.

Step-by-Step Protocol
  • Reactant Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add a degassed 3:1 mixture of dioxane and water (0.1 M solution with respect to the aryl iodide).

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Key Parameters and Rationale
ParameterRecommended ConditionRationale
Palladium Catalyst Pd(dppf)Cl₂·CH₂Cl₂The dppf ligand provides a good balance of electron-donating and steric properties, promoting both oxidative addition and reductive elimination steps in the catalytic cycle.
Base K₂CO₃A moderately strong inorganic base is required to activate the boronic acid for transmetalation.
Solvent System Dioxane/Water (3:1)The aqueous-organic mixture facilitates the dissolution of both the organic reactants and the inorganic base.
Temperature 80 °CThis temperature provides sufficient thermal energy to drive the reaction forward at a reasonable rate without promoting significant catalyst decomposition.

Protocol 2: Heck Coupling for Alkene Installation

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. This reaction is particularly useful for the synthesis of stilbene and cinnamate derivatives.

Step-by-Step Protocol
  • Reactant Preparation: In a sealed tube, combine this compound (1.0 equiv), the desired alkene (e.g., styrene, 1.5 equiv), and triethylamine (Et₃N, 2.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equiv).

  • Inert Atmosphere: Purge the tube with nitrogen or argon.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (0.2 M solution).

  • Reaction Execution: Seal the tube and heat in an oil bath at 100 °C for 24 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.

Key Parameters and Rationale
ParameterRecommended ConditionRationale
Palladium Catalyst Pd(OAc)₂A common and effective palladium(0) precursor for the Heck reaction.
Ligand P(o-tol)₃The bulky phosphine ligand helps to stabilize the palladium catalyst and promote the desired reactivity.
Base Triethylamine (Et₃N)A tertiary amine base is used to neutralize the HI generated during the reaction.
Solvent DMFA polar aprotic solvent is ideal for solubilizing the reactants and facilitating the reaction.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is invaluable for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.

Step-by-Step Protocol
  • Reactant Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous toluene (0.1 M solution).

  • Reaction Execution: Heat the mixture at 100 °C with stirring for 18-24 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography.

Key Parameters and Rationale
ParameterRecommended ConditionRationale
Palladium Catalyst Pd₂(dba)₃A stable and readily available palladium(0) source.
Ligand XPhosA bulky, electron-rich phosphine ligand that is highly effective for C-N bond formation.
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
Solvent TolueneA non-polar aprotic solvent that is well-suited for this reaction.

Mechanism and Catalytic Cycles

The efficacy of these cross-coupling reactions is rooted in a common catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I Ln OxAdd->PdII Transmetal Transmetalation (Suzuki) PdII->Transmetal R-B(OH)2 Carbopalladation Carbopalladation (Heck) PdII->Carbopalladation Alkene AmineCoord Amine Coordination (Buchwald-Hartwig) PdII->AmineCoord R2NH RedElim Reductive Elimination Transmetal->RedElim Carbopalladation->RedElim AmineCoord->RedElim RedElim->Pd0 Product Ar-Nu RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation (Suzuki) / Carbopalladation (Heck) / Amine Coordination (Buchwald-Hartwig): The subsequent step is pathway-dependent. In the Suzuki reaction, the boronic acid, activated by the base, transfers its organic group to the palladium center. In the Heck reaction, the alkene coordinates to the palladium and inserts into the Pd-C bond. For the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by the base.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Troubleshooting and Considerations

  • Low Yields: Incomplete reactions can be due to catalyst deactivation, insufficient degassing, or impure reagents. Ensure all glassware is scrupulously dried and the reaction is performed under a strict inert atmosphere. The use of fresh, high-purity reagents is paramount.

  • Side Reactions: Homocoupling of the boronic acid (in Suzuki reactions) or the aryl iodide can occur. This can sometimes be mitigated by adjusting the reaction temperature or the stoichiometry of the reactants.

  • Catalyst Choice: The selection of the palladium source and, critically, the ligand is crucial for success. The electronic and steric properties of the ligand must be matched to the specific coupling partners. For challenging substrates, more advanced, bulky phosphine ligands may be required.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of a diverse library of compounds with potential therapeutic applications. The protocols detailed in this application note provide a solid foundation for researchers to explore the chemical space around this important scaffold. A thorough understanding of the reaction mechanisms and careful attention to experimental detail will enable the successful application of these powerful synthetic methods in the pursuit of novel drug candidates.

Application Notes and Protocols for the Purification of Crude 1-(4-Iodophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

1-(4-Iodophenyl)piperidin-2-one is a crucial building block in contemporary medicinal chemistry and drug development. Its utility is prominent in the synthesis of various pharmaceuticals, making the purity of this intermediate a paramount concern to ensure the efficacy, safety, and reproducibility of subsequent synthetic transformations. This compound, with a molecular weight of 301.12 g/mol , typically presents as a white to off-white or light-yellow crystalline powder.[1][2][3] The presence of impurities, often stemming from starting materials or side-products of its synthesis (commonly a Buchwald-Hartwig amination), can lead to unpredictable reaction outcomes, reduced yields, and complications in the isolation of the final active pharmaceutical ingredient (API).

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated methods for the purification of crude this compound. We will delve into the mechanistic underpinnings of the recommended purification techniques, offering detailed, step-by-step protocols for both recrystallization and column chromatography. The causality behind experimental choices will be elucidated, empowering the user to adapt and troubleshoot these methods effectively.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₂INO[1][2]
Molecular Weight 301.12 g/mol [1][2]
Appearance White to off-white/light-yellow powder or crystals[3]
Melting Point 108-110 °C[2]
Solubility Soluble in most organic solvents, including methanol, ethanol, and chloroform.

Anticipated Impurities from Synthesis

The synthesis of this compound frequently involves a palladium-catalyzed Buchwald-Hartwig amination reaction.[4][5] Understanding the potential impurities from this process is key to selecting an appropriate purification method.

  • Unreacted Starting Materials: 4-iodoaniline and derivatives of 5-bromovaleric acid.

  • Catalyst Residues: Palladium complexes and phosphine ligands.

  • Side-Products: Homocoupling products of the aryl halide or dehalogenated starting materials.

  • Base Residues: Inorganic or organic bases used in the reaction.

Method 1: Purification by Recrystallization

Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[6] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Expertise & Experience: Selecting the Optimal Solvent System

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For this compound, a compound of moderate polarity, a systematic approach to solvent screening is recommended.

  • Single Solvent Systems: Ethanol is often a good starting point for N-aryl lactams. Other solvents to consider include isopropanol, ethyl acetate, and acetone. The haloaryl moiety suggests that solvents like toluene or a mixture containing hexanes could also be effective.[7]

  • Two-Solvent Systems: A two-solvent system is employed when no single solvent provides the desired solubility profile. This typically involves a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. Common pairs include:

    • Dichloromethane/Hexane

    • Ethyl Acetate/Hexane

    • Acetone/Water

    • Methanol/Water

The following protocol outlines a general procedure for recrystallization. The researcher should first perform small-scale solubility tests to identify the most promising solvent or solvent system.

Protocol for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a two-solvent system) to just dissolve the solid. The flask should be heated on a hot plate with stirring.[8][9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] If using a two-solvent system, add the anti-solvent dropwise to the hot solution until turbidity persists, then allow to cool.

  • Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure product.[8]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity of the final product can be assessed by melting point analysis; a sharp melting point range close to the literature value indicates high purity.[8]

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Product B Add Hot Solvent A->B C Hot Gravity Filtration (Optional) B->C Insoluble Impurities Present D Slow Cooling to Room Temperature B->D No Insoluble Impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: Workflow for the purification of this compound by recrystallization.

Method 2: Purification by Column Chromatography

Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[10] For this compound, normal-phase chromatography using silica gel as the stationary phase is the most common approach.

Expertise & Experience: Strategic Eluent Selection

The key to a successful column chromatography separation is the choice of the mobile phase (eluent). The eluent's polarity determines the rate at which compounds move down the column.

  • Stationary Phase: Silica gel is the standard stationary phase for compounds of moderate polarity like this compound.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ratio of these solvents is adjusted to achieve optimal separation. A common starting point is a 9:1 or 4:1 mixture of hexane:ethyl acetate, with the polarity gradually increased as the column runs. A specific protocol has been reported using a gradient of 0-100% ethyl acetate in hexane.[2]

  • Monitoring the Separation: Thin-layer chromatography (TLC) is an indispensable tool for developing the column chromatography method and for monitoring the separation. A suitable TLC system for this compound would be silica gel plates with a mobile phase of hexane:ethyl acetate (e.g., 4:1 or 2:1 v/v). The spots can be visualized under UV light or by staining with iodine or potassium permanganate.

Protocol for Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Securely clamp the column in a vertical position.

    • Pack the column with silica gel using either a dry packing or wet slurry method. Ensure the packing is uniform and free of air bubbles.[11]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen mobile phase.

    • If using a gradient, start with a less polar solvent mixture and gradually increase the polarity.

  • Fraction Collection:

    • Collect the eluate in a series of fractions (e.g., in test tubes).[11]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation A Pack Column with Silica Gel C Load Sample onto Column A->C B Dissolve Crude Product B->C D Elute with Mobile Phase (e.g., Hexane/Ethyl Acetate) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent via Rotary Evaporation G->H I Purified Product H->I

Caption: General workflow for the purification of this compound via column chromatography.

Trustworthiness: Validation of Purity

The success of any purification protocol is ultimately determined by the purity of the final product. It is imperative to validate the purity of the isolated this compound using appropriate analytical techniques.

  • Melting Point Analysis: A sharp melting point range that corresponds to the literature value is a good indicator of high purity.[8]

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate when eluted with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the method of choice. A single, sharp peak should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and reveal the presence of any impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the purified compound.

By employing these analytical methods, researchers can be confident in the quality of their purified this compound, ensuring the integrity of their subsequent research and development activities.

References

Application Notes & Protocols: Large-Scale Synthesis of 1-(4-Iodophenyl)piperidin-2-one for Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-(4-Iodophenyl)piperidin-2-one, a key intermediate in the manufacturing of various pharmaceutical agents.[1][2] The protocol herein is designed for robustness, scalability, and adherence to the stringent quality requirements of the pharmaceutical industry. We will delve into the mechanistic underpinnings of the selected synthetic route, provide a detailed step-by-step protocol, and address critical aspects of process safety, quality control, and data interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical process development and manufacturing.

Introduction: Significance and Synthetic Strategy

This compound is a crucial building block in the synthesis of a range of pharmaceuticals, including antipsychotics like lurasidone and antidepressants such as venlafaxine.[1] Its molecular structure, featuring a piperidinone ring attached to an iodophenyl group, makes it a versatile intermediate for constructing complex molecular architectures through various cross-coupling reactions.[3] The iodine atom serves as an excellent leaving group, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern medicinal chemistry.[3]

The growing demand for therapeutics derived from this intermediate necessitates a scalable and economically viable synthetic process.[1] While several synthetic routes exist, the Buchwald-Hartwig amination and copper-catalyzed coupling reactions have emerged as prominent methods for the formation of the aryl C-N bond in similar structures.[4][5] After careful consideration of factors such as atom economy, reagent availability, and process safety, this protocol will focus on a modified Ullmann condensation, a copper-catalyzed N-arylation reaction. This approach offers a balance of high yield, operational simplicity, and cost-effectiveness for large-scale production.[6]

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the copper-catalyzed cross-coupling of 1,4-diiodobenzene and piperidin-2-one. This reaction, a variation of the Ullmann condensation, proceeds via a catalytic cycle involving a copper(I) species.

The proposed mechanism involves:

  • Oxidative Addition: The active Cu(I) catalyst reacts with 1,4-diiodobenzene.

  • Ligand Exchange: The deprotonated piperidin-2-one (lactam) displaces the iodide ion from the copper center.

  • Reductive Elimination: The desired C-N bond is formed, yielding this compound and regenerating the Cu(I) catalyst.

The choice of a suitable ligand is critical to stabilize the copper catalyst and facilitate the reaction.

Ullmann_Condensation_Mechanism cluster_0 Catalytic Cycle Cu(I) Catalyst Cu(I) Catalyst Oxidative Addition Complex Oxidative Addition Complex Cu(I) Catalyst->Oxidative Addition Complex 1,4-Diiodobenzene Copper-Amide Complex Copper-Amide Complex Oxidative Addition Complex->Copper-Amide Complex Piperidin-2-one (Base) Product_Regen This compound + Cu(I) Catalyst Copper-Amide Complex->Product_Regen Reductive Elimination

Caption: Proposed catalytic cycle for the copper-catalyzed synthesis.

Materials and Methods

Reagent and Solvent Specifications

For successful and reproducible large-scale synthesis, it is imperative to use high-purity reagents and solvents.

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Purity SpecificationSupplier Recommendation
1,4-Diiodobenzene624-38-4329.91≥99%Sigma-Aldrich, Alfa Aesar
Piperidin-2-one675-20-799.13≥98%Acros Organics, TCI
Copper(I) Iodide (CuI)7681-65-4190.45≥99.5%Strem Chemicals, Sigma-Aldrich
8-Hydroxyquinoline148-24-3145.16≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.21≥99%, anhydrousJ.T. Baker, EMD Millipore
Dimethyl Sulfoxide (DMSO)67-68-578.13Anhydrous, ≥99.8%Acros Organics, Sigma-Aldrich
Ethyl Acetate141-78-688.11ACS Grade, ≥99.5%Fisher Scientific
Celite®61790-53-2N/AFilter AidSigma-Aldrich
Ammonium Hydroxide (NH₄OH)1336-21-635.0428-30% solutionFisher Scientific
Hydrochloric Acid (HCl)7647-01-036.461N solutionVWR
Equipment
  • Jacketed glass reactor (appropriate volume for the intended scale) with overhead stirrer, reflux condenser, and nitrogen inlet/outlet.

  • Temperature control unit (heating/cooling circulator).

  • Inert atmosphere system (Nitrogen or Argon).

  • Filtration apparatus (e.g., Buchner funnel, filter press).

  • Vacuum drying oven.

  • Standard laboratory glassware.

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purity analysis.

Detailed Synthesis Protocol

This protocol is designed for a laboratory-scale synthesis and can be linearly scaled for pilot and manufacturing batches with appropriate process safety reviews.

Synthesis_Workflow Start Start Reagent_Charging Charge Reactor with Reagents Start->Reagent_Charging Degassing Degas Reaction Mixture Reagent_Charging->Degassing Catalyst_Addition Add Catalyst and Ligand Degassing->Catalyst_Addition Heating Heat to Reaction Temperature Catalyst_Addition->Heating Reaction_Monitoring Monitor by HPLC Heating->Reaction_Monitoring Workup Aqueous Workup and Filtration Reaction_Monitoring->Workup Reaction Complete Isolation Isolate and Dry Product Workup->Isolation End End Isolation->End

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: To the reactor, add 1,4-diiodobenzene (1.3 equivalents), piperidin-2-one (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the reactor. The volume should be sufficient to create a stirrable slurry.

  • Inerting: Degas the reaction mixture by bubbling nitrogen through the solution for at least 30 minutes.

  • Catalyst and Ligand Addition: Under a positive nitrogen pressure, add copper(I) iodide (0.2 equivalents) and 8-hydroxyquinoline (0.2 equivalents).[7]

  • Reaction: Heat the reaction mixture to 125 °C and maintain this temperature with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction by HPLC until the consumption of the limiting reagent (piperidin-2-one) is complete (typically 10-12 hours).[7]

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a 14% aqueous ammonium hydroxide solution.[7]

  • Extraction and Filtration: Add ethyl acetate to the mixture and stir for 1 hour.[7] Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.[7] Wash the filter cake with ethyl acetate.

  • Phase Separation: Separate the organic and aqueous layers of the filtrate.

  • Aqueous Layer Acidification: Acidify the aqueous layer to a pH of 4 with a 1N HCl solution.[7]

  • Product Precipitation and Isolation: The product will precipitate out of the aqueous solution. Stir the slurry for 1 hour at a reduced temperature (5-10 °C) to maximize precipitation.[7] Collect the solid product by filtration.

  • Washing and Drying: Wash the collected solid with cold water and dry it under vacuum at 40-45 °C to a constant weight.[7]

Quality Control and Characterization

The final product should be a white to off-white crystalline powder.[1][8]

ParameterSpecificationAnalytical Method
AppearanceWhite to off-white crystalline powderVisual Inspection
Melting Point168-170 °CMelting Point Apparatus
Purity (by HPLC)≥98%HPLC
Molecular Weight301.12 g/mol Mass Spectrometry
Structure ConfirmationConforms to reference spectra¹H NMR, ¹³C NMR, IR

Safety and Handling

Personal Protective Equipment (PPE):

  • Safety glasses or goggles.

  • Chemical-resistant gloves (nitrile or neoprene).

  • Laboratory coat.

  • In case of inadequate ventilation, use a NIOSH-approved respirator.[9][10]

Reagent-Specific Hazards:

  • 1,4-Diiodobenzene: Causes skin and serious eye irritation. May cause respiratory irritation.[9][11] Handle in a well-ventilated area and avoid breathing dust.[9][10] Store in a cool, dry place away from light.[9]

  • Piperidin-2-one: May cause irritation to the eyes, respiratory system, and skin.[12]

  • Copper(I) Iodide: Harmful if swallowed.

  • Dimethyl Sulfoxide (DMSO): Readily absorbed through the skin. Avoid contact.

  • Ammonium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care in a fume hood.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePotential CauseRecommended Action
Incomplete ReactionInactive catalyst, insufficient heating, moisture in the reaction.Ensure anhydrous conditions, verify catalyst quality, and confirm reaction temperature.
Low YieldInefficient extraction, product loss during filtration.Optimize extraction solvent volume and ensure thorough washing of the filter cake.
Product ContaminationIncomplete removal of starting materials or byproducts.Adjust workup procedure, consider recrystallization for further purification.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the large-scale synthesis of this compound. By adhering to the specified conditions and safety precautions, researchers and manufacturing professionals can consistently produce this vital pharmaceutical intermediate with high purity and yield. The robustness of the copper-catalyzed Ullmann condensation makes it a suitable choice for industrial applications where efficiency and cost-effectiveness are paramount.

References

Application Notes and Protocols for the Derivatization of 1-(4-Iodophenyl)piperidin-2-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 1-(4-Iodophenyl)piperidin-2-one Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of clinically approved drugs and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for optimizing interactions with biological targets. The 1-aryl-piperidin-2-one (or 1-aryl-δ-valerolactam) substructure, in particular, offers a synthetically tractable entry point for exploring chemical space.

The subject of this guide, this compound, is a particularly valuable starting material for structure-activity relationship (SAR) studies. The aryl iodide moiety serves as a versatile synthetic handle, enabling a wide array of derivatizations through modern cross-coupling methodologies. This allows for the systematic introduction of diverse functional groups at the para-position of the phenyl ring, facilitating a thorough investigation of how modifications in this region impact biological activity. Understanding these relationships is critical for rational drug design and the optimization of lead compounds.

This document provides a comprehensive guide to the derivatization of this compound, detailing robust protocols for three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. It further outlines methods for the characterization of the synthesized analogs and protocols for their preliminary biological evaluation.

Synthetic Derivatization Strategies: A Trio of Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad functional group tolerance, high yields, and mild reaction conditions, making them staples in modern synthetic organic chemistry.[2] We will focus on three key transformations to generate a library of diverse analogs.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a preeminent method for the formation of carbon-carbon bonds, specifically for creating biaryl structures.[2][3][4]

Causality of Experimental Choices: The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Catalyst: A palladium(0) species is the active catalyst. We use Pd(PPh₃)₄, which is a stable Pd(0) source, or generate the active species in situ from a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand. The choice of an electron-rich, bulky phosphine ligand, such as SPhos or XPhos, can accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency.

  • Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4] An inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is often used in a biphasic solvent system (e.g., toluene/water or dioxane/water) to ensure both the organic and inorganic reagents can interact.

  • Solvent: The choice of a solvent system like 1,4-dioxane and water allows for the dissolution of both the organic-soluble starting material and the water-soluble inorganic base, facilitating the reaction at the interface.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of aryl amines.[7][8][9][10]

Causality of Experimental Choices: This reaction also follows a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]

  • Catalyst/Ligand System: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[12] Bulky, electron-rich phosphine ligands such as BINAP or Xantphos are often employed. These ligands stabilize the palladium catalyst and promote the reductive elimination step, which is often rate-limiting. A common precatalyst is Pd₂(dba)₃.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination. Sodium tert-butoxide (NaOtBu) is a frequently used base for this purpose.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., BINAP, 0.05 equiv.).

  • Add the base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 90-110 °C and stir under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling reaction is the most reliable method for coupling terminal alkynes with aryl halides, providing access to arylalkyne structures.[13][14][15][16]

Causality of Experimental Choices: The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[16]

  • Palladium Catalyst: As with the other couplings, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a common and effective precatalyst.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This step is generally faster than the direct reaction of the alkyne with the palladium complex.[13]

  • Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is used. It serves both as a base to deprotonate the alkyne and often as the solvent.

  • Solvent: While the amine base can serve as the solvent, co-solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to ensure the solubility of all reactants.

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper(I) iodide co-catalyst (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent such as THF, followed by the amine base (e.g., triethylamine, 3.0 equiv.).

  • Add the terminal alkyne (1.5 equiv.) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Workflow

SAR_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents C-C Bond Formation buchwald_reagents Amine (R₂NH), Pd Catalyst, Base start->buchwald_reagents C-N Bond Formation sonogashira_reagents Terminal Alkyne, Pd/Cu Catalyst, Base start->sonogashira_reagents C-C (sp) Bond Formation suzuki_product 1-(4'-Aryl-biphenyl-4-yl)piperidin-2-one suzuki_reagents->suzuki_product end_node SAR Library for Biological Screening suzuki_product->end_node buchwald_product 1-(4-(Dialkylamino)phenyl)piperidin-2-one buchwald_reagents->buchwald_product buchwald_product->end_node sonogashira_product 1-(4-(Alkynyl)phenyl)piperidin-2-one sonogashira_reagents->sonogashira_product sonogashira_product->end_node

Caption: Synthetic workflow for the derivatization of this compound.

Characterization of Synthesized Derivatives

Following synthesis and purification, the structure of each new analog must be unambiguously confirmed. A combination of spectroscopic techniques is essential for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure, the successful installation of the new substituent, and the purity of the compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

Table 1: Representative Characterization Data for Hypothetical Derivatives

Derivative IDStructure¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (101 MHz, CDCl₃) δ (ppm)HRMS (ESI) [M+H]⁺
SM-1 1-(4'-methoxybiphenyl-4-yl)piperidin-2-one7.55 (d, J = 8.4 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 7.35 (d, J = 8.4 Hz, 2H), 6.98 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H), 3.65 (t, J = 6.0 Hz, 2H), 2.58 (t, J = 6.4 Hz, 2H), 1.95 (m, 4H)170.1, 159.5, 140.2, 138.1, 132.9, 128.3, 127.0, 126.8, 114.4, 55.4, 51.5, 32.8, 23.4, 21.5Calcd: 296.1645, Found: 296.1648
BH-1 1-(4-(morpholino)phenyl)piperidin-2-one7.25 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 3.88 (t, J = 4.8 Hz, 4H), 3.60 (t, J = 6.0 Hz, 2H), 3.20 (t, J = 4.8 Hz, 4H), 2.55 (t, J = 6.4 Hz, 2H), 1.92 (m, 4H)170.3, 150.8, 134.5, 127.5, 116.2, 66.9, 51.8, 49.5, 32.7, 23.3, 21.4Calcd: 275.1754, Found: 275.1756
SG-1 1-(4-(phenylethynyl)phenyl)piperidin-2-one7.52 (d, J = 8.4 Hz, 2H), 7.48 (m, 2H), 7.35 (m, 3H), 7.30 (d, J = 8.4 Hz, 2H), 3.62 (t, J = 6.0 Hz, 2H), 2.57 (t, J = 6.4 Hz, 2H), 1.94 (m, 4H)170.0, 140.8, 132.8, 131.8, 128.6, 128.4, 125.2, 123.1, 120.5, 90.5, 88.7, 51.6, 32.9, 23.4, 21.5Calcd: 288.1383, Found: 288.1385

Biological Evaluation: Protocols for SAR Assessment

The primary goal of synthesizing a library of analogs is to evaluate their biological activity and establish a structure-activity relationship. The choice of assays will depend on the therapeutic target of interest. Below are protocols for common primary screens.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of the compounds against a cancer cell line (e.g., HeLa) and is a common starting point for anticancer drug discovery.

Protocol:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in LPS-Stimulated Macrophages)

This assay measures the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only, cells + LPS, and cells + LPS + a known inhibitor (e.g., L-NAME).

  • Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound.

Logical Flow of the SAR Study

SAR_Logic A Synthesize Library of Derivatives (Suzuki, Buchwald-Hartwig, Sonogashira) B Characterize Analogs (NMR, HRMS) A->B Purification C Primary Biological Screening (e.g., Cytotoxicity, Anti-inflammatory) B->C Purity Confirmed D Identify 'Hit' Compounds (Active at desired concentration) C->D Data Analysis E Determine Structure-Activity Relationships (SAR) D->E Analyze R-group effects F Synthesize Second-Generation Library (Based on SAR) E->F Rational Design G Lead Optimization F->G Iterative Improvement

Caption: Logical workflow for a structure-activity relationship (SAR) study.

Conclusion

The this compound scaffold is a highly valuable starting point for medicinal chemistry campaigns. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust and versatile platform for the generation of diverse chemical libraries. By systematically modifying the aryl moiety and evaluating the biological activity of the resulting analogs, researchers can elucidate critical structure-activity relationships, paving the way for the development of novel and potent therapeutic agents.

References

Application Notes and Protocols for C-N Bond Formation Reactions Involving 1-(4-Iodophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation and the Utility of 1-(4-Iodophenyl)piperidin-2-one

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl amines are a ubiquitous motif in a vast array of biologically active molecules. Consequently, the development of robust and versatile methods for their synthesis is of paramount importance.[1][2] Among the various strategies, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann coupling, have emerged as powerful tools for the formation of C(sp²)–N bonds, offering significant advantages over classical methods in terms of scope and functional group tolerance.[1][2]

This compound is a valuable building block in medicinal chemistry. The piperidin-2-one (δ-valerolactam) moiety is a common scaffold in pharmacologically active compounds, and the 4-iodophenyl group provides a reactive handle for the introduction of diverse nitrogen-containing substituents via cross-coupling chemistry. The electron-neutral nature of the iodophenyl ring and the presence of the lactam functionality present unique considerations in the optimization of C-N bond formation reactions.

This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of two key C-N bond formation methodologies—the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann coupling—as applied to this compound. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into the rationale behind experimental choices to empower you to successfully implement and adapt these powerful synthetic transformations.

Part 1: The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines since its development in the mid-1990s.[1] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally milder reaction conditions compared to traditional methods.[1][2] For a substrate like this compound, the choice of ligand, base, and solvent is critical to achieving high yields and avoiding potential side reactions.

Mechanistic Rationale and Key Considerations

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps: oxidative addition, ligand exchange/deprotonation, and reductive elimination.[1][3]

Buchwald_Hartwig_Mechanism Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-I Pd(II)_Complex Ar-Pd(II)-I(L_n) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination & Deprotonation Pd(II)_Complex->Ligand_Exchange HNR'R'', Base Amido_Complex Ar-Pd(II)-NR'R''(L_n) Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Ar-NR'R'' Reductive_Elimination->Product Substrates Ar-I + HNR'R'' Base Base

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

  • Choice of Catalyst and Ligand: The selection of the phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. For aryl iodides, bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or sterically hindered monodentate biarylphosphine ligands such as XPhos are often effective.[1][4] These ligands promote the reductive elimination step and can prevent the formation of off-cycle catalyst species.[4] Pre-catalysts, which are air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species, offer convenience and reproducibility.[5]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used.[6] However, for substrates with base-sensitive functional groups, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often in combination with more active catalyst systems.

  • Solvent Considerations: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used to ensure the stability of the catalyst and the base.[3][7] The choice of solvent can influence the solubility of the reagents and the reaction rate.

Representative Protocol for Buchwald-Hartwig Amination

The following protocol is a representative procedure for the amination of this compound with a primary or secondary amine, based on established methodologies for similar aryl iodides.[6][8] Optimization may be required for specific amine coupling partners.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Anhydrous, deoxygenated reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).

  • Inert Atmosphere: Seal the tube with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add NaOtBu (1.4 mmol).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Buchwald_Workflow Start Start Step1 Combine Reactants: This compound, Pd(OAc)₂, XPhos, NaOtBu Start->Step1 Step2 Establish Inert Atmosphere (Ar or N₂) Step1->Step2 Step3 Add Anhydrous Toluene and Amine Step2->Step3 Step4 Heat Reaction to 100°C Step3->Step4 Step5 Monitor Progress (TLC or LC-MS) Step4->Step5 Step6 Work-up: Cool, Dilute, Quench Step5->Step6 Step7 Purify by Column Chromatography Step6->Step7 End Product Step7->End Ullmann_Mechanism Cu(I)L_n Active Cu(I) Catalyst Oxidative_Addition Oxidative Addition Cu(I)L_n->Oxidative_Addition Ar-I Cu(III)_Complex Ar-Cu(III)-I(L_n) Oxidative_Addition->Cu(III)_Complex Ligand_Exchange Amide Coordination & Deprotonation Cu(III)_Complex->Ligand_Exchange HNR'R'', Base Amido_Complex Ar-Cu(III)-NR'R''(L_n) Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)L_n Regeneration Product Ar-NR'R'' Reductive_Elimination->Product Substrates Ar-I + HNR'R'' Base Base Ullmann_Workflow Start Start Step1 Combine Reactants: Nucleophile, this compound, K₂CO₃ Start->Step1 Step2 Add DMSO and Degas with N₂ Step1->Step2 Step3 Add CuI and 8-Hydroxyquinoline under N₂ Step2->Step3 Step4 Degas Again and Heat to 125°C Step3->Step4 Step5 Monitor Progress (HPLC) Step4->Step5 Step6 Work-up: Cool, Add NH₄OH/EtOAc, Filter Step5->Step6 Step7 Isolate Product: Acidify, Precipitate, Filter Step6->Step7 End Product Step7->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Iodophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(4-Iodophenyl)piperidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial C-N cross-coupling reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your reaction yield and purity.

The synthesis of this compound, a key intermediate in the manufacturing of various active pharmaceutical ingredients[1][2][3], is typically achieved via a Palladium-catalyzed Buchwald-Hartwig amination. This reaction forms the C-N bond between the nitrogen of 2-piperidone and the iodinated aromatic ring. While powerful, this transformation is sensitive to a number of variables that can impact its success.

Reaction Overview: The Buchwald-Hartwig Amination Catalytic Cycle

The reaction involves the coupling of 2-piperidone with 1,4-diiodobenzene or 4-iodoaniline under basic conditions, catalyzed by a palladium complex. The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.

Buchwald-Hartwig Catalytic Cycle cluster_main Buchwald-Hartwig Catalytic Cycle for this compound pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(I) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amide_complex [L-Pd(II)(Ar)(Amide)] Amido Complex oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Product This compound amide_complex->product aryl_halide Ar-I (4-Iodoaniline) aryl_halide->oa_complex amine Amine (Lactam) 2-Piperidone + Base amine->amide_complex

Caption: Catalytic cycle for the Pd-catalyzed N-arylation.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the selection of reagents and conditions. Understanding these principles is the first step toward successful optimization.

Q1: What is the optimal catalyst system (palladium precursor and ligand) for coupling a lactam like 2-piperidone?

A: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For N-arylation of amides and lactams, bulky, electron-rich phosphine ligands are generally preferred.[4]

  • Expertise & Experience: While first-generation ligands like BINAP or DPPF can work, modern biarylphosphine ligands such as XPhos , RuPhos , or BrettPhos often provide superior results.[5] These ligands promote the formation of the active, monoligated Pd(0) species, which accelerates both the oxidative addition and the final reductive elimination step, leading to higher turnover numbers and yields.[4] For the palladium source, air-stable pre-catalysts like XPhos Pd G3 or RuPhos Pd G3 are highly recommended. They ensure the reliable and consistent generation of the active Pd(0) catalyst in the reaction mixture, improving reproducibility over using separate Pd sources like Pd₂(dba)₃ or Pd(OAc)₂.

Q2: Which base should I use and why is it so important?

A: The base's primary role is to deprotonate the 2-piperidone N-H (pKa ≈ 22 in DMSO), making it a competent nucleophile. The choice of base can dramatically affect the reaction rate and side-product formation.

  • Causality: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for this type of coupling.[6][7] Its strength is sufficient to deprotonate the lactam, and its steric bulk prevents it from acting as a competing nucleophile. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used for highly sensitive substrates, but they typically require higher reaction temperatures and longer times, and may result in incomplete conversion for a less acidic N-H like that of a lactam.[8]

Q3: What is the best solvent for this reaction?

A: The solvent must be able to dissolve the reagents and, crucially, the intermediate palladium complexes. It should be aprotic and have a sufficiently high boiling point for the reaction temperature.

  • Recommended Solvents: Toluene , 1,4-dioxane , and THF are the most commonly used and effective solvents.[6][9][10] Toluene is often favored because the iodide salts formed as byproducts have poor solubility in it, which can sometimes help drive the reaction forward.[11] However, insolubility of reagents can also be a reason for reaction failure, so visual inspection of the reaction mixture is important.[6]

Q4: Why is an inert atmosphere required for the Buchwald-Hartwig amination?

A: The active catalytic species, Pd(0), is highly sensitive to oxygen. Exposure to air will oxidize Pd(0) to Pd(II), rendering it inactive in the catalytic cycle and leading to low or no conversion.[8] Therefore, it is absolutely essential to assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use properly degassed solvents.

Troubleshooting Guide: From Low Yield to No Reaction

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution & Explanation
1. Low or No Conversion A. Inactive Catalyst: The Pd(0) species was not generated or was deactivated.Solution: Use an air-stable pre-catalyst (e.g., XPhos Pd G3). Ensure all reagents are high purity and that solvents are rigorously degassed. Store palladium precursors and ligands under an inert atmosphere.[8]
B. Insufficient Base Strength: The 2-piperidone was not sufficiently deprotonated.Solution: Switch to a stronger base like NaOtBu. Ensure the base is fresh and has not been deactivated by moisture. For lactams, weaker bases like carbonates are often ineffective.[7][12]
C. Inhibitory Effect of Iodide: Excess iodide in solution can form stable, unreactive palladium iodide dimer complexes, sequestering the catalyst.[4][6]Solution: While aryl iodides are reactive, this inhibition can be problematic. Using an aryl bromide instead can sometimes improve results, though it may require a more active catalyst system. Ensure efficient stirring to minimize localized high concentrations of iodide salts.
D. Low Reaction Temperature: The reaction may be kinetically slow at the set temperature.Solution: Cautiously increase the temperature in 10-20 °C increments. Typical temperatures range from 80-110 °C.[7][13] Monitor for potential byproduct formation at higher temperatures.
2. Significant Byproduct Formation A. Hydrodehalogenation: The aryl iodide is reduced, replacing iodine with hydrogen.Solution: This side reaction is often promoted by higher temperatures or certain ligand/base combinations.[8] Try lowering the reaction temperature. Screening different ligands can also minimize this pathway. Ensure your amine source is pure and free of reducing agents.
B. Homocoupling (Biaryl Formation): Two molecules of the aryl iodide couple to form a biphenyl species.Solution: This is often a sign of issues with the main catalytic cycle. Ensure the concentration of the lactam nucleophile is adequate. Lowering the catalyst loading might sometimes help, as this side reaction can be more prevalent at higher catalyst concentrations.
3. Difficult Product Isolation A. Emulsion during Workup: The presence of inorganic salts and polar solvents can lead to difficult phase separation.Solution: After quenching the reaction, consider filtering the mixture through a pad of Celite® to remove insoluble salts before performing the aqueous extraction.[14] Adding brine (saturated NaCl solution) can also help break emulsions.
B. Co-elution during Chromatography: The product has a similar polarity to starting materials or byproducts.Solution: Optimize your solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) often provides the best separation.[15] If separation is still difficult, consider recrystallization as an alternative purification method.

digraph "Troubleshooting_Workflow" {
graph [fontname="Arial", bgcolor="#F1F3F4"];
node [shape=box, style="rounded,filled", fontname="Arial", color="#202124"];
edge [fontname="Arial", color="#5F6368"];

start [label="Low or No Conversion Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is your catalyst system reliable?\n(e.g., using a pre-catalyst)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Switch to an air-stable Pd G3 pre-catalyst.\nEnsure rigorous inert atmosphere technique.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is the base strong enough and fresh?\n(e.g., NaOtBu)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Use fresh, high-purity NaOtBu.\nAvoid weaker bases like K2CO3.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Is the reaction temperature optimal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Increase temperature incrementally (e.g., 80°C -> 100°C).\nMonitor by TLC/LCMS.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Yield Optimized", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"]; sol1 -> q2; q2 -> sol2 [label="No"]; q2 -> q3 [label="Yes"]; sol2 -> q3; q3 -> sol3 [label="No"]; q3 -> end [label="Yes"]; sol3 -> end; }

Caption: Troubleshooting workflow for low reaction conversion.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-iodoaniline (1.0 eq), 2-piperidone (1.2 eq), the selected biarylphosphine ligand (e.g., XPhos, 1.5-3 mol%), and the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. This cycle should be repeated at least three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Base Addition: Add sodium tert-butoxide (NaOtBu, 1.4 eq) to the flask. The addition should be done under a positive pressure of inert gas.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously. The rate of agitation is important, especially with heterogeneous mixtures.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-iodoaniline is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.[15]

Protocol 2: Solvent Degassing

Properly deoxygenated solvent is critical for reaction success.

  • Freeze-Pump-Thaw: Place the solvent in a robust Schlenk flask. Freeze the solvent using a liquid nitrogen bath. Once frozen solid, apply a high vacuum for 10-15 minutes. Close the flask to the vacuum and thaw the solvent. You will see bubbles of gas being released. Repeat this cycle at least three times.

  • Sparging: Alternatively, bubble a stream of argon or nitrogen gas through the solvent for 30-60 minutes. This method is faster but may be slightly less effective than freeze-pump-thaw.

References

Technical Support Center: Troubleshooting By-products in Reactions of 1-(4-Iodophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Iodophenyl)piperidin-2-one (CAS: 385425-15-0). This document is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a versatile building block, particularly in the synthesis of pharmaceuticals like Apixaban, understanding and controlling its reaction chemistry is paramount to achieving high purity and yield[1]. This guide provides in-depth troubleshooting for common by-products encountered during both the synthesis of this compound and its subsequent downstream reactions, offering practical solutions grounded in chemical principles.

Section 1: Synthesis of this compound: Common Issues & FAQs

The most prevalent synthesis of this compound involves a two-step, one-pot procedure starting from 4-iodoaniline. This process, while robust, can lead to several predictable by-products if not executed with precision.

Aniline 4-Iodoaniline Intermediate Acyclic Intermediate (N-(4-iodophenyl)-5-bromopentanamide) Aniline->Intermediate Acylation Byproduct1 Unreacted 4-Iodoaniline Aniline->Byproduct1 Incomplete Reaction AcylChloride 5-Bromovaleryl Chloride AcylChloride->Intermediate Byproduct2 Hydrolysis Product (5-Bromovaleric Acid) AcylChloride->Byproduct2 Moisture Base1 Et3N Base1->Intermediate Base2 KOtBu Product This compound (Desired Product) Base2->Product Intermediate->Product Intramolecular Cyclization

Caption: Synthesis pathway of this compound and key by-products.

Q1: My reaction has stalled, and analysis (TLC/HPLC) shows a significant amount of unreacted 4-iodoaniline. What is the likely cause?

A1: This is a common issue stemming from incomplete acylation in the first step. The primary causes are:

  • Moisture Contamination: 5-bromovaleryl chloride is highly reactive towards water. Any moisture in the reaction solvent (typically tetrahydrofuran) or on the glassware will hydrolyze the acyl chloride to 5-bromovaleric acid, rendering it incapable of acylating the aniline.

  • Insufficient Acylating Agent: While a 1:1 stoichiometry is theoretical, practical synthesis often requires a slight excess (e.g., 1.1-1.2 equivalents) of the acyl chloride to drive the reaction to completion and account for any minor hydrolysis.

  • Low Temperature During Addition: The initial acylation is often performed at 0 °C to control its exothermicity[2]. However, if the reaction is not allowed to warm to room temperature and stir for a sufficient period (e.g., 16 hours), the conversion may be incomplete[2].

Troubleshooting Action:

  • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • Use anhydrous solvents.

  • Verify the stoichiometry and consider using a slight excess of 5-bromovaleryl chloride.

  • Confirm that the reaction mixture is allowed to stir at room temperature for an adequate duration post-addition.

Q2: The cyclization step seems incomplete. I've isolated a major impurity that is not starting material. What is it and how do I prevent it?

A2: The most probable impurity is the acyclic intermediate, N-(4-iodophenyl)-5-bromopentanamide . This occurs when the second step, the intramolecular cyclization facilitated by a strong base like potassium tert-butoxide (KOtBu), does not proceed to completion.

Causality:

  • Insufficient Base: The cyclization requires at least one equivalent of a strong, non-nucleophilic base to deprotonate the amide nitrogen, initiating the nucleophilic attack on the carbon bearing the bromine. Using substoichiometric amounts of base will result in incomplete conversion. The literature suggests using a significant excess (e.g., 3 equivalents) of potassium tert-butoxide to ensure complete reaction[2].

  • Reaction Time/Temperature: While the addition of the base is performed at 0 °C to manage the reaction rate, sufficient time is required for the cyclization to complete. Premature quenching of the reaction will leave the intermediate unreacted.

Troubleshooting Action:

  • Ensure a sufficient excess of a strong, anhydrous base (e.g., potassium tert-butoxide) is used.

  • Increase the reaction time after the addition of the base, monitoring the disappearance of the intermediate by TLC or HPLC.

Section 2: By-products in Downstream Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, due to the reactive C-I bond[3][4][5]. However, side reactions can lead to troublesome impurities.

Q3: In my Pd-catalyzed coupling reaction, I'm observing a significant by-product with a mass corresponding to the loss of iodine (hydrodeiodination). Why is this happening?

A3: The formation of 1-phenylpiperidin-2-one is a result of hydrodeiodination, a common side reaction in cross-coupling chemistry. The palladium catalyst, instead of facilitating the desired C-N or C-C bond formation, catalyzes the reduction of the C-I bond.

Causality:

  • Hydrogen Sources: Trace amounts of water, alcohols, or even certain amine coupling partners can serve as hydrogen sources.

  • Catalyst Decomposition: The active Pd(0) catalyst can be sensitive. If the catalytic cycle is inefficient or if certain intermediates are too stable, side reactions like hydrodeiodination can become competitive.

  • Ligand Choice: The choice of phosphine ligand is critical in stabilizing the palladium center and promoting the desired reductive elimination step over side reactions[6].

Troubleshooting Action:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen, which can degrade the catalyst, and ensure an inert atmosphere.

  • Use Anhydrous Conditions: Minimize potential hydrogen sources by using dry solvents and reagents.

  • Ligand/Catalyst Screening: If the problem persists, screen different palladium precursors (e.g., Pd2(dba)3, Pd(OAc)2) and phosphine ligands (e.g., XPhos, SPhos, BINAP) to find a system less prone to this side reaction for your specific substrate.

Q4: My reaction mixture contains a high-molecular-weight impurity that I suspect is a dimer. How is this formed and how can it be avoided?

A4: This impurity is likely the result of a homocoupling reaction, leading to the formation of 1,1'-(biphenyl-4,4'-diyl)bis(piperidin-2-one) . This occurs when two molecules of this compound react with each other.

Causality:

  • Reaction Conditions: Certain catalyst systems, particularly in the presence of copper co-catalysts or at high temperatures, can promote homocoupling (an Ullmann-type reaction) alongside the desired cross-coupling[7].

  • Incorrect Stoichiometry: If the nucleophilic coupling partner is added too slowly or is consumed early in the reaction, the concentration of the aryl iodide substrate relative to the catalyst increases, making homocoupling more favorable.

Troubleshooting Action:

  • Optimize Catalyst System: Avoid catalyst systems known to promote homocoupling if possible.

  • Control Temperature: Running the reaction at the lowest effective temperature can often minimize this side reaction.

  • Control Reagent Addition: In some cases, slow addition of the palladium catalyst to the mixture of the aryl iodide and the coupling partner can be beneficial.

Section 3: Protocols for By-product Removal

Effective purification is essential for obtaining high-quality this compound. A multi-step approach is often the most effective.

Crude Crude Reaction Mixture (Product + By-products) Extraction Step 1: Aqueous Acid Wash (Removes basic impurities) Crude->Extraction Dissolve in EtOAc Chromatography Step 2: Silica Gel Chromatography (Separates by polarity) Extraction->Chromatography Concentrate Organic Layer Impurity1 4-Iodoaniline Extraction->Impurity1 to aqueous layer Recrystallization Step 3: Recrystallization (Final polishing) Chromatography->Recrystallization Combine & Evaporate Fractions Impurity2 Acyclic Intermediate, Homocoupled Dimer Chromatography->Impurity2 separated fractions Pure Pure Product (>98.5% Purity) Recrystallization->Pure Collect & Dry Crystals

Caption: A typical multi-step workflow for the purification of this compound.

Protocol 1: Aqueous Acid Wash for Basic Impurities

This procedure is highly effective for removing unreacted 4-iodoaniline from the crude product mixture after the initial synthesis.

  • After the reaction is complete, quench carefully and remove the reaction solvent (e.g., THF) under reduced pressure.

  • Dissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and wash with a 1N hydrochloric acid (HCl) solution. The basic 4-iodoaniline will be protonated and move into the aqueous layer.

  • Separate the layers. The organic layer now contains the desired product and neutral/acidic impurities.

  • Wash the organic layer sequentially with water and then brine to remove residual acid and salt.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

Protocol 2: Silica Gel Column Chromatography

This is the most powerful method for separating the desired product from closely related impurities like the acyclic intermediate or homocoupled dimers.

  • Prepare the Column: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the slurry solvent.

  • Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane or 5% EtOAc in hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A gradient from 0% to 100% ethyl acetate in hexane is often effective[2].

  • Monitor Fractions: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Table 1: By-product Profile and Chromatographic Behavior
CompoundMolecular Weight ( g/mol )PolarityTypical TLC Rf (20% EtOAc/Hexane)Removal Method
4-Iodoaniline (Starting Material)219.04Moderate/Basic~0.40Acid Wash
Acyclic Intermediate414.08More Polar~0.25Chromatography
This compound 301.12 Moderate ~0.35 Desired Product
1-Phenylpiperidin-2-one175.23Less Polar~0.45Chromatography
Homocoupled Dimer350.44Less Polar~0.50Chromatography

(Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and exact solvent mixture.)

References

Technical Support Center: Purifying 1-(4-Iodophenyl)piperidin-2-one via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(4-Iodophenyl)piperidin-2-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this key pharmaceutical intermediate and require methods to enhance its purity. Recrystallization is a powerful and fundamental technique for purifying solid compounds, and this guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure you achieve the highest possible purity for your material.

Compound Profile: this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂INO[1][2][3]
Molecular Weight ~301.12 g/mol [3][4]
Appearance White to off-white crystalline powder[1][2]
CAS Number 385425-15-0[2][3]
Melting Point 168-190°C (Range varies with purity)[1][2]
Solubility Profile Soluble in ethanol, methanol, DMSO, chloroform; slightly soluble in water.[1][2]

Section 1: Foundational Principles of Recrystallization

This section addresses the core concepts that underpin a successful recrystallization.

Q: What is the fundamental principle of recrystallization?

A: Recrystallization is a purification technique based on differential solubility.[5] The ideal solvent will dissolve the target compound (this compound) completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for it at cooler temperatures (room temperature or below).[5][6] As a hot, saturated solution of the compound is slowly cooled, the solubility decreases, and the solution becomes supersaturated. This drives the compound to crystallize out of the solution, forming a pure crystal lattice that excludes impurity molecules.[7]

Q: How does recrystallization separate different types of impurities?

A: The process effectively targets two main classes of impurities:

  • Soluble Impurities: These are contaminants that are soluble in the chosen solvent at both high and low temperatures. During the cooling phase, as your target compound crystallizes, these impurities remain dissolved in the surrounding solvent (the "mother liquor").[6] The subsequent filtration step physically separates the pure solid crystals from the impurity-laden mother liquor.

  • Insoluble Impurities: These are contaminants that do not dissolve in the chosen solvent even when it is hot.[6] These can be removed by performing a hot gravity filtration on the saturated solution before the cooling and crystallization step.[7]

The diagram below illustrates this separation logic.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Filtration of Insolubles (Optional) cluster_2 Step 3: Crystallization & Isolation crude Crude Solid (Target Compound + Soluble Impurity + Insoluble Impurity) dissolve Add Minimum Hot Solvent crude->dissolve hot_sol Hot Saturated Solution (Dissolved Target + Dissolved Soluble Impurity) + Suspended Insoluble Impurity dissolve->hot_sol hot_filt Hot Gravity Filtration hot_sol->hot_filt insoluble Insoluble Impurity (Removed on filter paper) hot_filt->insoluble clear_sol Clear, Hot Saturated Solution (Dissolved Target + Dissolved Soluble Impurity) hot_filt->clear_sol cool Slow Cooling clear_sol->cool crystals Pure Crystalline Product cool->crystals mother_liquor Mother Liquor (Solvent + Soluble Impurity) cool->mother_liquor

Caption: The logical flow of impurity removal during recrystallization.

Section 2: Experimental Protocol for Recrystallization

This section provides a detailed workflow for purifying this compound.

Part A: Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization.[5][6] Based on known solubility data, several solvents are promising candidates for this compound.

Recommended Solvents for Screening:

SolventBoiling Point (°C)PolarityRationale & Notes
Ethanol 78.4Polar ProticKnown to dissolve the compound.[1][2] Good balance of polarity.
Methanol 64.7Polar ProticKnown to dissolve the compound.[2] Lower boiling point may be advantageous.
Isopropanol 82.6Polar ProticLess polar than ethanol; may offer better differential solubility.
Ethyl Acetate 77.1Polar AproticA common recrystallization solvent for moderately polar compounds.[8]
Toluene 110.6NonpolarMay be effective for removing polar impurities. Aryl compounds can crystallize well from toluene.[8]

Small-Scale Solvent Test Protocol:

  • Place ~20-30 mg of your crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, swirling after each addition. The compound should be sparingly soluble or insoluble.[5] If it dissolves readily, the solvent is unsuitable.

  • If the solid does not dissolve at room temperature, heat the test tube gently in a water bath.[6]

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe: The ideal solvent will produce a high yield of crystalline solid upon cooling.

Part B: Step-by-Step Recrystallization Workflow

The following diagram and protocol outline the full procedure.

G start Start: Crude Product dissolve 1. Dissolve crude solid in minimum amount of boiling solvent. start->dissolve hot_filter 2. Perform hot gravity filtration (only if insoluble impurities are present). dissolve->hot_filter Insolubles Present? cool 3. Allow filtrate to cool slowly and undisturbed to room temperature. dissolve->cool No Insolubles hot_filter->cool ice_bath 4. Place flask in an ice-water bath to maximize crystal formation. cool->ice_bath vac_filter 5. Collect crystals via vacuum filtration. ice_bath->vac_filter wash 6. Wash crystals with a small amount of ice-cold solvent. vac_filter->wash dry 7. Dry the purified crystals (air dry or in vacuum oven). wash->dry end_node End: Pure Product dry->end_node

Caption: Step-by-step workflow for the recrystallization process.

Detailed Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker). Add a magnetic stir bar or a few boiling chips. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of the boiling solvent until the solid just dissolves completely.[9] Adding a large excess of solvent is the most common cause of poor yield.[9][10]

  • Hot Filtration (if necessary): If you observe any insoluble material (e.g., dust, inorganic salts), you must perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents the desired compound from crystallizing prematurely in the funnel.[7][11]

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed on a benchtop. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[5] Do not place the hot flask directly into an ice bath.[7]

  • Ice Bath: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield by further decreasing the compound's solubility.[7]

  • Vacuum Filtration: Collect the crystals using a Büchner funnel and a vacuum flask.

  • Washing: With the vacuum off, add a very small amount of ice-cold recrystallization solvent to the crystals to wash away any remaining mother liquor.[11] Re-apply the vacuum to pull the wash solvent through. Using warm solvent or too much solvent will dissolve some of your product, reducing the yield.[9]

  • Drying: Allow the crystals to dry on the filter paper by pulling air through them for several minutes. Then, transfer the solid to a watch glass to air dry completely or place it in a vacuum oven at a moderate temperature.

  • Analysis: Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.

Section 3: Troubleshooting Guide

Q: My compound won't dissolve, even in a large amount of hot solvent. What should I do?

A: This indicates that the solvent is not a good choice for your compound. The compound is effectively insoluble. You should recover your crude solid by evaporating the solvent and re-attempt the purification using a different, likely more polar, solvent system based on your small-scale tests.[12]

Q: I've added the hot solvent, and everything dissolved, but no crystals are forming upon cooling. Why?

A: This is a very common issue with several potential causes and solutions:

  • Too Much Solvent: You have likely added too much solvent, and the solution is not saturated enough to crystallize upon cooling.[10][12] Solution: Gently boil off a portion of the solvent to concentrate the solution, then attempt to cool it again.[12]

  • Supersaturation: The solution may be supersaturated, a state where it holds more dissolved solute than it theoretically should.[9][10] Solutions to Induce Crystallization:

    • Scratch: Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[7][10][12]

    • Seed Crystal: Add a tiny crystal of the crude (or pure) solid to the solution.[9][12] This provides a perfect template for further crystal growth.

Q: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[10][11] This often happens if the compound is significantly impure or if the boiling point of the solvent is higher than the melting point of the solute.

  • Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point slightly, and then attempt a very slow cooling process. Insulating the flask may help.[10]

  • Solution 2: If the problem persists, the solvent is likely unsuitable. Recover the material and choose a different solvent, perhaps one with a lower boiling point or one that is part of a two-solvent system.

Q: The yield of my recrystallized product is very low. What are the likely causes?

A: A poor yield (e.g., <50%) can result from several procedural errors:

  • Using too much solvent during the initial dissolution step.[9][12]

  • Premature crystallization during a hot filtration step (material is lost on the filter paper).

  • Washing the final crystals with solvent that was not ice-cold, or using too large a volume of wash solvent.[9]

  • Incomplete crystallization (not allowing enough time or not using an ice bath).

Q: The purity of my compound (checked by melting point) hasn't improved significantly. What's next?

A: If a single recrystallization does not provide the desired purity, you have two primary options:

  • Repeat the Recrystallization: A second recrystallization of the purified material can often remove remaining impurities.

  • Change the Solvent: The initial solvent may have similar solubility properties for both your compound and a key impurity. Try a different solvent with different polarity. For example, if you used ethanol (polar), try toluene (non-polar).

  • Consider an Alternative Method: If recrystallization fails, the impurities may have very similar properties to your product. In this case, column chromatography is the recommended next purification step.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the ideal cooling rate and why is it important?

A: The ideal cooling rate is slow and gradual.[5] Rapid cooling, such as plunging a hot flask directly into an ice bath, causes the solid to precipitate quickly, trapping impurities within the rapidly forming crystal lattice.[7] Slow cooling allows for the selective and ordered formation of crystals, which is more effective at excluding foreign molecules.

Q: How much solvent should I use to wash the crystals during filtration?

A: A minimal amount.[7][9] The goal is only to rinse away the adherent mother liquor, not to dissolve the crystals themselves. The solvent must be ice-cold to minimize product loss.[9] Typically, a volume just sufficient to cover the surface of the filter cake is adequate.

Q: Can I use a two-solvent system for this compound? How does that work?

A: Yes, a two-solvent system is an excellent alternative if no single solvent is ideal.[7] You need a pair of miscible solvents: one in which this compound is very soluble (the "soluble solvent," e.g., ethanol) and one in which it is very insoluble (the "anti-solvent," e.g., water or hexane).

Procedure: Dissolve the crude compound in the minimum amount of the hot "soluble solvent." Then, add the "anti-solvent" dropwise to the hot solution until it just begins to turn cloudy (this is the point of saturation). Add another drop or two of the hot "soluble solvent" to make the solution clear again, then cool slowly as you would in a single-solvent recrystallization.[7]

Q: How do I properly prepare and use a seed crystal?

A: A seed crystal is a small, single crystal of your compound that provides a nucleation site.[9][12] You can obtain one by saving a tiny amount of the crude solid before you begin. Alternatively, dip a glass rod into your clear, cooled solution, remove it, and allow the solvent to evaporate from the tip, which should leave a small crystalline residue. Touching this rod to the surface of the solution will introduce the seed crystals and initiate crystallization.[12]

References

Technical Support Center: Troubleshooting Ullmann Coupling Side Reactions with 1-(4-Iodophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Ullmann coupling reactions involving 1-(4-Iodophenyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common side reactions and optimizing your synthetic outcomes. The Ullmann reaction, a cornerstone of carbon-heteroatom and carbon-carbon bond formation, can present unique challenges, particularly with substrates like N-aryl lactams.[1][2] This resource moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I can expect when using this compound in an Ullmann coupling?

A1: The primary side products typically observed are the result of homocoupling of the aryl iodide, leading to the formation of a biphenyl derivative, and dehalogenation of the starting material. Depending on the reaction conditions, particularly the strength of the base and presence of nucleophilic impurities, hydrolysis of the lactam ring is also a possibility.

Q2: My main side product is the homocoupled biphenyl. What is the primary cause and how can I minimize it?

A2: Homocoupling is a classic side reaction in Ullmann couplings, where two molecules of the aryl halide react with each other.[1][3][4] This is often favored at higher temperatures and when the rate of the desired cross-coupling is slow. To minimize it, consider using a more effective ligand to accelerate the desired reaction, lowering the reaction temperature, or using a more finely tuned catalyst-to-ligand ratio.

Q3: I am observing a significant amount of dehalogenated product, 1-phenylpiperidin-2-one. What leads to this?

A3: Dehalogenation, or hydrodehalogenation, is often caused by the presence of a hydrogen source in the reaction mixture. This can be trace amounts of water, protic solvents, or even the amine nucleophile itself acting as a hydrogen donor. The mechanism can involve radical intermediates or direct reaction with a copper-hydride species. Ensuring strictly anhydrous conditions and using a non-protic, high-purity solvent is crucial.

Q4: Can the lactam ring of this compound open under typical Ullmann conditions?

A4: Yes, the lactam ring is susceptible to hydrolysis, especially under strongly basic conditions at elevated temperatures.[5][6] The use of inorganic bases like potassium carbonate or cesium carbonate is common, but prolonged reaction times at high temperatures can lead to cleavage of the amide bond. If you suspect lactam hydrolysis, consider using a milder base or lowering the reaction temperature.

In-Depth Troubleshooting Guides

Issue 1: Pervasive Homocoupling of this compound

Symptom: Your reaction yields a significant amount of 4,4'-bis(2-oxopiperidin-1-yl)biphenyl, often as a poorly soluble solid that complicates purification.

Causality: The Ullmann homocoupling reaction is a competing pathway where two molecules of the aryl iodide couple to form a biaryl.[4][7] This reaction is also catalyzed by copper and can become dominant if the desired cross-coupling reaction is kinetically slow. Traditional Ullmann reactions often required harsh conditions, which can favor this side reaction.[8][9]

Troubleshooting Workflow:

Caption: Workflow for addressing homocoupling side reactions.

Recommended Solutions:

  • Ligand Optimization: The introduction of chelating ligands has revolutionized the Ullmann reaction, allowing for milder conditions.[2][10] For N-arylation, ligands like 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or various amino acids can significantly accelerate the desired C-N bond formation, outcompeting the C-C homocoupling.[11] A screening of different ligand classes is highly recommended.

  • Temperature Reduction: Modern, ligand-accelerated Ullmann couplings can often be run at temperatures significantly lower than the traditional >200°C.[12][13] Try reducing the temperature in 10-20°C increments. While this may slow down the overall reaction, it will disproportionately disfavor the higher activation energy homocoupling pathway.

  • Catalyst and Ligand Ratio: The optimal ratio of copper catalyst to ligand is crucial. Too little ligand may not sufficiently activate the catalyst for the desired cross-coupling, while excess ligand can sometimes inhibit the reaction. A common starting point is a 1:1 or 1:2 ratio of Cu(I) salt to a bidentate ligand.

ParameterRecommendation for Reducing HomocouplingRationale
Ligand Screen bidentate N,N or N,O ligands (e.g., DMEDA, proline)Accelerates desired C-N coupling over C-C homocoupling.[11]
Temperature Start at 80-100°C and adjust as neededHomocoupling often has a higher activation energy.
Solvent Use polar aprotic solvents like DMF, DMSO, or DioxaneSolubilizes catalyst and reagents, promoting efficient coupling.[12]
Catalyst Use a Cu(I) source like CuI or CuBrCu(I) is the active catalytic species in most modern Ullmann reactions.[10][14]
Issue 2: Significant Dehalogenation of the Aryl Iodide

Symptom: A major byproduct is identified as 1-phenylpiperidin-2-one, indicating the loss of iodine from the starting material.

Causality: Hydrodehalogenation is a reductive process that can occur through several mechanisms in a copper-catalyzed reaction. The presence of a hydrogen donor is a prerequisite. This can be residual water, a protic solvent, or even certain amines or ligands. The reaction can proceed via a radical pathway or through the formation of a copper-hydride intermediate.

Troubleshooting Workflow:

Caption: Systematic approach to minimizing dehalogenation.

Recommended Solutions:

  • Rigorous Anhydrous Technique: This is the most critical factor. Dry all glassware in an oven and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents. Ensure all reagents, especially the base, are thoroughly dried. Hygroscopic bases like K₃PO₄ should be handled in a glovebox if possible.

  • Inert Atmosphere: While some modern Ullmann protocols are air-tolerant, dehalogenation can be exacerbated by the presence of oxygen, which can participate in radical cycles.[15] Degas your reaction mixture by bubbling with argon or nitrogen for 15-30 minutes before heating. Maintain a positive pressure of inert gas throughout the reaction.

  • Choice of Base: While strong bases are needed, some can contribute to dehalogenation. If using a very strong base like an alkoxide, consider switching to a carbonate base like Cs₂CO₃ or K₂CO₃, which are generally less reducing.[16]

Experimental Protocol: Rigorous Degassing of an Ullmann Reaction

  • Assemble the reaction vessel (e.g., a Schlenk flask) with a stir bar and add all solid reagents (this compound, copper catalyst, ligand, and base).

  • Seal the flask with a septum.

  • Evacuate the flask under high vacuum for 5-10 minutes while stirring to remove air from the solid particles.

  • Backfill the flask with a high-purity inert gas (Argon or Nitrogen).

  • Repeat the evacuate-backfill cycle two more times.

  • Add the anhydrous, degassed solvent via syringe.

  • Bubble the inert gas through the stirred solution for 15-20 minutes to ensure thorough degassing.

  • Proceed with heating the reaction under a positive pressure of the inert gas.

Issue 3: Lactam Ring Hydrolysis

Symptom: You observe the formation of 4-(4-iodophenylamino)butanoic acid or related degradation products, indicating the opening of the piperidin-2-one ring.

Causality: The amide bond of the lactam is susceptible to nucleophilic attack, particularly by hydroxide ions generated in situ from the reaction of a strong base with trace water.[5][6] This is more likely to occur at higher temperatures and with prolonged reaction times. While cyclic amides are generally more stable than their linear counterparts, the conditions of an Ullmann coupling can be harsh enough to promote this side reaction.[17]

Recommended Solutions:

  • Milder Base: If hydrolysis is a significant issue, consider switching to a milder base. While a base is required for the reaction, extremely strong bases may not be necessary, especially with an effective ligand.[18] For instance, if you are using KOH or an alkoxide, switching to K₂CO₃ or even a soluble organic base might be beneficial.[11]

  • Lower Reaction Temperature: As with most side reactions, hydrolysis is accelerated at higher temperatures. If your desired coupling proceeds, albeit slowly, at a lower temperature (e.g., 80°C), this may be a viable strategy to preserve the lactam ring.

  • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Prolonged heating after the reaction is complete will only increase the likelihood of product degradation.

ParameterRecommendation for Preventing HydrolysisRationale
Base Use K₂CO₃ or Cs₂CO₃ instead of stronger bases like KOHReduces the concentration of hydroxide ions.[16]
Temperature Maintain the lowest effective temperature (e.g., 80-110°C)Hydrolysis is kinetically disfavored at lower temperatures.
Reaction Time Monitor closely and work up upon completionMinimizes exposure of the product to harsh conditions.
Water Content Use rigorously dried reagents and solventsWater is the reactant for the hydrolysis side reaction.[5]

Mechanistic Insights: The Ullmann Catalytic Cycle and Competing Pathways

A fundamental understanding of the reaction mechanism is key to effective troubleshooting. The modern, ligand-assisted Ullmann reaction is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Cycle cluster_main Main Catalytic Cycle cluster_side Side Reactions L-Cu(I)-Nu L-Cu(I)-Nu L-Cu(III)(Ar)(Nu)X L-Cu(III)(Ar)(Nu)X L-Cu(I)-Nu->L-Cu(III)(Ar)(Nu)X Oxidative Addition (Ar-I) L-Cu(I)-X L-Cu(I)-X L-Cu(III)(Ar)(Nu)X->L-Cu(I)-X Reductive Elimination (forms Ar-Nu) Homocoupling Homocoupling (Ar-Ar) L-Cu(III)(Ar)(Nu)X->Homocoupling Dimerization Pathway L-Cu(I)-X->L-Cu(I)-Nu Nucleophile Exchange (+ Nu-H, - HX) Dehalogenation Dehalogenation (Ar-H) L-Cu(I)-X->Dehalogenation Reaction with H-donor Hydrolysis Lactam Hydrolysis Start_Material This compound Start_Material->Hydrolysis Base, H2O

Caption: Simplified catalytic cycle and key side reactions.

The cycle begins with the active Cu(I) species complexed to a ligand and the nucleophile. Oxidative addition of this compound forms a transient Cu(III) intermediate.[10][13][14] This is typically the rate-limiting step. Reductive elimination then furnishes the desired product and regenerates a Cu(I) complex, which re-enters the cycle after exchanging the halide for a new molecule of the nucleophile.

Side reactions branch off from this main pathway. Homocoupling can arise from the reaction of the Cu(III) intermediate with another molecule of the aryl iodide or another copper-aryl species. Dehalogenation can occur at various stages, often involving off-cycle Cu(I) or Cu(II) species reacting with protic impurities. Lactam hydrolysis is a non-catalytic degradation pathway driven by the reaction conditions. By optimizing conditions to favor the kinetics of the main cycle (e.g., through an effective ligand), you can effectively suppress these competing pathways.

References

purification challenges of 1-(4-Iodophenyl)piperidin-2-one from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1-(4-Iodophenyl)piperidin-2-one

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key pharmaceutical intermediate.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A prevalent method for synthesizing this compound is the Buchwald-Hartwig amination or a related N-arylation reaction.[4][5][6]

Common impurities may include:

  • Unreacted Starting Materials: 4-iodoaniline and 5-bromovaleryl chloride (or related precursors) may persist if the reaction has not gone to completion.[7]

  • Catalyst Residues: Palladium and phosphine ligand residues are common in Buchwald-Hartwig reactions.[4][5][8]

  • Byproducts of Side Reactions: Homocoupling of the aryl halide or dehalogenation of the starting material or product can occur.

  • Solvent and Base Residues: Residual high-boiling point solvents (like DMSO or DMF) and inorganic bases (such as K₂CO₃ or Cs₂CO₃) are frequently present.[9][10]

Q2: My crude product is a dark, oily substance, but the pure compound should be a white to off-white solid. What is causing this?

A2: The dark coloration and oily consistency are typically due to the presence of residual palladium catalyst, high-boiling point solvents, and other colored organic impurities. The desired product, this compound, is a white to off-white crystalline powder.[1][11] Incomplete reaction or side reactions can also contribute to the formation of a complex mixture that is difficult to solidify.

Q3: I am having trouble removing the residual palladium catalyst from my product. What are the best methods?

A3: Removing palladium residues is a critical and often challenging step. Here are a few effective strategies:

  • Filtration through Celite or Silica Gel: A simple filtration of the reaction mixture through a pad of Celite® or a short plug of silica gel can remove a significant portion of the precipitated palladium.[9]

  • Aqueous Workup with a Chelating Agent: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine can help to sequester and remove dissolved palladium species.

  • Charcoal Treatment: Activated charcoal can be used to adsorb residual palladium. However, be aware that this can sometimes lead to product loss.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography

Symptoms:

  • Significant loss of product during silica gel column chromatography.

  • Streaking or tailing of the product spot on TLC.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Product Adsorption to Silica The lactam functionality can interact strongly with the acidic silica gel, leading to irreversible adsorption.1. Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent) to neutralize acidic sites.[7] 2. Use an Alternative Stationary Phase: Consider using neutral alumina for chromatography.
Improper Solvent System An inappropriate eluent system can lead to poor separation and product loss.1. Optimize the Eluent: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find the optimal separation conditions. 2. Gradient Elution: Employ a gradient elution from a non-polar to a more polar solvent system to effectively separate impurities and elute your product.[7]
Product Instability on Silica The product may be degrading on the silica gel over the course of the purification.1. Minimize Purification Time: Run the column as quickly as possible without sacrificing separation. 2. Use a Less Acidic Stationary Phase: As mentioned above, neutral alumina can be a good alternative.

Experimental Workflow: Column Chromatography Purification

cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry prep_column Pack Column prep_slurry->prep_column prep_sample Load Crude Product prep_column->prep_sample elute_nonpolar Elute with Non-polar Solvent prep_sample->elute_nonpolar elute_gradient Apply Solvent Gradient elute_nonpolar->elute_gradient elute_product Collect Product Fractions elute_gradient->elute_product analyze_tlc Analyze Fractions by TLC elute_product->analyze_tlc combine_fractions Combine Pure Fractions analyze_tlc->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product final_product evaporate_solvent->final_product Pure Product

Caption: Workflow for Column Chromatography Purification

Problem 2: Difficulty in Achieving High Purity by Crystallization

Symptoms:

  • Product crystallizes with persistent impurities.

  • Oiling out of the product instead of forming crystals.

  • Low recovery after crystallization.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inappropriate Crystallization Solvent The chosen solvent may have too high or too low of a solubility for the product, or it may co-crystallize with impurities.1. Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene). The ideal solvent should dissolve the product when hot but have low solubility when cold.[1] 2. Use a Solvent/Anti-Solvent System: Dissolve the crude product in a good solvent at room temperature and then slowly add an anti-solvent (in which the product is insoluble) until turbidity is observed. Heat to redissolve and then cool slowly.
Presence of "Oily" Impurities Certain impurities can inhibit crystal lattice formation, causing the product to "oil out".1. Pre-Purification Step: Perform a simple filtration through a plug of silica gel or an activated carbon treatment to remove some of the problematic impurities before attempting crystallization. 2. Trituration: Stir the crude oily product with a solvent in which the desired compound is poorly soluble but the impurities are soluble. This can often induce crystallization and wash away impurities.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or an amorphous solid.1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. 2. Seeding: Add a small crystal of pure product to the supersaturated solution to induce crystallization.

Step-by-Step Protocol: Recrystallization

  • Dissolution: In a flask, add the crude this compound and the minimum amount of a suitable hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Physicochemical Properties for Purification Strategy

PropertyValueImplication for Purification
Molecular Weight 301.12 g/mol [7][12][13]-
Melting Point 108-110 °C or 168-170 °C (Varies by source)[1][7]A sharp melting point is a good indicator of purity. A broad melting range suggests the presence of impurities.
Appearance White to off-white or light-yellow to yellow crystalline powder or crystals[1][11]Any significant deviation from this appearance indicates the presence of impurities.
Solubility Soluble in most organic solvents like methanol, ethanol, and chloroform.[1] Slightly soluble in water.[11] Soluble in DMSO.[11]This information is crucial for selecting appropriate solvents for extraction, chromatography, and crystallization. The slight water solubility can be exploited in aqueous workups.

Logical Relationship: Impurity Profile and Purification Choice

cluster_impurities Common Impurities cluster_purification Purification Techniques starting_materials Unreacted Starting Materials chromatography Column Chromatography starting_materials->chromatography crystallization Crystallization starting_materials->crystallization catalyst Catalyst Residues extraction Liquid-Liquid Extraction catalyst->extraction filtration Filtration catalyst->filtration byproducts Side-Reaction Byproducts byproducts->chromatography solvents Solvents/Bases solvents->crystallization solvents->extraction

Caption: Matching Impurities to Purification Methods

References

Technical Support Center: Catalyst Selection and Optimization for 1-(4-Iodophenyl)piperidin-2-one Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the catalytic coupling of 1-(4-Iodophenyl)piperidin-2-one, a crucial reaction in the synthesis of many pharmaceutical compounds. Here, we will delve into the nuances of catalyst selection, reaction optimization, and troubleshooting, moving beyond mere procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Which type of catalytic system is generally preferred for coupling reactions with this compound, Buchwald-Hartwig or Ullmann?

A1: For C-N bond formation involving aryl iodides and cyclic amides like piperidin-2-one, the Buchwald-Hartwig amination is often the more robust and versatile choice.[1] While the Ullmann condensation has historical significance, it typically requires harsh reaction conditions, such as high temperatures and stoichiometric copper catalysts, and can have a reputation for inconsistent yields.[2][3] Modern palladium-catalyzed Buchwald-Hartwig reactions, on the other hand, utilize a broader range of phosphine ligands that allow for milder conditions and greater functional group tolerance.[1]

Q2: I'm observing low to no yield in my reaction. What is the first parameter I should investigate?

A2: The first and most critical parameter to investigate is the integrity and activation of your palladium precatalyst. The active catalytic species is Pd(0), which is generated in situ from a more stable Pd(II) precatalyst.[4][5][6] Inefficient activation leads to a low concentration of the active catalyst, thereby stalling the reaction. Ensure your precatalyst is from a reliable source and has been stored under inert conditions.

Q3: What role does the phosphine ligand play, and how do I select the right one?

A3: The phosphine ligand is arguably the most critical component for a successful Buchwald-Hartwig amination. It stabilizes the palladium center, influences the rates of oxidative addition and reductive elimination, and prevents catalyst decomposition.[7] For coupling an aryl iodide with a lactam, bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos are excellent starting points.[8][9] These ligands promote the formation of the active monoligated Pd(0) species necessary for efficient oxidative addition.[10]

Q4: How critical is the choice of base in these coupling reactions?

A4: The base plays a crucial role in the catalytic cycle, primarily in the deprotonation of the amine to form the palladium-amido complex prior to reductive elimination.[1] For lactams, which are less basic than acyclic amines, a strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu) is a common choice.[11] However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially with more advanced catalyst systems.[12]

Q5: Can the iodide byproduct from this compound inhibit the reaction?

A5: Yes, iodide ions generated during the reaction can have a significant inhibitory effect on palladium-catalyzed C-N cross-coupling reactions.[8][9][13] Iodide can coordinate to the palladium center, leading to the formation of stable, off-cycle dimeric palladium iodide complexes that are less catalytically active.[8] This is a key reason why aryl iodides, counterintuitively, can sometimes be more challenging substrates than aryl bromides or chlorides in this specific transformation.[14]

Troubleshooting Guide

This section addresses common problems encountered during the coupling of this compound and provides systematic solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[4][5][6] 2. Inappropriate Ligand: The chosen phosphine ligand is not suitable for the specific substrate combination. 3. Iodide Inhibition: Accumulation of iodide byproduct is deactivating the catalyst.[8][9][13] 4. Suboptimal Base: The base is not strong enough to deprotonate the lactam effectively.1. Catalyst Activation: Use a newer generation precatalyst (e.g., G3 or G4 Buchwald precatalysts) that activates more readily.[15] Ensure rigorous inert atmosphere techniques to prevent catalyst oxidation. 2. Ligand Screening: Screen a panel of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[8][9] 3. Mitigate Iodide Inhibition: Consider switching to a solvent system where the iodide salt byproduct is insoluble and precipitates out of solution.[8][13] 4. Base Optimization: Switch to a stronger base like NaOtBu or LHMDS.[11] If the substrate is base-sensitive, screen weaker bases in combination with a more active ligand.
Formation of Side Products (e.g., Hydrodeiodination) 1. Protic Impurities: Presence of water or other protic species can lead to the reduction of the aryl iodide. 2. β-Hydride Elimination: This is a potential side reaction that can compete with reductive elimination, especially with certain ligands.[1]1. Anhydrous Conditions: Use anhydrous solvents and reagents. Thoroughly dry all glassware before use. 2. Ligand Modification: Employ ligands that favor reductive elimination over β-hydride elimination. Bulky biaryl phosphine ligands are generally good for this purpose.[1]
Diarylation of Primary Amine Coupling Partner 1. High Catalyst Loading/Temperature: More forcing conditions can sometimes lead to double arylation. 2. Inappropriate Ligand/Base Combination: The catalyst system may not be selective for monoarylation.1. Milder Conditions: Reduce the catalyst loading and reaction temperature. 2. Selective Catalyst System: Certain ligand and base combinations show higher selectivity for monoarylation. For instance, using ammonium salts as the amine source can favor the formation of primary anilines.[16]
Reaction Stalls Before Completion 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods. 2. Product Inhibition: The product itself may be coordinating to the palladium center and inhibiting further catalysis.1. Use a More Stable Precatalyst: Newer generation precatalysts often exhibit enhanced stability.[15] 2. Lower Reaction Temperature: If possible, lowering the temperature can sometimes improve catalyst longevity.

Experimental Protocols & Methodologies

General Procedure for Catalyst Screening

This protocol outlines a systematic approach to identifying the optimal catalyst system for the coupling of this compound with a generic primary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, G3-XPhos) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, SPhos) (2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an array of oven-dried reaction vials equipped with stir bars, add the this compound, the amine, and the base.

  • In a glovebox, add the specified palladium precatalyst and phosphine ligand to each vial.

  • Add the anhydrous solvent to each vial.

  • Seal the vials and place them in a preheated aluminum block on a stirrer plate at the desired temperature (e.g., 80-110 °C).

  • Monitor the reactions at regular intervals (e.g., 2, 4, 8, 24 hours) by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reactions to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with the organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product to determine the relative conversion and yield for each catalyst system.

Visualizing Key Concepts

The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(I) (Oxidative Addition Complex) Pd0->OA_complex + Ar-I Oxidative Addition Amine_complex [L-Pd(II)(Ar)(Amine)]+ I- OA_complex->Amine_complex + Amine Amido_complex L-Pd(II)(Ar)(Amide) Amine_complex->Amido_complex + Base - Base-H+ I- Amido_complex->Pd0 Reductive Elimination Product Coupled Product Amido_complex->Product Forms ArI This compound Amine Coupling Partner (e.g., Primary Amine)

Caption: The Buchwald-Hartwig amination catalytic cycle.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in your coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_catalyst Verify Precatalyst Quality & Inert Atmosphere start->check_catalyst check_catalyst->start Catalyst/Setup Faulty screen_ligands Screen Bulky Biaryl Phosphine Ligands check_catalyst->screen_ligands Catalyst OK optimize_base Optimize Base Strength (e.g., NaOtBu, Cs2CO3) screen_ligands->optimize_base No Improvement success Improved Yield screen_ligands->success Improvement optimize_solvent Optimize Solvent (Toluene, Dioxane, t-BuOH) optimize_base->optimize_solvent No Improvement optimize_base->success Improvement optimize_temp Adjust Temperature optimize_solvent->optimize_temp No Improvement optimize_solvent->success Improvement optimize_temp->success Improvement

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Validation of 1-(4-Iodophenyl)piperidin-2-one Purity by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 1-(4-Iodophenyl)piperidin-2-one, a key intermediate in the synthesis of various pharmacologically active molecules, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system, grounded in authoritative references.

High-Performance Liquid Chromatography (HPLC) stands as the principal and most widely utilized separation technique in modern pharmaceutical and biomedical analysis.[1] Its prevalence is due to its numerous advantages, including speed, specificity, accuracy, and precision, making it suitable for analyzing the majority of drugs in multi-component dosage forms.[1]

The Primacy of HPLC in Purity Determination

The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, a non-volatile organic molecule, HPLC, particularly in the reversed-phase mode, offers an optimal balance of resolution, sensitivity, and robustness for purity analysis.

Why Reversed-Phase HPLC?

Reversed-phase HPLC utilizes a non-polar stationary phase (commonly C18 or C8) and a polar mobile phase. This configuration is ideal for separating moderately polar to non-polar compounds like this compound. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. By systematically altering the composition of the mobile phase (e.g., the ratio of water to an organic modifier like acetonitrile or methanol), we can precisely control the retention and elution of the main compound and any potential impurities.

Method Validation: A Mandate for Reliability

An analytical method is only as reliable as its validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, ensuring they are fit for their intended purpose.[2][3] Let's explore the critical validation parameters in the context of our HPLC method for this compound.

dot graph "HPLC_Validation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_0" { label="Method Development"; bgcolor="#E8F0FE"; "Understand Physicochemical Properties" -> "Select Chromatographic Conditions" -> "Optimize Method"; }

subgraph "cluster_1" { label="Method Validation (ICH Q2(R1))"; bgcolor="#E6F4EA"; "Specificity" [fillcolor="#FBBC05", fontcolor="#202124"]; "Linearity" [fillcolor="#FBBC05", fontcolor="#202124"]; "Range" [fillcolor="#FBBC05", fontcolor="#202124"]; "Accuracy" [fillcolor="#FBBC05", fontcolor="#202124"]; "Precision" [fillcolor="#FBBC05", fontcolor="#202124"]; "LOD" [fillcolor="#FBBC05", fontcolor="#202124"]; "LOQ" [fillcolor="#FBBC05", fontcolor="#202124"]; "Robustness" [fillcolor="#FBBC05", fontcolor="#202124"]; }

"Optimize Method" -> "Specificity" [lhead="cluster_1"]; "Specificity" -> "Linearity" -> "Range" -> "Accuracy" -> "Precision" -> "LOD" -> "LOQ" -> "Robustness"; "Robustness" -> "Validated Method" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } enddot Caption: HPLC Method Validation Workflow.

Experimental Protocol: HPLC Purity Validation

This section provides a detailed, step-by-step methodology for the validation of an HPLC method for determining the purity of this compound.

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Validation Parameters and Procedures:

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze blank (diluent), standard solution of this compound, and a spiked sample containing known impurities.The peak for this compound should be well-resolved from any impurity peaks (Resolution > 2). No interfering peaks should be observed at the retention time of the main peak in the blank.
Linearity Prepare a series of at least five concentrations of this compound (e.g., 50-150% of the target concentration). Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method provides acceptable accuracy, precision, and linearity within the specified concentration limits.As per linearity, accuracy, and precision.
Accuracy (% Recovery) Analyze samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze six replicate injections of the standard solution at 100% of the target concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate Precision Repeat the precision study on a different day, with a different analyst, and on a different instrument.RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1).The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) with acceptable precision and accuracy.The lowest concentration at which the analyte can be reliably quantified.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C) and assess the impact on the results.System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Comparative Analysis: Alternative Purity Assessment Methods

While HPLC is the gold standard for this application, it is essential for a senior scientist to understand and consider alternative and orthogonal techniques. Orthogonal methods measure different properties of the compound, providing a more comprehensive purity profile.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[6]

  • Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components are then ionized and detected by a mass spectrometer, providing a unique mass spectrum for identification.

  • Applicability to this compound: This compound has a relatively high molecular weight and may require derivatization to increase its volatility and thermal stability for GC analysis. Thermal degradation in the injector port is a potential concern.[4][6]

Experimental Protocol: GC-MS Purity Analysis

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 40-450 amu

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[7][8] It is particularly well-suited for the analysis of charged and polar compounds.[9]

  • Principle: Separation occurs in a narrow fused-silica capillary filled with an electrolyte solution. When a high voltage is applied, analytes migrate at different velocities depending on their charge-to-size ratio.

  • Applicability to this compound: As a neutral molecule, direct analysis by Capillary Zone Electrophoresis (CZE) is not feasible. However, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed. MEKC uses surfactants to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds.

Experimental Protocol: MEKC Purity Analysis

  • Capillary: Fused-silica, 50 µm ID, 60 cm total length (50 cm effective length)

  • Background Electrolyte: 25 mM sodium tetraborate buffer, pH 9.2, containing 50 mM sodium dodecyl sulfate (SDS)

  • Voltage: 25 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: UV at 214 nm

Performance Comparison

The following table provides a comparative overview of the three analytical techniques for the purity validation of this compound.

FeatureHPLCGC-MSCapillary Electrophoresis (MEKC)
Principle of Separation Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration in an electric field based on charge-to-size ratio and partitioning into micelles.
Selectivity High, tunable by altering mobile phase and stationary phase.Very high, especially with mass spectrometric detection.Excellent, particularly for charged and polar molecules; good for neutrals with MEKC.
Sensitivity Good to excellent, depending on the detector (UV, MS, etc.).Excellent, especially in Selected Ion Monitoring (SIM) mode.Very high, requires small sample volumes.[10]
Analysis Time Typically 10-30 minutes.Can be longer due to oven temperature programming.Very fast, often less than 10 minutes.
Sample Requirements Soluble in the mobile phase.Volatile and thermally stable (or derivatized).Soluble in the background electrolyte.
Instrumentation Cost Moderate to high.High.Moderate.
Key Advantage for this Analyte Robust, reliable, and directly applicable without derivatization.Provides structural information for impurity identification.High efficiency and resolution, low solvent consumption.[7]
Key Disadvantage for this Analyte Higher solvent consumption compared to CE.Potential for thermal degradation; may require derivatization.Indirect analysis for neutral compounds (requires MEKC).

dot graph "Method_Comparison" { layout=neato; node [shape=ellipse, style=filled]; edge [color="#5F6368"];

"HPLC" [pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GC-MS" [pos="2,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CE" [pos="-2,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];

"HPLC" -- "GC-MS" [label="Orthogonal", color="#FBBC05"]; "HPLC" -- "CE" [label="Orthogonal", color="#FBBC05"]; "GC-MS" -- "CE" [label="Orthogonal", color="#FBBC05"];

subgraph "cluster_hplc" { label="HPLC Attributes"; bgcolor="#E8F0FE"; "Robust" [pos="-0.5,3!", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; "Widely Applicable" [pos="0.5,3!", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; } subgraph "cluster_gcms" { label="GC-MS Attributes"; bgcolor="#FCE8E6"; "High Sensitivity" [pos="3,0.5!", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; "Structural Info" [pos="3,-0.5!", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; } subgraph "cluster_ce" { label="CE Attributes"; bgcolor="#E6F4EA"; "High Efficiency" [pos="-3,0.5!", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; "Low Consumption" [pos="-3,-0.5!", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; } } enddot Caption: Comparative relationship of analytical methods.

Conclusion and Senior Scientist's Recommendation

For the routine quality control and purity validation of this compound, reversed-phase HPLC is the unequivocally recommended primary technique. Its robustness, established validation protocols, and direct applicability to the analyte make it the most efficient and reliable choice for a pharmaceutical development setting. The method's performance can be rigorously validated according to ICH guidelines to ensure data integrity and regulatory compliance.

However, for comprehensive impurity profiling, particularly during process development or for investigational purposes, employing an orthogonal method like GC-MS or CE is highly advisable. GC-MS would be invaluable for identifying unknown volatile or semi-volatile impurities, provided the analyte and its impurities are thermally stable. Capillary Electrophoresis, specifically MEKC, offers a high-efficiency alternative with a different separation mechanism, which can be crucial for resolving impurities that may co-elute with the main peak in HPLC.

References

A Comparative Guide to the Spectroscopic Analysis of 1-(4-Iodophenyl)piperidin-2-one for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. Even minor ambiguities can lead to misinterpreted biological data and wasted resources. 1-(4-Iodophenyl)piperidin-2-one is a versatile synthetic intermediate, notable for its piperidinone core—a common motif in pharmacologically active compounds—and its iodophenyl group, which serves as a handle for further functionalization via cross-coupling reactions[1][2].

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to verify the structural integrity of this compound. We will move beyond simple data reporting to explore the causality behind the observed spectral features, offering a robust framework for researchers to apply to their own analytical challenges. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we can assemble a self-validating analytical package that leaves no doubt as to the compound's identity and purity.

Molecular Identity:

  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₁₂INO[3][4]

  • Molecular Weight: 301.12 g/mol [3][5]

  • CAS Number: 385425-15-0[3][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Proton (¹H) NMR Spectroscopy

Expertise & Rationale: ¹H NMR allows us to "count" the number of distinct proton environments, determine their neighboring protons through spin-spin splitting, and quantify them via integration. For this compound, we expect to see distinct signals for the protons on the aromatic ring and the three different methylene (-CH₂-) groups of the piperidinone ring. The para-substitution on the phenyl ring creates a highly symmetrical and predictable pattern, serving as a key diagnostic feature.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve Compound in CDCl3 P2 Add TMS Standard P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Insert into Spectrometer (400 MHz) P3->A1 Load Sample A2 Acquire Scans A1->A2 D1 Fourier Transform A2->D1 Output FID D2 Phase Correction D1->D2 D3 Integration & Peak Picking D2->D3 Final Spectrum Final Spectrum D3->Final Spectrum

Caption: Workflow for ¹H NMR Analysis.

Data Interpretation and Comparison:

The expected ¹H NMR signals for this compound are summarized below, with experimental data provided for comparison.[3]

Protons (Position)Expected Chemical Shift (δ, ppm)Observed Chemical Shift (δ, ppm)[3]MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H-Ar (ortho to N)~7.0-7.27.02Doublet (d)~8.42HAromatic protons adjacent to the electron-donating nitrogen are shielded relative to those adjacent to the iodine.
H-Ar (ortho to I)~7.6-7.87.70Doublet (d)~8.42HAromatic protons adjacent to the electron-withdrawing iodine are deshielded, shifting them downfield.[8][9]
H-6 (CH₂-N)~3.6-3.73.62Triplet (t)~5.22HMethylene group directly attached to the amide nitrogen is deshielded.
H-3 (CH₂-C=O)~2.5-2.62.55Triplet (t)~6.22HMethylene group alpha to the carbonyl is deshielded by the C=O group.
H-4, H-5 (-CH₂CH₂-)~1.9-2.01.93-1.95Multiplet (m)-4HThe two central methylene groups of the piperidinone ring are in a standard aliphatic environment and overlap.

Trustworthiness: The clear separation of aromatic signals into two distinct doublets with identical integration (2H each) and a large coupling constant (~8.4 Hz) is a hallmark of para-substitution, strongly supporting the proposed isomeric structure over ortho or meta alternatives.

Carbon (¹³C) NMR Spectroscopy

Expertise & Rationale: ¹³C NMR complements the proton data by providing a direct count of unique carbon atoms. Key diagnostic signals include the amide carbonyl carbon, the four distinct aromatic carbons (two of which are quaternary), and the three aliphatic carbons of the piperidinone ring. The chemical shift of the carbon atom directly bonded to iodine is also a characteristic feature.

Experimental Protocol: The protocol is analogous to that for ¹H NMR, but typically requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is used to simplify the spectrum, yielding a single peak for each unique carbon.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Use Concentrated ¹H NMR Sample A1 Tune Spectrometer to ¹³C Frequency P1->A1 Load Sample A2 Acquire Scans (Proton Decoupled) A1->A2 D1 Fourier Transform A2->D1 Output FID D2 Phase Correction D1->D2 D3 Peak Picking D2->D3 Final Spectrum Final Spectrum D3->Final Spectrum

Caption: Workflow for ¹³C NMR Analysis.

Data Interpretation and Comparison:

Carbon (Position)Expected Chemical Shift (δ, ppm)Rationale for Assignment
C=O (C-2)~170-175Amide carbonyl carbons are highly deshielded and appear far downfield.
C-Ar (ipso to N)~140-145Quaternary aromatic carbon attached to nitrogen.
C-Ar (ortho to I)~138-140Aromatic CH carbons adjacent to iodine.
C-Ar (ortho to N)~128-130Aromatic CH carbons adjacent to nitrogen.
C-Ar (ipso to I)~90-95The heavy atom effect of iodine causes a significant upfield (shielding) shift for the carbon it is attached to.
C-6 (CH₂-N)~50-55Aliphatic carbon attached to nitrogen.
C-3 (CH₂-C=O)~32-36Aliphatic carbon alpha to the carbonyl.
C-4 / C-5~20-25The remaining two aliphatic carbons in the ring.

Trustworthiness: The observation of the carbonyl peak around 170 ppm and the uniquely shielded aromatic carbon (C-I) around 90-95 ppm would provide conclusive evidence for the core structure.

Mass Spectrometry (MS): The Molecular Weight Verdict

Expertise & Rationale: Mass spectrometry provides the definitive molecular weight of a compound. For this compound, a high-resolution mass spectrometer (HRMS) can confirm the elemental formula (C₁₁H₁₂INO) by measuring the mass with high precision. Low-resolution MS confirms the nominal mass and provides fragmentation data that can corroborate the structure.

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ in positive ion mode.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole or Time-of-Flight) to separate them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

G cluster_prep Sample Preparation cluster_ion Ionization (ESI) cluster_anal Analysis & Detection P1 Prepare Dilute Solution (e.g., in Methanol) I1 Infuse into Source P1->I1 I2 Generate Charged Droplets I1->I2 I3 Form Gas-Phase Ions [M+H]⁺ I2->I3 A1 Separate Ions by m/z I3->A1 A2 Detect Ions A1->A2 Mass Spectrum Mass Spectrum A2->Mass Spectrum

Caption: Workflow for Mass Spectrometry Analysis.

Data Interpretation and Comparison:

The mass spectrum provides a clear fingerprint of the molecule's mass and potential fragmentation pathways.

IonExpected m/zObserved m/z[3]Rationale
[M+H]⁺302.00302The protonated molecular ion. This is the primary confirmation of the molecular weight (301.12 g/mol ).
[M-I]⁺174.09ExpectedLoss of the iodine radical, a common fragmentation for iodoaromatics, leaving the N-phenylpiperidinone cation.
[C₆H₄I]⁺202.94ExpectedCleavage of the N-C(aryl) bond, generating the iodophenyl cation.

Trustworthiness: The detection of the molecular ion at m/z 302 is the most critical piece of data from this technique, directly confirming the molecular formula in conjunction with NMR data.[3] The fragmentation pattern, if analyzed, provides a secondary layer of structural confirmation.[13][14]

Infrared (IR) Spectroscopy: The Functional Group Check

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by detecting the vibrations of chemical bonds upon absorption of infrared radiation. For our target molecule, the most prominent and diagnostic absorption will be from the stretching vibration of the amide carbonyl (C=O) group. We also expect to see characteristic absorptions for aromatic C=C bonds and both aromatic and aliphatic C-H bonds.

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. KBr is used as it is transparent to IR radiation.

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle to create a fine, homogeneous powder.

  • Pellet Formation: Place the powder into a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment is typically run first and automatically subtracted.

G cluster_prep Sample Preparation cluster_acq Data Acquisition P1 Mix Sample with KBr Powder P2 Grind Mixture P1->P2 P3 Press into Transparent Pellet P2->P3 A1 Run Background Scan P3->A1 Load Sample A2 Analyze KBr Pellet A1->A2 IR Spectrum IR Spectrum A2->IR Spectrum

Caption: Workflow for IR Spectroscopy Analysis.

Data Interpretation and Comparison:

The IR spectrum provides rapid confirmation of key functional groups.[15][16][17][18]

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)[3]Intensity
Aromatic C-HStretch3100-30003049Medium-Weak
Aliphatic C-HStretch3000-28502936, 2864Medium
Amide CarbonylC=O Stretch1680-16301634Strong
Aromatic RingC=C Stretch1600-14501576, 1482Medium

Trustworthiness: The presence of a very strong absorption band at 1634 cm⁻¹ is definitive proof of the carbonyl group.[3] The position of this band is characteristic of a six-membered lactam (cyclic amide), distinguishing it from other carbonyl-containing functional groups like ketones or esters which absorb at higher frequencies.[18]

Conclusion: A Triad of Corroborating Evidence

The structural confirmation of this compound is achieved not by a single technique, but by the powerful synergy of three distinct and complementary analytical methods.

  • ¹H and ¹³C NMR provides the detailed atomic framework, establishing the precise connectivity of every atom and confirming the para-substitution pattern of the aromatic ring.

  • Mass Spectrometry delivers an unambiguous verdict on the molecular weight and elemental composition, confirming that the molecule has the correct formula of C₁₁H₁₂INO.

  • Infrared Spectroscopy offers a rapid and definitive check for the required functional groups, most notably the characteristic cyclic amide carbonyl.

When the data from these three analyses are in complete agreement—as demonstrated here—they form a self-validating system that confirms the structure of this compound with the highest degree of scientific confidence. This rigorous, multi-faceted approach is essential for ensuring the quality and reliability of chemical compounds used in research and development.

References

A Comparative Guide to the Synthesis of 1-(4-Iodophenyl)piperidin-2-one: An Evaluation of Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(4-Iodophenyl)piperidin-2-one in Medicinal Chemistry

This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1][2] Its structure, featuring a piperidinone ring attached to an iodinated phenyl group, makes it a versatile intermediate for developing novel therapeutics, including antipsychotics and antidepressants.[1] The presence of the iodine atom is particularly strategic, allowing for further molecular elaboration through various cross-coupling reactions to construct complex molecular architectures.[2] Given its importance, the efficient and high-purity synthesis of this intermediate is of paramount interest to researchers in drug discovery and development.

This guide provides an in-depth analysis of a prominent synthetic route to this compound, focusing on the experimental details that influence the final yield and purity of the product. While other modern synthetic strategies such as the Buchwald-Hartwig amination and Ullmann condensation represent powerful tools for C-N bond formation, detailed experimental protocols for their application to the synthesis of this specific molecule are not as readily available in the public domain.[3][4][5] Therefore, this guide will focus on a well-documented and reproducible method: the acylation of 4-iodoaniline followed by an intramolecular cyclization.

Synthetic Route Analysis: A Two-Step Approach from 4-Iodoaniline

The most thoroughly documented procedure for the synthesis of this compound involves a two-step sequence starting from commercially available 4-iodoaniline and 5-bromovaleryl chloride.[6] This method relies on classical amide bond formation followed by a base-mediated intramolecular nucleophilic substitution to construct the piperidinone ring.

Reaction Workflow

cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Workup & Purification A 4-Iodoaniline C Intermediate Amide A->C Triethylamine, THF, 0°C to RT B 5-Bromovaleryl chloride B->C D This compound C->D Potassium tert-butoxide, THF, 0°C to RT E Acidification (HCl) D->E F Extraction (Ethyl Acetate) E->F G Column Chromatography F->G H Final Product G->H

References

A Senior Application Scientist's Guide to the Synthesis of 1-(4-Iodophenyl)piperidin-2-one: A Comparative Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(4-Iodophenyl)piperidin-2-one is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), making the choice of its synthetic route a critical decision impacting overall project timelines and costs.[1][2] This guide provides an in-depth comparative analysis of the two primary catalytic cross-coupling strategies for the synthesis of this compound: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comprehensive cost-benefit analysis to empower you to make an informed decision for your specific research and development needs.

Introduction to this compound

This compound, a substituted lactam, serves as a crucial scaffold in medicinal chemistry. The piperidinone core is a common motif in a variety of biologically active molecules, while the iodophenyl group provides a versatile handle for further functionalization through various cross-coupling reactions.[2] Its synthesis, therefore, is a key step in the development of novel therapeutics.

Catalytic Strategies for N-Arylation: A Tale of Two Metals

The formation of the C-N bond between the piperidin-2-one nitrogen and the 4-iodophenyl ring is the synthetic linchpin. Two powerful, metal-catalyzed cross-coupling reactions have emerged as the dominant methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation. While both achieve the desired outcome, they operate through distinct mechanisms and present a unique set of advantages and disadvantages.

The Contenders: Buchwald-Hartwig vs. Ullmann
FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Catalyst Cost HighLow
Ligands Often required, can be complex and expensive (e.g., phosphines)Often required, but can be simpler and less expensive (e.g., diamines, amino acids)
Reaction Temperature Generally milder (can be room temperature to moderate heating)Typically requires higher temperatures
Substrate Scope Broad, highly tolerant of functional groupsCan be more limited, may require activated aryl halides
Base Often strong, non-nucleophilic bases (e.g., NaOtBu)Can use weaker bases (e.g., K₂CO₃)
Reaction Time Often shorterCan be longer

Mechanistic Insights: Understanding the "Why"

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization. Below are simplified representations of the catalytic cycles for both reactions.

Buchwald-Hartwig Amination: The Palladium Pathway

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-I Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative Addition->Aryl-Pd(II)-X Ligand Exchange Ligand Exchange Aryl-Pd(II)-X->Ligand Exchange Piperidin-2-one, Base Aryl-Pd(II)-Amide Aryl-Pd(II)-Amide Ligand Exchange->Aryl-Pd(II)-Amide Reductive Elimination Reductive Elimination Aryl-Pd(II)-Amide->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Product Product Reductive Elimination->Product This compound

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps involve the oxidative addition of the aryl iodide to the Pd(0) complex, followed by coordination of the deprotonated piperidin-2-one (amide) and subsequent reductive elimination to form the desired product and regenerate the catalyst.[3] The choice of ligand is critical to facilitate these steps, particularly the reductive elimination.[3]

Ullmann Condensation: The Copper Pathway

The Ullmann condensation, a classic reaction, has been significantly improved with the use of ligands, allowing for milder conditions than the harsh, stoichiometric copper reactions of the past.

Ullmann_Condensation Cu(I)X Cu(I)X Ligand Coordination & Amide Formation Ligand Coordination & Amide Formation Cu(I)X->Ligand Coordination & Amide Formation Piperidin-2-one, Base, Ligand Cu(I)-Amide Complex Cu(I)-Amide Complex Ligand Coordination & Amide Formation->Cu(I)-Amide Complex Oxidative Addition Oxidative Addition Cu(I)-Amide Complex->Oxidative Addition Ar-I Aryl-Cu(III)-Amide Aryl-Cu(III)-Amide Oxidative Addition->Aryl-Cu(III)-Amide Reductive Elimination Reductive Elimination Aryl-Cu(III)-Amide->Reductive Elimination Reductive Elimination->Cu(I)X Catalyst Regeneration Product Product Reductive Elimination->Product This compound

Caption: The catalytic cycle of the Ullmann condensation.

The mechanism is thought to involve the formation of a copper(I)-amide complex, which then undergoes oxidative addition with the aryl iodide to form a copper(III) intermediate. Reductive elimination then yields the N-arylated product.[4]

Experimental Protocols and Performance Data

To provide a tangible comparison, we present representative, detailed experimental protocols for both the Buchwald-Hartwig and Ullmann syntheses of this compound.

Protocol 1: Buchwald-Hartwig Amination

This protocol is a representative procedure based on established methods for the N-arylation of lactams.

Experimental Workflow:

Buchwald_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants Combine Piperidin-2-one, 1,4-Diiodobenzene, Pd(OAc)₂, Xantphos, and NaOtBu in a Schlenk flask. Inert Evacuate and backfill with Argon (3x). Reactants->Inert Solvent Add anhydrous dioxane. Inert->Solvent Heat Heat to 100 °C with stirring. Solvent->Heat Monitor Monitor by TLC/LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Filter Dilute with ethyl acetate and filter through Celite. Cool->Filter Wash Wash with water and brine. Filter->Wash Dry Dry over anhydrous Na₂SO₄. Wash->Dry Concentrate Concentrate in vacuo. Dry->Concentrate Purify Purify by column chromatography. Concentrate->Purify

Caption: Experimental workflow for the Buchwald-Hartwig synthesis.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add piperidin-2-one (1.0 equiv.), 1,4-diiodobenzene (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Seal the flask and evacuate and backfill with argon three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Expected Performance:

  • Yield: 80-95%

  • Purity: >98% after chromatography

  • Reaction Time: 4-8 hours

Protocol 2: Ullmann Condensation

This protocol is adapted from established procedures for the copper-catalyzed N-arylation of amides and lactams.[5][6]

Experimental Workflow:

Ullmann_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants Combine Piperidin-2-one, 1,4-Diiodobenzene, CuI, 8-Hydroxyquinoline, and K₂CO₃ in a reaction vessel. Solvent Add DMSO. Reactants->Solvent Degas Degas the mixture. Solvent->Degas Heat Heat to 120-140 °C with stirring. Degas->Heat Monitor Monitor by TLC/LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Quench Pour into water and extract with ethyl acetate. Cool->Quench Wash Wash the combined organic layers with water and brine. Quench->Wash Dry Dry over anhydrous Na₂SO₄. Wash->Dry Concentrate Concentrate in vacuo. Dry->Concentrate Purify Purify by column chromatography or recrystallization. Concentrate->Purify

Caption: Experimental workflow for the Ullmann synthesis.

Step-by-Step Methodology:

  • To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add piperidin-2-one (1.0 equiv.), 1,4-diiodobenzene (1.2 equiv.), copper(I) iodide (CuI, 10 mol%), 8-hydroxyquinoline (20 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add dimethyl sulfoxide (DMSO).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford this compound.

Expected Performance:

  • Yield: 70-85%

  • Purity: >98% after purification

  • Reaction Time: 12-24 hours

Comparative Cost-Benefit Analysis

The choice between these two powerful methods often comes down to a careful consideration of cost, time, and resources.

Reagent and Catalyst Cost Comparison

The following table provides an estimated cost comparison for the key reagents and catalysts, based on typical laboratory-scale pricing. Prices are subject to change and vary by supplier.

Reagent/CatalystBuchwald-Hartwig Protocol (per mmol of product)Ullmann Protocol (per mmol of product)
Catalyst Palladium(II) acetate (~$250-300/g)Copper(I) iodide (~$50-70/100g)
Ligand Xantphos (~$20-40/g)8-Hydroxyquinoline (~$100-150/kg)
Base Sodium tert-butoxidePotassium carbonate
Solvent DioxaneDMSO
Estimated Relative Cost High Low

Disclaimer: Prices are estimates for illustrative purposes and can vary significantly.

In-Depth Analysis

Buchwald-Hartwig Amination:

  • Benefits:

    • High Yields and Shorter Reaction Times: This method generally offers higher yields in a shorter timeframe, which can be a significant advantage in a research and development setting where speed is critical.

    • Milder Conditions: The ability to run the reaction at lower temperatures can be beneficial for substrates with sensitive functional groups.

    • Broad Substrate Scope: Palladium catalysis is renowned for its exceptional tolerance of a wide range of functional groups.[3]

  • Drawbacks:

    • High Cost: The primary drawback is the high cost of the palladium catalyst and the often-proprietary phosphine ligands.[7] This can be a major barrier for large-scale synthesis.

    • Air and Moisture Sensitivity: The catalyst system can be sensitive to air and moisture, requiring the use of Schlenk techniques and anhydrous solvents.

Ullmann Condensation:

  • Benefits:

    • Cost-Effectiveness: The use of an inexpensive and abundant copper catalyst makes this a highly attractive option from an economic standpoint, especially for scale-up.[8][9]

    • Readily Available Reagents: The ligands and bases used are typically common and inexpensive laboratory reagents.

  • Drawbacks:

    • Harsher Conditions: The reaction often requires higher temperatures and longer reaction times, which can lead to decomposition of sensitive substrates and higher energy consumption.

    • Potentially Lower Yields: While modern Ullmann protocols have significantly improved, yields can sometimes be lower than those achieved with palladium catalysis.

    • Work-up: The use of high-boiling polar solvents like DMSO can sometimes complicate product isolation.

Conclusion and Recommendations

The choice between the Buchwald-Hartwig amination and the Ullmann condensation for the synthesis of this compound is not a one-size-fits-all decision. It is a strategic choice that should be guided by the specific needs of your project.

  • For early-stage research, medicinal chemistry, and the synthesis of complex analogues where time and functional group tolerance are paramount, the Buchwald-Hartwig amination is often the superior choice, despite its higher cost. The reliability and broad scope of this reaction can accelerate the drug discovery process.

  • For process development, large-scale synthesis, and cost-driven projects, the Ullmann condensation presents a compelling and economically viable alternative. The significant cost savings associated with the copper catalyst can have a substantial impact on the overall cost of goods.

Ultimately, the optimal choice will depend on a careful evaluation of your project's priorities, including budget, timeline, scale, and the chemical complexity of your target molecules. This guide provides the foundational knowledge and practical protocols to empower you to make that decision with confidence.

References

A Comparative Guide to Purity Assessment of 1-(4-Iodophenyl)piperidin-2-one: qNMR as a Primary Method

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For active pharmaceutical ingredients (APIs) like 1-(4-Iodophenyl)piperidin-2-one, a versatile building block in medicinal chemistry, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC), for the purity determination of this compound. We will delve into the underlying principles, experimental protocols, and data interpretation, underscoring the unique advantages of qNMR as a primary analytical method.

The Imperative of Purity in Drug Development

The purity of an API directly impacts its therapeutic effect and safety profile. Impurities, whether they are residual starting materials, byproducts, or degradation products, can be pharmacologically active, toxic, or interfere with the stability of the final drug product. Therefore, regulatory bodies worldwide mandate stringent purity control. While chromatographic techniques like HPLC have traditionally been the workhorses for purity analysis, they often rely on reference standards for each impurity, which may not always be available.[1] This is where the power of qNMR comes to the forefront.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) stands as a robust analytical method for evaluating pharmaceutical purity.[2] Unlike many other analytical techniques, the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[3][4] This fundamental principle makes qNMR a primary ratio method, meaning it can provide an accurate quantification of a substance without the need for a specific reference standard of the analyte itself.[4][5] Instead, a certified internal standard of a different, structurally unrelated compound can be used for direct quantification.[5]

The process of a qNMR measurement can be broken down into four key steps: method planning, sample preparation, data collection, and data processing.[2] Careful execution of each step is crucial for obtaining accurate and reliable results.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

The qNMR method for purity assessment of this compound is based on the internal standard method. This involves accurately weighing the analyte and a certified internal standard, dissolving them in a deuterated solvent, and acquiring a ¹H NMR spectrum under optimized quantitative conditions.

Selection of the Internal Standard:

The choice of an internal standard is critical for the success of a qNMR experiment. An ideal internal standard should possess the following characteristics[6][7]:

  • High Purity: The internal standard should be of high and accurately known purity.

  • Chemical Stability: It should not react with the analyte or the solvent.

  • Non-overlapping Signals: Its NMR signals should not overlap with those of the analyte.

  • Good Solubility: It should be soluble in the same deuterated solvent as the analyte.

  • Simple Spectrum: Ideally, it should have a simple spectrum with one or a few sharp signals.

For the analysis of this compound, Maleic acid is a suitable internal standard. It is highly pure, stable, soluble in common NMR solvents like DMSO-d₆, and its vinylic protons give a sharp singlet at approximately 6.3 ppm, a region that is typically free from signals of the analyte.[7]

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic acid) and add it to the same vial.

    • Record the exact weights of both the analyte and the internal standard.

    • Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Optimize the acquisition parameters for quantitative analysis. This includes ensuring a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons. A common starting point is a D1 of at least 5 times the longest T1 relaxation time of the protons of interest.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the acquired Free Induction Decay (FID) with appropriate window functions (e.g., a small line broadening of 0.3 Hz).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard. For this compound, the aromatic protons can be used. For maleic acid, the vinylic proton singlet is used.

    • Calculate the purity of the analyte using the following formula[8]:

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Maleic acid)

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used chromatographic technique for purity assessment.[9] It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).

    • Prepare a series of calibration standards of the analyte at different concentrations.

  • HPLC Analysis:

    • Use a suitable HPLC system equipped with a UV detector.

    • Employ a reversed-phase C18 column.

    • Develop a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid).

    • Inject the sample and calibration standards into the HPLC system.

    • Monitor the elution of the components at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the analyte using the area percent method:

    It is important to note that this method assumes that all impurities have the same response factor as the main component at the chosen wavelength, which may not always be the case.[10]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[11] It can be used to determine the purity of crystalline organic compounds based on the principle of melting point depression.[11][12]

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount (typically 1-5 mg) of this compound into an aluminum DSC pan.

    • Hermetically seal the pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 1-10 °C/min) through its melting range.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity. Most DSC software has built-in programs for purity analysis.

Limitations of DSC: This method is only applicable to crystalline compounds that do not decompose upon melting and where the impurities are soluble in the melt.[9][12]

Data Presentation and Comparison

The following table summarizes the expected performance and key characteristics of each technique for the purity assessment of this compound.

FeatureqNMRHPLCDSC
Principle Signal intensity proportional to the number of nucleiDifferential partitioning between mobile and stationary phasesMeasurement of heat flow during thermal transitions
Quantification Absolute (with internal standard)[5]Relative (area percent) or absolute (with reference standards)[1]Absolute (based on melting point depression)[12]
Reference Standard Requires a certified internal standard (structurally different)[5]Requires a reference standard of the analyte and ideally of each impurityDoes not require a reference standard
Specificity High, based on unique chemical shiftsHigh, based on retention timeLow, not specific to the type of impurity
Sample Throughput ModerateHighLow to moderate
Destructive? No[5]YesYes
Applicability Broadly applicable to soluble compoundsBroadly applicable to soluble compoundsLimited to crystalline, thermally stable compounds[9][12]
Information Provided Purity, structural confirmation, and identification of impuritiesPurity, retention timePurity, melting point, heat of fusion

Visualizing the Workflow

qNMR Purity Assessment Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent (DMSO-d6) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->nmr_acq process Process FID (Phasing, Baseline Correction) nmr_acq->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for qNMR purity assessment.

Comparison of Analytical Techniques

Technique_Comparison cluster_qnmr qNMR Advantages cluster_hplc HPLC Advantages cluster_dsc DSC Advantages qNMR qNMR qnmr_adv1 Absolute Quantification qNMR->qnmr_adv1 qnmr_adv2 Structural Confirmation qNMR->qnmr_adv2 qnmr_adv3 Non-destructive qNMR->qnmr_adv3 HPLC HPLC hplc_adv1 High Sensitivity HPLC->hplc_adv1 hplc_adv2 High Throughput HPLC->hplc_adv2 hplc_adv3 Established Method HPLC->hplc_adv3 DSC DSC dsc_adv1 No Reference Standard Needed DSC->dsc_adv1 dsc_adv2 Measures Absolute Purity DSC->dsc_adv2

Caption: Comparison of analytical techniques for purity.

Conclusion: The Authoritative Choice for Purity Assessment

For the purity assessment of this compound, qNMR emerges as a superior and authoritative method. Its ability to provide direct, absolute quantification without the need for a specific reference standard of the analyte is a significant advantage, particularly in the early stages of drug development when such standards may be scarce.[5][13] Furthermore, the non-destructive nature of the technique allows for sample recovery, and the rich information content of the NMR spectrum provides simultaneous structural confirmation and the potential for identifying unknown impurities.

While HPLC remains a valuable tool for routine quality control and the detection of trace impurities, and DSC offers a complementary method for crystalline materials, qNMR provides a more comprehensive and metrologically sound approach to purity determination.[9][14] The adoption of qNMR as a primary method for purity assessment can enhance the quality and reliability of data in pharmaceutical research and development, ultimately contributing to the delivery of safer and more effective medicines.

References

A Comparative Guide to the Synthetic Methods for 4-Aryl-2-Piperidones: From Classical Cyclizations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The 4-aryl-2-piperidone scaffold is a privileged structural motif in medicinal chemistry, serving as a core component in a variety of pharmacologically active agents, particularly those targeting the central nervous system. Its rigid, conformationally defined structure makes it an ideal building block for presenting aryl substituents in specific spatial orientations, facilitating precise interactions with biological targets. Notably, the enantiomerically pure (R)-4-(4-fluorophenyl)-2-piperidinone is a key intermediate in the synthesis of the potent selective serotonin reuptake inhibitor (SSRI), (-)-Paroxetine[1].

This guide provides a comprehensive literature review and comparative analysis of the primary synthetic strategies for accessing 4-aryl-2-piperidones. We will move beyond simple procedural listings to dissect the underlying chemical principles, evaluate the strengths and limitations of each approach, and provide detailed, field-tested protocols for the most impactful methods. The objective is to equip researchers, medicinal chemists, and process development scientists with the knowledge to select and implement the optimal synthetic route for their specific target molecules.

Intramolecular Cyclization via Directed C-H Arylation

One of the most elegant and modern approaches to 4-aryl-2-piperidones involves a two-step sequence: a directed C(sp³)–H arylation at the β-position of a linear amino acid derivative, followed by an intramolecular cyclization (lactamization). This strategy is highly convergent and atom-economical, leveraging the power of transition-metal catalysis to forge the key C-C bond with high regioselectivity.

Mechanistic Rationale & Experimental Causality

The success of this method hinges on the use of a directing group (DG) attached to the amine. This DG, often an 8-aminoquinoline (AQ) or picolinamide moiety, serves as a bidentate ligand that coordinates to a palladium(II) catalyst. This pre-coordination brings the metal center into close proximity to the β-C-H bonds of the aliphatic chain, enabling a site-selective cyclometalation event to form a stable six-membered palladacycle. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination, to furnish the β-arylated product. The directing group can then be cleaved, and the resulting δ-amino acid is cyclized to the desired 4-aryl-δ-valerolactam.

This directed approach is superior to classical enolate chemistry, which often suffers from issues with regioselectivity, harsh basic conditions, and the need for pre-functionalized substrates. The choice of directing group is critical; it must be robust enough to withstand the catalytic cycle but labile enough for efficient removal without compromising the newly installed functionality.

ch_arylation_mechanism Start Linear δ-Amino Acid Derivative + Directing Group (DG) Precursor N-Protected Precursor (e.g., AQ-Amide) Start->Precursor Amide Coupling Palladacycle Six-Membered Palladacycle Intermediate Precursor->Palladacycle C-H Activation Catalyst Pd(OAc)₂ Catalyst->Palladacycle ArylHalide Ar-I ArylHalide->Palladacycle Arylated β-Arylated Product Palladacycle->Arylated Oxidative Add. Reductive Elim. Cleavage DG Cleavage Arylated->Cleavage Lactamization Lactamization (Heat or Acid) Cleavage->Lactamization δ-Amino Acid FinalProduct 4-Aryl-2-Piperidone Lactamization->FinalProduct

Figure 1: Workflow for C-H Arylation/Lactamization Strategy.
Performance Data

This method has been successfully applied to a range of aryl iodides, demonstrating good functional group tolerance.

EntryAryl Iodide (Ar-I)Yield of Arylation (%)Yield of Lactamization (%)Overall Yield (%)Ref.
14-Iodoanisole858976[2]
21-Iodo-4-nitrobenzene728561[2]
33-Iodopyridine788869[3]
41-Iodo-4-(trifluoromethyl)benzene819073[2]

Table 1: Representative yields for the synthesis of 4-aryl-2-piperidones via Pd(II)-catalyzed β-C-H arylation followed by lactamization.[2][3]

Asymmetric Conjugate Addition to α,β-Unsaturated Lactams

For applications requiring high enantiopurity, the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridinones stands out as the premier method. This approach constructs the stereocenter at the C4 position directly and with exceptional levels of stereocontrol.

Mechanistic Rationale & Experimental Causality

The reaction proceeds via a chiral rhodium(I) complex, typically generated in situ from a rhodium precursor and a chiral bisphosphine ligand (e.g., (S)-BINAP). The arylboron reagent, often an arylboronic acid or boroxine, undergoes transmetalation to the rhodium center to form an aryl-rhodium species. This species then coordinates to the α,β-unsaturated lactam, and the aryl group is delivered to the β-position (C4) in a migratory insertion step. The resulting rhodium enolate is then protonated to release the product and regenerate the catalyst.

The choice of the chiral ligand is paramount; its geometry dictates the spatial arrangement of the catalytic pocket, which in turn controls the facial selectivity of the aryl group addition, leading to high enantiomeric excess (ee). The reaction conditions, such as the specific borane source, solvent, and temperature, are fine-tuned to maximize both yield and enantioselectivity[1]. For instance, the use of an arylboroxine in the presence of water was found to be crucial for achieving high yields and selectivities in the synthesis of a (-)-Paroxetine intermediate[1].

conjugate_addition_workflow Start_Lactam 5,6-Dihydro-2(1H)-pyridinone Reaction Asymmetric 1,4-Conjugate Addition Start_Lactam->Reaction Start_Boron Arylboron Reagent (e.g., ArB(OH)₂) Start_Boron->Reaction Catalyst [Rh(I)] / Chiral Ligand (e.g., (S)-BINAP) Catalyst->Reaction Catalyzes Product Enantioenriched 4-Aryl-2-Piperidone Reaction->Product High ee

Figure 2: Workflow for Rh-Catalyzed Asymmetric Conjugate Addition.
Performance Data

This method provides excellent enantioselectivity across a variety of arylboron reagents.

EntryArylboron ReagentLigandYield (%)ee (%)Ref.
14-Fluorophenylboroxine(R)-BINAP9598[1]
2Phenylboronic Acid(R)-BINAP9197[1]
34-Methoxyphenylboronic Acid(R)-BINAP9697[1]
43-Thienylboronic Acid(R)-BINAP8496[1]

Table 2: Performance of the rhodium-catalyzed asymmetric 1,4-addition for the synthesis of chiral 4-aryl-2-piperidones.[1]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer a powerful platform for rapidly generating molecular complexity. For piperidone synthesis, an aza-Diels-Alder type reaction is a common MCR strategy.

Mechanistic Rationale & Experimental Causality

A plausible MCR pathway for a highly substituted piperidone involves the reaction of an aromatic aldehyde, an aniline, and a β-ketoester[4]. The reaction is typically promoted by a Lewis or Brønsted acid catalyst. The catalyst first facilitates the condensation of the aniline and the β-ketoester to form a reactive enamine intermediate. Concurrently, the aniline and aromatic aldehyde form an imine. The enamine then acts as the diene component and the imine as the dienophile in a [4+2] aza-Diels-Alder cycloaddition. This cascade of reactions builds the piperidine ring and installs multiple substituents in a single, highly convergent operation[4].

The primary advantage of MCRs is their operational simplicity and efficiency, avoiding the need for isolation and purification of intermediates. This makes them highly attractive for the construction of compound libraries for drug discovery. However, controlling stereoselectivity can be challenging, often resulting in diastereomeric mixtures unless chiral catalysts or auxiliaries are employed.

EntryAldehydeAnilineβ-KetoesterCatalystYield (%)Ref.
1BenzaldehydeAnilineEthyl AcetoacetateH₃PW₁₂O₄₀90[4]
24-Cl-Benzaldehyde4-MeO-AnilineMethyl AcetoacetateH₃PW₁₂O₄₀85[4]
34-NO₂-BenzaldehydeAnilineEthyl AcetoacetateInCl₃92[4]

Table 3: Examples of acid-catalyzed multicomponent synthesis of highly substituted piperidines. While these examples yield tetrahydropyridine derivatives, the core strategy is directly relevant to piperidone synthesis.[4]

Reduction of Unsaturated Precursors

A more traditional, yet reliable, method involves the synthesis of a 4-aryl-2-pyridone or a related unsaturated precursor, followed by reduction of the ring system.

Methodology Comparison
  • Catalytic Hydrogenation: The double bonds in 4-aryl-2-pyridones can be reduced using catalytic hydrogenation. A variety of heterogeneous catalysts like PtO₂, Pd/C, or Rh/C can be employed, often under acidic conditions and hydrogen pressure[5][6]. This method is robust and often high-yielding, but can sometimes lead to over-reduction or cleavage of sensitive functional groups (e.g., N-benzyl groups).

  • Chemical Reduction: For substrates incompatible with catalytic hydrogenation, chemical reducing agents can be used. For instance, the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones to 4-piperidones has been effectively achieved using zinc in acetic acid[7]. This method is mild and cost-effective, offering an alternative to more expensive reagents like L-Selectride.

The primary consideration for this approach is the synthesis of the unsaturated precursor, which adds steps to the overall sequence. However, for certain substitution patterns, this may be the most straightforward route.

Comparative Summary and Outlook

Synthetic StrategyKey AdvantagesKey LimitationsBest Suited For
Directed C-H Arylation High regioselectivity, atom economy, good functional group tolerance.Requires multi-step sequence (DG attachment/cleavage), stoichiometric directing groups.Accessing diverse aryl substitutions on a common backbone.
Asymmetric Conjugate Addition Excellent enantiocontrol (>95% ee), high yields, direct formation of the stereocenter.Requires specific unsaturated precursors, expensive rhodium catalysts and chiral ligands.Enantioselective synthesis of specific, high-value targets like pharmaceutical intermediates.
Multicomponent Reactions High operational efficiency, rapid generation of complexity, convergent.Often poor stereocontrol, may require significant optimization.Library synthesis and lead discovery.
Reduction of Precursors Utilizes well-established reactions, reliable and scalable.Longer synthetic sequence, potential for over-reduction or chemoselectivity issues.Cases where the unsaturated precursor is readily accessible.

Table 4: Strategic comparison of primary synthetic routes to 4-aryl-2-piperidones.

The synthesis of 4-aryl-2-piperidones has evolved significantly, moving from classical multi-step cyclizations to highly efficient and selective catalytic methods. For researchers focused on drug discovery and development, the choice of method will be dictated by the specific goals of the project. The Asymmetric Conjugate Addition is unparalleled for producing enantiopure materials for clinical development. For exploring structure-activity relationships, the Directed C-H Arylation route offers superior flexibility in diversifying the aryl moiety. As the field progresses, we anticipate the development of new catalytic systems that merge the efficiency of MCRs with the high stereocontrol of asymmetric catalysis, further streamlining access to this vital chemical scaffold.

Detailed Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-4-(4-Fluorophenyl)-2-piperidinone via Rh-Catalyzed Conjugate Addition[1]
  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add [Rh(acac)(C₂H₄)₂] (3.1 mg, 0.012 mmol) and (R)-BINAP (7.5 mg, 0.012 mmol). Add 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst solution.

  • Reaction Setup: In a separate flask, dissolve 1-benzoyl-5,6-dihydro-2(1H)-pyridinone (101 mg, 0.50 mmol), 4-fluorophenylboroxine (a trimer, 57 mg, 0.17 mmol, 0.51 mmol of monomer), and water (9.0 µL, 0.50 mmol) in 1,4-dioxane (1.5 mL).

  • Reaction Execution: Add the prepared catalyst solution to the substrate mixture via syringe. Heat the reaction mixture to 40 °C and stir for 6 hours.

  • Workup and Purification: After cooling to room temperature, add 5 mL of water and extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (hexane/ethyl acetate gradient) to yield the product. The N-benzoyl group can be subsequently removed under standard conditions to afford the title compound.

    • Expected Outcome: 95% yield, 98% ee.

Protocol 2: Synthesis of 4-(p-Tolyl)-2-piperidone via C-H Arylation/Lactamization[2]

Step A: Pd(II)-Catalyzed β-Arylation

  • Reaction Setup: To a screw-cap vial, add the N-(8-aminoquinolyl)-δ-aminopentanoic acid amide precursor (0.2 mmol), 4-iodotoluene (0.3 mmol), Pd(OAc)₂ (0.02 mmol), and Ag₂CO₃ (0.4 mmol).

  • Reaction Execution: Add 2.0 mL of dichloroethane (DCE) as the solvent. Seal the vial and heat the mixture at 120 °C for 12 hours.

  • Workup: Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite. Concentrate the filtrate and purify by silica gel chromatography to yield the β-arylated amide intermediate.

    • Expected Outcome: ~80-85% yield.

Step B: Deprotection and Lactamization

  • Hydrolysis: Dissolve the arylated intermediate from Step A in a 6 M aqueous HCl solution and heat at 110 °C for 24 hours to cleave the directing group and hydrolyze the amide.

  • Cyclization: After cooling, neutralize the solution carefully with a saturated NaHCO₃ solution. Heat the neutral solution at 100 °C for 4 hours to effect lactamization.

  • Extraction and Purification: Cool the mixture and extract with ethyl acetate (3 x 15 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify by silica gel chromatography to afford the final 4-(p-tolyl)-2-piperidone.

    • Expected Outcome: ~85-90% yield for the cyclization step.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-Iodophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-(4-Iodophenyl)piperidin-2-one (CAS No. 385425-15-0), a compound commonly used as a pharmaceutical intermediate.[1][2][3][4] Adherence to these protocols is critical for ensuring the safety of researchers, scientists, and drug development professionals. This document is designed to be a preferred resource, offering value beyond standard safety data sheets by providing practical, field-proven insights.

Understanding the Hazards: A Proactive Approach to Safety

This compound is a light-yellow to yellow powder or crystalline solid.[5] While its toxicological properties have not been exhaustively investigated, it is classified with the following hazards:[6]

  • H302: Harmful if swallowed. [5][6]

  • H315: Causes skin irritation. [5][6]

  • H319: Causes serious eye irritation. [5][6]

The causality behind these classifications lies in the chemical's reactivity. The aryl iodide and lactam functionalities present potential for interaction with biological macromolecules. Skin and eye irritation likely stem from localized reactions, while oral toxicity suggests systemic absorption and potential for broader physiological effects. Given its use as a pharmaceutical intermediate, it is prudent to treat this compound with a high degree of caution, assuming the potential for biological activity.

Core Principles of Protection: Engineering and Administrative Controls

Before detailing personal protective equipment (PPE), it is imperative to emphasize that PPE is the last line of defense.[7] The primary methods for exposure control are:

  • Engineering Controls: All work with this compound in solid form or in volatile solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9] The fume hood provides a physical barrier and ventilation to capture and remove airborne contaminants.

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Clear labeling of containers and work areas is mandatory. Develop and strictly follow standard operating procedures (SOPs) for all tasks involving this chemical.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE should be based on a risk assessment of the specific task being performed. The following table provides a summary of recommended PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Routine Handling (Weighing, preparing solutions) • Nitrile gloves (double gloving recommended) • Impermeable lab coat or gown with long sleeves and tight-fitting cuffs • ANSI-approved safety goggles with side shields
Handling Potentially Dusty Material • All PPE for routine handling • NIOSH-approved respirator (e.g., N95) to prevent inhalation of dust particles
Cleaning and Decontamination • Double nitrile gloves • Impermeable lab coat or gown • Safety goggles
Spill Cleanup • Double nitrile gloves • Impermeable, disposable gown • Safety goggles and face shield • NIOSH-approved respirator • Shoe covers
Waste Disposal • Nitrile gloves • Impermeable lab coat or gown

The rationale for double gloving is to provide an additional barrier and to allow for the safe removal of the outer, potentially contaminated glove without exposing the skin.[10] A face shield should be used in conjunction with safety goggles whenever there is a significant risk of splashes.[11][12]

Step-by-Step Protocols for Safe Handling

Donning PPE
  • Hand Hygiene: Wash hands thoroughly before putting on any PPE.[10]

  • Gown/Lab Coat: Don an impermeable gown or lab coat, ensuring complete coverage.[10]

  • Gloves (First Pair): Put on the first pair of nitrile gloves, ensuring the cuffs of the gown are tucked underneath.[10]

  • Gloves (Second Pair): Don the second pair of nitrile gloves over the first pair and the gown cuffs.[10]

  • Eye and Face Protection: Wear safety goggles.[12] If a splash hazard exists, add a face shield.[12][13]

  • Respiratory Protection: If working with powder or there is a risk of aerosolization, wear a NIOSH-approved respirator.[10]

Handling and Experimental Procedures
  • Designated Area: Conduct all work in a designated area, such as a chemical fume hood.[10]

  • Avoid Dust and Aerosols: Handle the compound carefully to avoid creating dust or aerosols.[6]

  • Direct Contact: Avoid direct contact with skin, eyes, and clothing.[6][10]

  • Appropriate Tools: Use spatulas and weighing paper suitable for handling potent compounds.[10]

  • Post-Handling: Clean all equipment and surfaces thoroughly after each use.[10]

Doffing PPE
  • Outer Gloves: Remove the outer pair of gloves in a manner that avoids self-contamination.[10]

  • Gown/Lab Coat: Remove the gown or lab coat.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly after removing all PPE.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][14]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[6][15] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[6][15] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

  • Spill Cleanup:

    • Evacuate and Secure: Alert others and restrict access to the spill area.[10]

    • Don PPE: Put on all recommended PPE for spill cleanup, including a respirator.[10]

    • Contain: Gently cover the solid spill with damp paper towels to avoid generating dust.[10]

    • Clean: Carefully collect all contaminated materials using appropriate tools and place them into a labeled, sealed hazardous waste container.[6][10]

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[6] Place all waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure's risk level.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Action Start Start: Assess Task RoutineHandling Routine Handling (e.g., Weighing, Solution Prep) Start->RoutineHandling CheckDust Potential for Dust or Aerosol Generation? BasePPE Base PPE: - Double Nitrile Gloves - Lab Coat/Gown - Safety Goggles CheckDust->BasePPE No AddRespirator Add NIOSH-Approved Respirator CheckDust->AddRespirator Yes CheckSplash Potential for Splash? AddFaceShield Add Face Shield CheckSplash->AddFaceShield Yes Proceed Proceed with Experiment CheckSplash->Proceed No RoutineHandling->CheckDust BasePPE->CheckSplash AddRespirator->BasePPE AddFaceShield->Proceed

Caption: PPE Selection Workflow for this compound.

Conclusion

The safe handling of this compound is paramount in a research and development setting. By understanding the hazards, implementing robust engineering and administrative controls, and diligently using the appropriate personal protective equipment, researchers can minimize their risk of exposure. This guide provides a comprehensive framework for achieving a safe laboratory environment. Always consult the most recent Safety Data Sheet and your institution's EHS guidelines before working with any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Iodophenyl)piperidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Iodophenyl)piperidin-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.